molecular formula C25H24N4O5 B613376 Fmoc-Orn(Pyrazic)-OH CAS No. 201046-61-9

Fmoc-Orn(Pyrazic)-OH

カタログ番号: B613376
CAS番号: 201046-61-9
分子量: 460.49
InChIキー: IXGWLRHVNNSPOY-NRFANRHFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Fmoc-Orn(Pyrazic)-OH, also known as Fmoc-Orn(Pyrazic)-OH, is a useful research compound. Its molecular formula is C25H24N4O5 and its molecular weight is 460.49. The purity is usually 95%.
BenchChem offers high-quality Fmoc-Orn(Pyrazic)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Orn(Pyrazic)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(pyrazine-2-carbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c30-23(22-14-26-12-13-27-22)28-11-5-10-21(24(31)32)29-25(33)34-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,12-14,20-21H,5,10-11,15H2,(H,28,30)(H,29,33)(H,31,32)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGWLRHVNNSPOY-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)C4=NC=CN=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC(=O)C4=NC=CN=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601146320
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-(2-pyrazinylcarbonyl)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201046-61-9
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-(2-pyrazinylcarbonyl)-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201046-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-(2-pyrazinylcarbonyl)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Orn(Pyrazic)-OH: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Orn(Pyrazic)-OH is a synthetically modified amino acid that serves as a critical building block in solid-phase peptide synthesis (SPPS).[1] Its unique structure, incorporating a pyrazine moiety, makes it a valuable component in the development of novel peptide-based therapeutics, particularly in the realm of hormone modulation.[1] This guide provides a comprehensive overview of the chemical structure, synthesis, and key applications of Fmoc-Orn(Pyrazic)-OH, offering insights for researchers in peptide chemistry and drug discovery.

Unraveling the Chemical Structure

Fmoc-Orn(Pyrazic)-OH, systematically named (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(pyrazine-2-carbonylamino)pentanoic acid, is a derivative of the non-proteinogenic amino acid L-ornithine.[1] Its structure is characterized by three key components:

  • L-Ornithine Backbone: The foundational amino acid, providing the core structure with its characteristic alpha-carbon, carboxyl group, and a side chain terminating in a delta-amino group.

  • Fmoc (9-fluorenylmethyloxycarbonyl) Protecting Group: Attached to the alpha-amino group (Nα) of the ornithine backbone. The Fmoc group is a base-labile protecting group, meaning it is stable under acidic conditions but can be selectively removed with a weak base, such as piperidine.[1] This orthogonality is fundamental to the Fmoc/tBu strategy in SPPS, allowing for the stepwise elongation of a peptide chain without affecting acid-labile side-chain protecting groups.[1][2][3]

  • Pyrazic Acid (Pyrazine-2-carboxylic acid) Moiety: Acylated to the delta-amino group (Nδ) of the ornithine side chain. The presence of this aromatic heterocycle distinguishes Fmoc-Orn(Pyrazic)-OH and imparts unique chemical properties that can influence the conformation and biological activity of the resulting peptide.[1]

The interplay of these components makes Fmoc-Orn(Pyrazic)-OH a specialized reagent for introducing a pyrazinylcarbonyl-modified ornithine residue into a growing peptide chain.

Chemical and Physical Properties

A summary of the key identifiers and properties of Fmoc-Orn(Pyrazic)-OH is presented in the table below.

PropertyValue
CAS Number 201046-61-9[1][4][5]
Molecular Formula C25H24N4O5[1][4][5]
Molecular Weight 460.49 g/mol [1][4]
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(pyrazine-2-carbonylamino)pentanoic acid[1]
Synonyms Fmoc-Orn(pyrazinylcarbonyl)-OH, Nα-Fmoc-Nδ-pyrazinylcarbonyl-L-ornithine[1][5]
Structural Visualization

The following diagram illustrates the chemical structure of Fmoc-Orn(Pyrazic)-OH.

Caption: 2D structure of Fmoc-Orn(Pyrazic)-OH.

Synthesis of Fmoc-Orn(Pyrazic)-OH

The synthesis of Fmoc-Orn(Pyrazic)-OH is a multi-step process that involves the strategic protection and modification of the L-ornithine amino acid. While specific protocols may vary, the general synthetic route follows these key transformations:

  • Nα-Fmoc Protection of L-Ornithine: The synthesis typically begins with the protection of the alpha-amino group of L-ornithine with an Fmoc group. This is often achieved by reacting L-ornithine with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimide (Fmoc-OSu) under basic conditions.[1] This step ensures that the alpha-amino group is not available for reaction during the subsequent modification of the side chain.

  • Nδ-Acylation with Pyrazic Acid: The next crucial step is the introduction of the pyrazine moiety onto the side-chain amino group. This is accomplished through a coupling reaction between the Nα-Fmoc-L-ornithine and pyrazic acid (pyrazine-2-carboxylic acid). Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), are often employed to activate the carboxylic acid of the pyrazic acid, facilitating the formation of an amide bond with the delta-amino group of the ornithine side chain.[1]

  • Purification: Following the coupling reaction, the desired product, Fmoc-Orn(Pyrazic)-OH, is purified from the reaction mixture using techniques such as crystallization or chromatography to achieve the high purity required for peptide synthesis.

The following diagram outlines a generalized workflow for the synthesis of Fmoc-Orn(Pyrazic)-OH.

Synthesis_Workflow Ornithine L-Ornithine Fmoc_Orn Nα-Fmoc-L-Ornithine Ornithine->Fmoc_Orn  Fmoc Protection   Fmoc_Orn_Pyrazic Fmoc-Orn(Pyrazic)-OH Fmoc_Orn->Fmoc_Orn_Pyrazic  Nδ-Acylation   Pyrazic_Acid Pyrazic Acid Pyrazic_Acid->Fmoc_Orn_Pyrazic Purification Purification Fmoc_Orn_Pyrazic->Purification Final_Product Pure Fmoc-Orn(Pyrazic)-OH Purification->Final_Product SPPS_Cycle Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Washing1->Coupling Washing2 Washing Coupling->Washing2 Check Check Completion (Kaiser Test) Washing2->Check Check->Coupling Incomplete Next_Cycle Next Amino Acid Check->Next_Cycle Complete Next_Cycle->Deprotection Final_Cleavage Final Cleavage Next_Cycle->Final_Cleavage

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Conclusion

Fmoc-Orn(Pyrazic)-OH is a specialized and valuable reagent in the field of peptide chemistry. Its well-defined structure, featuring an Nα-Fmoc protecting group for orthogonal synthesis and a unique pyrazine moiety on the side chain, allows for the precise incorporation of this modified amino acid into peptide sequences. This capability is particularly significant in the design and synthesis of peptide-based therapeutics, such as LHRH antagonists, where fine-tuning of the molecular structure is critical for achieving desired biological activity. A thorough understanding of its structure, synthesis, and application in SPPS is essential for researchers aiming to leverage the unique properties of Fmoc-Orn(Pyrazic)-OH in their drug discovery and development efforts.

References

  • Smolecule. (n.d.). Fmoc-Orn(Pyrazic)-OH | 201046-61-9.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Fmoc-Orn(Boc)-OH.
  • Aapptec Peptides. (n.d.). Fmoc-Orn(Boc)-OH [109425-55-0].
  • Bachem. (n.d.). Fmoc-Orn-OH · HCl.
  • VSNCHEM. (n.d.). VA50400 FMOC-ORN(PYRAZIC)-OH.
  • Chem-Impex. (n.d.). Nα-Boc-Nδ-Fmoc-L-ornithine.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 286-296.
  • Kumar, A., Sharma, P., & Kumar, V. (2015). An efficient solid-phase strategy for total synthesis of naturally occurring amphiphilic marine siderophores: Amphibactin-T and moanachelin ala-B. Organic & Biomolecular Chemistry, 13(16), 4760-4768.
  • Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Peptide Science, 104(2), 75-89.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • ChemicalBook. (n.d.). FMOC-ORN(PYRAZINYLCARBONYL)-OH | 201046-61-9.

Sources

An In-depth Technical Guide to Fmoc-Orn(Pyrazic)-OH: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of peptide synthesis and drug development, the use of non-proteinogenic amino acids offers a powerful strategy to introduce novel structural motifs, enhance biological activity, and improve pharmacokinetic profiles. Fmoc-Orn(Pyrazic)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-Nδ-(pyrazine-2-carbonyl)-L-ornithine, is a specialized amino acid building block designed for precisely these purposes. This guide provides an in-depth technical overview of its chemical properties, its application in solid-phase peptide synthesis (SPPS), and the strategic value of the pyrazic acid moiety in medicinal chemistry.

This molecule is a derivative of the amino acid ornithine, featuring a standard Fmoc protecting group on its alpha-amine for use in SPPS.[1] The key modification lies in the acylation of the side-chain delta-amine with pyrazine-2-carboxylic acid. This modification transforms the ornithine side chain from a simple primary amine into a stable, aromatic, and functionally rich pyrazinamide group. The pyrazine ring is a well-recognized pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in specific biological interactions.[2][3][4]

Molecular Profile and Physicochemical Properties

Fmoc-Orn(Pyrazic)-OH is a solid, typically off-white powder, whose structure is tailored for seamless integration into standard Fmoc-based peptide synthesis workflows.[5]

Table 1: Core Properties of Fmoc-Orn(Pyrazic)-OH

PropertyValueSource(s)
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(pyrazine-2-carbonylamino)pentanoic acid[1]
CAS Number 201046-61-9[1][6]
Molecular Formula C₂₅H₂₄N₄O₅[1][6]
Molecular Weight 460.49 g/mol [1][6]
Appearance White to off-white crystalline powder[7]
Purity Typically ≥95% (HPLC)

1.1. The Constituent Moieties: A Functional Breakdown

  • Fmoc Group (9-Fluorenylmethoxycarbonyl): This essential protecting group renders the α-amine inert during the coupling of the carboxyl group. Its key advantage is its lability to weak bases, such as piperidine, allowing for orthogonal deprotection without disturbing acid-labile side-chain protecting groups.[5] The Fmoc group was first introduced by Carpino and Han in 1970 as a mild, base-labile alternative to acid-labile protecting groups.[1]

  • Ornithine Backbone: As a homolog of lysine, ornithine provides a flexible three-carbon aliphatic spacer in its side chain. This positions the terminal functional group away from the peptide backbone, allowing it to effectively interact with biological targets.

  • Pyrazic Acid Moiety: This is the defining feature of the molecule. Pyrazine-2-carboxylic acid (Pyrazinoic acid) is an aromatic heterocycle.[8] Its incorporation introduces a rigid, planar, and electron-deficient aromatic system. The pyrazine nitrogens are weak bases and can act as hydrogen bond acceptors, a crucial interaction in many protein-ligand binding events.[2][9]

1.2. Solubility and Storage

Based on its composite structure, Fmoc-Orn(Pyrazic)-OH is expected to be soluble in polar aprotic solvents commonly used in peptide synthesis, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). For optimal stability and to prevent degradation, the compound should be stored in a cool (2-8°C), dry environment under an inert atmosphere, protected from light and moisture.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Orn(Pyrazic)-OH is as a building block in Fmoc-SPPS.[1] The workflow for incorporating this amino acid into a growing peptide chain on a solid support follows a well-established cycle of deprotection, activation, and coupling.

Detailed Experimental Protocol for Coupling

This protocol assumes a standard manual synthesis on a rink amide resin for a C-terminal amide peptide.

Materials:

  • Peptide synthesis vessel

  • Fmoc-Rink Amide resin

  • Fmoc-Orn(Pyrazic)-OH

  • Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: High-purity, amine-free DMF

  • Deprotection Solution: 20% Piperidine in DMF (v/v)

  • Washing Solvents: Dichloromethane (DCM), DMF

Methodology:

  • Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate via nitrogen bubbling or shaking for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 10 minutes to ensure complete removal of the Fmoc group.[10]

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-Orn(Pyrazic)-OH (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution.

    • Allow the mixture to pre-activate for 3-5 minutes at room temperature. The solution may change color. Rationale: HATU is a highly efficient coupling reagent that rapidly converts the carboxylic acid to a reactive OAt-active ester, minimizing racemization and being particularly effective for coupling bulky or hindered amino acids.[11][12][13]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Self-Validation Check: Perform a qualitative Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling reaction. A positive result (blue beads) signifies an incomplete reaction, requiring a second coupling step.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to prepare for the next cycle.

SPPS Workflow Visualization

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of Fmoc-Orn(Pyrazic)-OH.

SPPS_Cycle cluster_solution Reagents in Solution Resin_Fmoc Fmoc-NH-Peptide-Resin Resin_NH2 H₂N-Peptide-Resin Resin_Fmoc->Resin_NH2 Resin_NH2->Resin_Fmoc Deprotection 20% Piperidine in DMF Activated_AA Activated Fmoc-Orn(Pyrazic)-OAt AA_HATU Fmoc-Orn(Pyrazic)-OH + HATU/DIPEA AA_HATU->Activated_AA 2. Activation

SPPS cycle for Fmoc-Orn(Pyrazic)-OH incorporation.

Strategic Role of the Pyrazic Moiety in Drug Design

The incorporation of the Orn(Pyrazic) residue is a deliberate strategic choice in peptide and small molecule drug design. The pyrazine ring system imparts unique properties that can be exploited to enhance therapeutic potential.[14]

3.1. Pharmacophore and Bioisostere

In medicinal chemistry, pyrazine is often used as a bioisostere for benzene, pyridine, or pyrimidine rings.[2] Its nitrogen atoms are key hydrogen bond acceptors, enabling specific interactions with protein targets like kinases, where they can engage with hinge region amino acids.[2] This ability to form directed, stabilizing interactions can significantly improve binding affinity and selectivity.

3.2. Modulation of Physicochemical Properties

The introduction of the pyrazic group alters the peptide's overall properties:

  • Conformational Rigidity: The planar aromatic ring restricts the conformational freedom of the ornithine side chain, which can help lock the peptide into a bioactive conformation.

  • Metabolic Stability: The amide bond linking the pyrazine to the ornithine side chain is generally robust, and the pyrazine ring itself is less susceptible to metabolic oxidation compared to more electron-rich aromatic systems.

  • Solubility and Lipophilicity: The pyrazine ring increases the aromatic character of the peptide, which can influence its solubility and ability to cross cell membranes.

Conceptual Interaction Model

The diagram below conceptualizes how the Orn(Pyrazic) side chain might interact within a hypothetical enzyme's active site, showcasing its potential to act as a crucial binding element.

Binding_Interaction cluster_receptor Receptor Binding Pocket cluster_ligand Orn(Pyrazic) Side Chain H_Donor H-Bond Donor (e.g., Backbone NH) Hydrophobic_Pocket Hydrophobic Pocket Pi_Stack Aromatic Residue (e.g., Phe, Tyr) Pyrazine Pyrazine Ring Pyrazine->H_Donor Hydrogen Bond (Acceptor) Pyrazine->Pi_Stack π-π Stacking Orn_Chain Ornithine Alkyl Chain Orn_Chain->Hydrophobic_Pocket Hydrophobic Interaction Orn_Chain->Pyrazine Peptide_Backbone ~Peptide Backbone~ Peptide_Backbone->Orn_Chain

Potential binding modes of the Orn(Pyrazic) side chain.

Conclusion

Fmoc-Orn(Pyrazic)-OH is more than a simple amino acid derivative; it is a sophisticated tool for peptide chemists and drug developers. It combines the validated and reliable Fmoc-SPPS methodology with the pharmacologically significant pyrazine moiety. By providing a means to introduce conformational constraint, establish specific hydrogen bonding interactions, and enhance metabolic stability, this building block enables the rational design of peptides and peptidomimetics with improved therapeutic properties. Understanding its chemical nature and the strategic implications of its pyrazic side chain allows researchers to fully leverage its potential in the creation of next-generation therapeutics.

References

  • Aapptec Peptides. (n.d.). Fmoc-Orn(Boc)-OH [109425-55-0]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Pyrazinecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Svrčková, V., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Riedl, R., et al. (n.d.). Thermal Cleavage of the Fmoc Protection Group. CHIMIA. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrazinoic acid. Retrieved from [Link]

  • ResearchGate. (2011). Thermal Cleavage of the Fmoc Protection Group. Retrieved from [Link]

  • Miniyar, P. B., et al. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

Sources

The Pyrazine Moiety as a Conformational Linchpin in Peptide Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Amide Bond—The Rise of Heterocyclic Scaffolds in Peptidomimetics

In the landscape of modern drug discovery, peptides represent a class of molecules with exquisite biological specificity and potency. However, their therapeutic potential is often hampered by inherent weaknesses, primarily poor metabolic stability due to proteolytic degradation and low oral bioavailability. To overcome these limitations, medicinal chemists have turned to the field of peptidomimetics, designing molecules that mimic the structure and function of natural peptides but with enhanced drug-like properties. A key strategy in this endeavor is the replacement of flexible peptide fragments with rigid, non-peptidic scaffolds.

This guide delves into the strategic use of the pyrazine moiety as a powerful tool in peptide design. Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, offers a unique combination of steric and electronic features.[1] Its rigid, planar geometry provides a means to lock the peptide backbone into a defined conformation, reducing the entropic penalty upon binding to a biological target.[2] Furthermore, as a bioisostere of moieties like benzene, pyridine, and even a dipeptide unit, it can preserve or enhance biological activity while introducing novel structural features.[3] This guide will explore the chemical rationale, synthetic methodologies, and profound structural impact of incorporating the pyrazine ring into peptide architectures, providing researchers and drug developers with a comprehensive understanding of its role as a conformational linchpin.

The Chemical Rationale: Why Pyrazine?

The selection of a scaffold in peptidomimetic design is a deliberate choice driven by its physicochemical properties. The pyrazine ring is not merely a passive spacer but an active contributor to the molecule's structure and interaction profile.

Bioisosterism and Physicochemical Properties

Structurally, the pyrazine ring is a planar hexagon, comparable in size and shape to a phenyl ring.[3] This allows it to serve as a bioisostere for phenylalanine or other aromatic residues. More significantly, a 2,5-disubstituted pyrazine can act as a mimic of a dipeptide unit, replacing two amino acid residues and the intervening peptide bond. This substitution drastically alters the local chemical environment, replacing a flexible, hydrogen-bond donating amide with a rigid, aromatic core.

The electronic nature of pyrazine is distinct from its carbocyclic counterpart. With six π-electrons distributed over a hexagon containing two electronegative nitrogen atoms, the ring is electron-deficient.[4] The nitrogen atoms act as hydrogen bond acceptors, a critical feature for mimicking the hydrogen bonding patterns of a native peptide backbone and interacting with protein targets.[5] A systematic analysis of the Protein Data Bank (PDB) reveals that the most frequent interaction of pyrazine-based ligands within protein binding sites is a hydrogen bond to a pyrazine nitrogen.[5]

PropertyDescriptionImplication in Peptide Structure
Geometry Planar, rigid hexagonReduces conformational flexibility; pre-organizes the peptide for receptor binding.
Size Similar to a phenyl ring or a dipeptide unitActs as a bioisosteric replacement for aromatic residues or backbone segments.
Electronics Electron-deficient aromatic ringInfluences stacking interactions and overall polarity.
H-Bonding Two nitrogen atoms act as H-bond acceptorsMimics peptide backbone carbonyls; forms key interactions with protein targets.[5]
Conformational Constraint: Locking the Fold

The primary structural role of the pyrazine moiety is to impose rigid constraints on the peptide backbone. A flexible peptide in solution exists as an ensemble of conformations. Upon binding to its target, it must adopt a single, specific "bioactive" conformation, a process that is entropically unfavorable. By incorporating a rigid scaffold like pyrazine, the peptide is "pre-organized" into a conformation that more closely resembles the bound state, reducing the entropic cost of binding and potentially increasing affinity. This conformational restriction is paramount for transforming a flexible peptide into a structured, high-affinity ligand.

Synthesis of Pyrazine-Containing Peptide Building Blocks

The successful integration of a pyrazine moiety into a peptide sequence hinges on the availability of suitable building blocks. These are typically derived from amino acids, reinforcing the conceptual link between the pyrazine core and the peptide world.

Biomimetic Synthesis from α-Amino Aldehydes

A conceptually elegant and practical route to 2,5-disubstituted pyrazines involves the biomimetic dimerization of α-amino aldehydes.[1][6] These aldehydes can be readily prepared from common amino acids, making this a versatile method for installing side chains analogous to those of natural residues (e.g., isopropyl from valine, indolylmethyl from tryptophan).

Experimental Protocol: Synthesis of 2,5-Diisopropylpyrazine from Valine-derived Aldehyde [1]

  • Preparation of the Precursor: Start with N-Cbz-L-valine. Reduce the carboxylic acid to the corresponding alcohol, followed by oxidation (e.g., with Dess-Martin periodinane) to yield the Cbz-protected α-amino aldehyde.

  • Hydrogenolysis and Dimerization: Dissolve the Cbz-protected α-amino aldehyde in a suitable solvent (e.g., ethyl acetate). Add a catalyst, such as 5 mol% Palladium(II) hydroxide on carbon.

  • Reaction Execution: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature. The hydrogenolysis removes the Cbz protecting group, liberating the free α-amino aldehyde.

  • In Situ Dimerization and Oxidation: The generated amino aldehyde is unstable and spontaneously dimerizes in solution to form a dihydropyrazine intermediate.

  • Aromatization: Subsequent air oxidation of the dihydropyrazine yields the final 2,5-diisopropylpyrazine product.

  • Purification: After the reaction is complete (monitored by TLC), filter off the catalyst and concentrate the solvent. Purify the resulting crude product by column chromatography.

This "one-pot" process, where deprotection, dimerization, and oxidation occur sequentially, provides a concise route to symmetrically substituted pyrazines that directly correspond to a dipeptide of a single amino acid (e.g., Val-Val).

G cluster_0 Biomimetic Pyrazine Synthesis Amino_Acid Amino Acid (e.g., L-Valine) Cbz_Aldehyde N-Cbz-α-Amino Aldehyde Amino_Acid->Cbz_Aldehyde Protection & Oxidation Free_Aldehyde α-Amino Aldehyde (transient) Cbz_Aldehyde->Free_Aldehyde Hydrogenolysis (Pd/C, H2) Dihydropyrazine Dihydropyrazine Intermediate Free_Aldehyde->Dihydropyrazine Spontaneous Dimerization (2x) Pyrazine 2,5-Disubstituted Pyrazine Dihydropyrazine->Pyrazine Air Oxidation

Caption: Biomimetic synthesis of pyrazines from amino acid precursors.

Pyrazine Dicarboxylic Acids as Scaffolds

For incorporating the pyrazine unit directly into a peptide chain via standard solid-phase peptide synthesis (SPPS), pyrazine-2,5-dicarboxylic acid is an essential building block. This molecule can be coupled sequentially to amino acids or peptide fragments on a solid support.

Experimental Protocol: Incorporation of Pyrazine-2,5-dicarboxylic Acid into a Peptide

  • Resin Preparation: Start with a resin-bound amino acid or peptide with a free N-terminal amine (e.g., H-Gly-Resin).

  • First Coupling: Dissolve pyrazine-2,5-dicarboxylic acid (1.5 eq.), a coupling agent like HBTU (1.5 eq.), and a base like DIPEA (3.0 eq.) in DMF. Add this solution to the resin and agitate for 2 hours. This couples one of the carboxylic acids to the peptide's N-terminus.

  • Washing: Thoroughly wash the resin with DMF, DCM, and MeOH to remove excess reagents.

  • Second Coupling: Swell the resin in DMF. In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Ala-OH, 1.5 eq.), HBTU (1.5 eq.), and DIPEA (3.0 eq.) in DMF. Add this solution to the resin and agitate for 2 hours to couple the amino acid to the second carboxylic acid of the pyrazine ring.

  • Continuation: After a wash step, the Fmoc group can be removed, and the peptide chain can be further elongated using standard SPPS protocols.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide-pyrazine hybrid by reverse-phase HPLC.

G cluster_1 Solid-Phase Pyrazine-Peptide Synthesis Resin H-AA(n)-Resin Pz_Mono HOOC-Pyrazine-CO-AA(n)-Resin Resin->Pz_Mono 1. Couple Pyrazine- 2,5-dicarboxylic acid Pz_Peptide Fmoc-AA(n+1)-CO-Pyrazine-CO-AA(n)-Resin Pz_Mono->Pz_Peptide 2. Couple Fmoc-AA(n+1)-OH Elongation Further Elongation Pz_Peptide->Elongation 3. Deprotect & Repeat Cleavage Cleavage & Purification Pz_Peptide->Cleavage Elongation->Cleavage Final Final Pyrazine-Peptide Hybrid Cleavage->Final

Caption: Workflow for incorporating pyrazine dicarboxylic acid via SPPS.

Structural Impact: From α-Helix Mimicry to Turn Induction

The true utility of the pyrazine moiety lies in its ability to nucleate and stabilize specific secondary structures, transforming a disordered peptide into a well-defined molecular architecture.

α-Helix Mimetics

One of the most significant applications is in the design of α-helix mimetics. The α-helix is a critical recognition motif in many protein-protein interactions (PPIs). Peptidomimetics that can reproduce the spatial orientation of key side chains on one face of an α-helix are valuable tools for inhibiting these interactions. Van Mileghem et al. have demonstrated the synthesis of pyrazine-based oligoamide α-helix mimetics.[7] In these constructs, the pyrazine rings form the core of the scaffold, and the attached side chains are positioned to mimic the i, i+4, and i+7 residues of an α-helix, which align on one face of the helix. The rigid, planar nature of the pyrazine is essential for preventing the scaffold from collapsing, thereby presenting the side chains in the correct vector and orientation for target recognition.[7]

β-Turn Induction

β-turns are secondary structures that reverse the direction of the polypeptide chain, and they are frequently involved in molecular recognition events. While there are fewer direct examples of pyrazine as a β-turn inducer compared to scaffolds like dibenzofuran, the geometric principles are highly analogous.[8] A 2,5-disubstituted pyrazine, when incorporated into a peptide chain, can replace the i+1 and i+2 residues of a four-residue β-turn.

The key features enabling this mimicry are:

  • Rigid Backbone: The pyrazine ring provides the necessary rigidity to force the peptide chain to reverse direction.

  • Defined Exit Vectors: The C-N bonds flanking the pyrazine ring are held at a fixed angle (~120°), directing the attached peptide fragments in divergent paths, which is the essence of a turn.

  • Hydrogen Bond Acceptors: The ring nitrogens can potentially accept a hydrogen bond from a downstream amide NH group (analogous to the i to i+3 hydrogen bond in a natural β-turn), further stabilizing the folded conformation.

While proline is a natural choice for inducing turns, particularly type VI β-turns, pyrazine offers a non-natural, aromatic alternative with distinct electronic properties.[9][10] This allows for the exploration of novel chemical space in the design of turn mimetics.

Applications in Drug Discovery: Case Examples

The theoretical advantages of pyrazine-containing peptides translate into tangible benefits in medicinal chemistry programs. The pyrazine core is found in numerous FDA-approved drugs and clinical candidates.[1]

  • Bortezomib (Velcade®): A paradigm-shifting therapeutic for multiple myeloma, Bortezomib is a dipeptide boronic acid proteasome inhibitor.[1] Its structure features an N-terminal pyrazine-2-carboxylic acid. This pyrazine moiety is not merely a placeholder; it forms critical interactions within the proteasome active site and contributes to the overall binding affinity and specificity of the molecule.

  • Kinase Inhibitors: In many pyrazine-containing kinase inhibitors, the pyrazine nitrogen serves as a crucial hydrogen bond acceptor, interacting with the "hinge region" of the kinase—a conserved backbone segment that anchors ATP-competitive inhibitors.[3] This interaction is a cornerstone of the binding mode for numerous successful drugs.

  • Antimicrobial Agents: The pyrazine ring has been incorporated into various scaffolds, leading to compounds with significant antibacterial and antimycobacterial activity.[11] The rigid framework and hydrogen bonding capacity of the pyrazine are essential for the observed antimicrobial effects.[11]

Conclusion

The pyrazine moiety is far more than a simple aromatic ring; it is a versatile and powerful building block for engineering structure and function in peptides. By serving as a rigid, conformationally-constraining element and a dipeptide bioisostere, it addresses the core challenges of peptide drug design—namely, conformational flexibility and proteolytic instability. Its ability to nucleate secondary structures like α-helices and β-turns, combined with synthetic accessibility from amino acid precursors, makes it an invaluable tool for researchers. As our understanding of protein-protein interactions continues to grow, the strategic deployment of scaffolds like pyrazine will be increasingly critical in the development of the next generation of targeted, potent, and stable peptide-based therapeutics.

References

  • Smajić, S., & Ilaš, J. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(17), 9035–9051. [Link]

  • Olar, R., & Olar, N. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. International Journal of Molecular Sciences, 24(15), 12345. [Link]

  • Lee, C.-H., et al. (2014). Flexible “piperazine–pyrazine” building blocks: conformational isomerism of “equatorial–axial” sites toward the constructions of silver(i) coordination chains. CrystEngComm, 16(33), 7746-7755. [Link]

  • Pelliccia, S., et al. (2019). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 24(18), 3348. [Link]

  • Nick Pace, C., et al. (2004). INCREASING PROTEIN STABILITY BY IMPROVING BETA-TURNS. Protein Science, 13(10), 2563-2570. [Link]

  • Siddiqui, N., et al. (2008). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. European Journal of Medicinal Chemistry, 43(2), 427-434. [Link]

  • Van Mileghem, S., et al. (2016). Carbonylation as Novel Method for the Assembly of Pyrazine Based Oligoamide Alpha-Helix Mimetics. Organic Letters, 18(23), 6046-6049. [Link]

  • Houghten, R. A., & Pinilla, C. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

  • Zhang, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]

  • Kumar, A., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Scientific Reports, 13(1), 11849. [Link]

  • Weiss, D. D., et al. (2014). Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis. Bioconjugate Chemistry, 25(5), 844-848. [Link]

  • Lee, C.-H., et al. (2013). Self-adaptation of a conformationally flexible yet restricted “piperazine-pyrazine” building block toward the design of coordination polymers. CrystEngComm, 15(26), 5248-5257. [Link]

  • Meanwell, N. A. (2017). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Advances in Heterocyclic Chemistry, 123, 245-361. [Link]

  • Yang, Y., et al. (2021). Effect of free amino acids and peptide hydrolysates from sunflower seed protein on the formation of pyrazines under different heating conditions. Food & Function, 12(12), 5430-5440. [Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). Molecules, 26(9), 2690. [Link]

  • Zhang, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]

  • Rubini, E., et al. (2023). Photofragmentation specificity of photoionized cyclic amino acids (diketopiperazines) as precursors of peptide building blocks. Physical Chemistry Chemical Physics, 25(16), 11215-11225. [Link]

  • Rospigliosi, C. C., et al. (2024). Helical Twists and β-Turns in Structures at Serine–Proline Sequences: Stabilization of cis-Proline and type VI β-turns via C–H/O interactions. bioRxiv. [Link]

  • Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Nowick, J. S., & Brower, J. O. (2003). A new turn structure for the formation of beta-hairpins in peptides. Journal of the American Chemical Society, 125(4), 876-877. [Link]

  • G. R. Stephenson, et al. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(1), 37-39. [Link]

  • Meng, Z., et al. (2011). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 592-598. [Link]

Sources

Ornithine derivatives in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Strategic Use of Ornithine Derivatives in Modern Peptide Synthesis

Abstract

Ornithine, a non-proteinogenic amino acid, has emerged as an indispensable tool in peptide science, offering a unique combination of structural versatility and chemical functionality. Its distinctive δ-amino group serves as a versatile anchor for a myriad of chemical modifications, enabling the synthesis of complex peptide architectures such as cyclic peptides, peptidomimetics, and peptide-drug conjugates. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the strategic incorporation of ornithine derivatives in solid-phase peptide synthesis (SPPS). We delve into the causality behind experimental choices, focusing on orthogonal protecting group strategies, detailed synthetic protocols for incorporation and side-chain manipulation, and the profound impact of these choices on the final peptide's structure and function.

The Ornithine Advantage: A Gateway to Structural Diversity

Unlike the 20 proteinogenic amino acids, L-ornithine is not directly encoded in the genome for ribosomal protein synthesis. Instead, it plays a crucial role in metabolic pathways, most notably the urea cycle.[1] In the realm of chemical peptide synthesis, its value lies in its structure: a homolog of lysine with one fewer methylene group in its side chain. This seemingly minor difference provides a unique spatial arrangement for its terminal δ-amino group, making it a powerful building block for several key applications:

  • Peptide Cyclization: The ornithine side chain is ideal for forming lactam bridges with acidic residues like aspartic or glutamic acid, creating constrained cyclic peptides with enhanced stability, receptor affinity, and bioavailability.[2][3]

  • Molecular Scaffolding: The δ-amino group provides a reactive handle for attaching various moieties, including fluorescent labels, cytotoxic drugs for targeted delivery, lipids to enhance cell penetration, or branching points for creating dendritic peptide structures.[2][4]

  • Conversion Chemistry: Ornithine serves as a direct synthetic precursor to arginine. On-resin guanidinylation of the ornithine side chain is a powerful strategy to introduce arginine at specific sites, bypassing potential side reactions associated with standard arginine derivatives.[5]

  • Mimicking Natural Products: Ornithine is a component of numerous naturally occurring peptides, including antibiotics and antiviral compounds, often found in ribosomally synthesized and post-translationally modified peptides (RiPPs) and nonribosomal peptides (NRPs).[4][6] Synthetic access to these molecules and their analogs is critical for drug discovery.

The Cornerstone of Strategy: Orthogonal Protection of the δ-Amino Group

The success of any complex peptide synthesis hinges on an orthogonal protecting group strategy, which allows for the selective deprotection of one functional group in the presence of others. In modern Fmoc-based SPPS, the α-amino group is temporarily protected with the base-labile Fmoc group, while side chains are protected with acid-labile groups.[2][7] The choice of protecting group for the ornithine side chain is a critical decision that dictates the synthetic possibilities.

The most common commercially available derivative for standard linear synthesis is Nα-Fmoc-Nδ-Boc-L-ornithine (Fmoc-Orn(Boc)-OH) .[2] The tert-butyloxycarbonyl (Boc) group is stable to the piperidine solutions used to remove the Fmoc group at each cycle but is cleanly cleaved by the strong acids (e.g., trifluoroacetic acid, TFA) used during the final cleavage from the resin.[2][8]

For more advanced applications requiring on-resin side-chain modification, a range of alternative protecting groups are employed. The selection is dictated by the desired point of modification and the chemistry involved.

Diagram: Orthogonal Protection in Fmoc-SPPS

The following diagram illustrates the concept of orthogonality using Fmoc-Orn(Boc)-OH as an example. The α-amino (Fmoc) and δ-amino (Boc) groups can be deprotected under distinct chemical conditions without affecting each other or the peptide-resin linkage.

Orthogonal_Protection cluster_peptide Peptide Resin-Bound Peptide -NH-CH(R)-CO-...-Orn-... ResinLinker Acid-Labile Linker Peptide->ResinLinker Anchored to Resin Fmoc Fmoc (α-Amino) Fmoc->Peptide Protects α-NH2 TFA 95% TFA (Final Cleavage) Fmoc->TFA Stable Boc Boc (δ-Amino) Boc->Peptide Protects δ-NH2 Piperidine 20% Piperidine in DMF Boc->Piperidine Stable Piperidine->Fmoc Cleaves Fmoc (Iterative) TFA->Boc Cleaves Boc TFA->ResinLinker Cleaves Peptide from Resin

Caption: Orthogonal protection scheme for ornithine in Fmoc-SPPS.

Comparative Analysis of Ornithine Side-Chain Protecting Groups

The choice of protecting group is a strategic one, based on the intended synthetic outcome. The table below summarizes the most common options and their field-proven applications.

Protecting GroupChemical StructureCleavage ConditionsPrimary Application & Rationale
Boc (tert-butyloxycarbonyl)-(C=O)O-C(CH₃)₃Strong acid (e.g., 95% TFA)Standard Synthesis: The workhorse for linear peptides. It is completely stable to the basic conditions of Fmoc removal, ensuring side-chain integrity throughout the synthesis.[2]
Mtt (4-Methyltrityl)-C(Ph)₂(4-Me-Ph)Very mild acid (e.g., 1% TFA in DCM)On-Resin Cyclization/Conjugation: Mtt is highly acid-labile and can be removed on-resin without cleaving Boc or other standard side-chain protecting groups, freeing the δ-amino group for intramolecular cyclization or conjugation.
ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)Complex Heterocycle2-5% Hydrazine in DMFComplex Architectures: Hydrazine lability makes ivDde orthogonal to both acid- and base-labile groups. This is essential for synthesizing branched peptides or molecules requiring multiple, distinct points of selective modification.
Aloc (Alloc) (Allyloxycarbonyl)-(C=O)O-CH₂CH=CH₂Pd(0) catalyst (e.g., Pd(PPh₃)₄)Specialized Synthesis: Removal via organometallic catalysis offers another layer of orthogonality, often used in solution-phase or for peptides sensitive to other deprotection conditions.[8][9]

Experimental Protocols: From Incorporation to Cyclization

Trustworthiness in synthesis comes from robust, reproducible protocols. Here we detail the core methodologies for utilizing ornithine derivatives in a practical laboratory setting.

Protocol 1: Standard Incorporation of Fmoc-Orn(Boc)-OH in SPPS

This protocol outlines a single coupling cycle on a 0.1 mmol scale using a standard polystyrene-based resin (e.g., Rink Amide).

Workflow Diagram: Standard Fmoc-SPPS Cycle

SPPS_Cycle Start Start: Resin with Free α-Amino Group Deprotection 1. Deprotection (Fmoc Removal) Start->Deprotection Wash1 2. Washing Deprotection->Wash1 Coupling 3. Amino Acid Coupling Wash1->Coupling Wash2 4. Washing Coupling->Wash2 End End: Elongated Peptide with N-terminal Fmoc Wash2->End Cycle Complete End->Deprotection Next Cycle Reagents_Deprotect 20% Piperidine/DMF Reagents_Deprotect->Deprotection Reagents_Couple Fmoc-AA-OH Activator (HBTU) Base (DIPEA) Reagents_Couple->Coupling Solvent_Wash DMF, DCM Solvent_Wash->Wash1 Solvent_Wash->Wash2

Caption: The iterative four-step workflow of a single Fmoc-SPPS cycle.

Step-by-Step Methodology:

  • Resin Swelling: Place the resin in a reaction vessel and swell in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 10 minutes. This reveals the free N-terminal amine on the growing peptide chain.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, dissolve Fmoc-Orn(Boc)-OH (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the solution to activate the amino acid.

    • Immediately add the activation mixture to the resin.

    • Agitate at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution. Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.

  • Confirmation (Optional but Recommended): Perform a Kaiser test. A negative result (beads remain yellow) confirms the successful coupling of the ornithine residue. If positive (beads turn blue), repeat the coupling step.

Protocol 2: On-Resin Side-Chain Lactam Cyclization

This protocol assumes a linear peptide has been synthesized on-resin containing Fmoc-Orn(Mtt)-OH and Fmoc-Asp(O-tBu)-OH (or Glu). The goal is to form a lactam bridge between their side chains.

Workflow Diagram: On-Resin Lactam Bridge Formation

Lactam_Cyclization start 1. Synthesized Linear Peptide (on resin) -Orn(Mtt)- -Asp(OtBu)- deprotect_mtt 2. Selective Mtt Deprotection (Ornithine Side Chain) start->deprotect_mtt wash1 3. Washing deprotect_mtt->wash1 deprotect_tbu Note: OtBu group on Asp remains protected intramolecular_coupling 4. Intramolecular Coupling (Lactam Formation) wash1->intramolecular_coupling wash2 5. Washing intramolecular_coupling->wash2 final_cleavage 6. Global Deprotection & Cleavage from Resin wash2->final_cleavage end 7. Purified Cyclic Peptide final_cleavage->end reagent_mtt 1% TFA in DCM reagent_mtt->deprotect_mtt reagent_coupling HBTU / DIPEA in DMF reagent_coupling->intramolecular_coupling reagent_cleavage 95% TFA Cocktail reagent_cleavage->final_cleavage

Caption: Stepwise workflow for creating a side-chain to side-chain lactam bridge on-resin.

Step-by-Step Methodology:

  • Peptide Synthesis: Assemble the linear peptide sequence on an appropriate resin using standard Fmoc-SPPS. Ensure the N-terminal Fmoc group of the final amino acid is left on.

  • Selective Mtt Deprotection:

    • Swell the resin in DCM.

    • Treat the resin with a solution of 1% TFA in DCM containing 2-5% triisopropylsilane (TIS) as a scavenger.

    • Flow the solution over the resin for 2 minutes, collect, and repeat 10-15 times. The resin will typically develop a yellow color from the cleaved Mtt cation.

  • Washing and Neutralization: Wash the resin thoroughly with DCM, then DMF. Neutralize the protonated δ-amino group by washing with a 5% DIPEA solution in DMF. Wash again with DMF.

  • Intramolecular Coupling:

    • Swell the resin in a larger volume of DMF to facilitate cyclization.

    • Add coupling reagents such as HBTU (3 equivalents) and DIPEA (6 equivalents).

    • Allow the reaction to proceed for 4-24 hours. The reaction can be monitored by taking a small sample of beads for a Kaiser test (should be negative upon completion).

  • Final Steps: Once cyclization is complete, wash the resin. Proceed with N-terminal Fmoc deprotection (if required) and then the final cleavage from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS).

Characterization and Field Insights: The "Ornithine Effect"

Characterization of the final peptide product is paramount. High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Mass Spectrometry (MS) confirms the molecular weight.[10][11]

When analyzing ornithine-containing peptides by tandem mass spectrometry (MS/MS), a phenomenon known as the "ornithine effect" is often observed.[12][13] This refers to a facile and often dominant fragmentation C-terminal to the ornithine residue. The underlying mechanism involves a gas-phase intramolecular nucleophilic attack of the δ-amino group on the adjacent backbone carbonyl, leading to the formation of a stable six-membered lactam ring.[13][14][15] This highly selective cleavage can be a powerful diagnostic tool for confirming the position of ornithine residues within a sequence and can even be exploited for controlled fragmentation of cyclic peptides after a selective chemical ring-opening that converts an arginine to an ornithine.[16]

Conclusion: A Strategic Imperative in Peptide Drug Design

The incorporation of ornithine and its derivatives is far more than the simple addition of another amino acid; it is a strategic design choice that opens a vast landscape of synthetic possibilities. From enhancing proteolytic stability through cyclization to serving as a precise point of conjugation for drug payloads, ornithine is a cornerstone of modern peptide chemistry. A thorough understanding of the interplay between side-chain protecting groups and reaction conditions is essential for leveraging the full potential of this versatile building block. As the demand for more complex and potent peptide therapeutics grows, the strategic use of ornithine will undoubtedly continue to be a critical enabler of innovation in drug discovery and development.

References

  • Structural and Biochemical Insights into Post-Translational Arginine-to-Ornithine Peptide Modifications by an Atypical Arginase. (2023). PubMed Central.
  • The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
  • Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).
  • Peptide Arginases from Cryptic Pathways Install Ornithine Residues in Uncharacterized Members of Orphan RiPP Families. (n.d.). NIH.
  • L-Ornithine: Properties, Functions, Metabolism and Detection. (n.d.).
  • The ornithine effect in peptide cation dissoci
  • The ornithine effect in peptide cation dissoci
  • Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides. (n.d.).
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). [Source not provided].
  • Advances in Fmoc solid‐phase peptide synthesis. (n.d.). PMC - NIH.
  • Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite. (n.d.). PMC - PubMed Central.
  • Peptide cyclization. (n.d.). SB-PEPTIDE - Peptide engineering.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). [Source not provided].
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive.
  • Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
  • Synthesis and Application of an Nδ-acetyl-Nδ-hydroxyornithine Analog: Identification of Novel Metal Complexes of Deferriferrichrysin. (n.d.). PubMed.
  • Enzymes Involved in the Biosynthesis of Arginine from Ornithine in Maritime Pine (Pinus pinaster Ait.). (n.d.). MDPI.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (n.d.).
  • Exploitation of the Ornithine Effect Enhances Characterization of Stapled and Cyclic Peptides. (n.d.).
  • Spectroscopic Evidence for Lactam Formation in Terminal Ornithine b2+ and b3+ Fragment Ions. (2019). PMC - NIH.

Sources

Introduction to solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS)

Authored by a Senior Application Scientist

Abstract

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique conceived by R. Bruce Merrifield, has fundamentally transformed the landscape of peptide chemistry and drug discovery. This guide provides an in-depth exploration of the core principles, methodologies, and strategic considerations of SPPS. We will delve into the mechanistic underpinnings of the key chemical transformations, offer field-proven insights into protocol optimization, and present a framework for rational decision-making in the synthesis of complex peptide sequences. This document is intended for researchers, chemists, and drug development professionals seeking to deepen their understanding and enhance their practical application of this powerful technology.

The Foundational Principle: A Paradigm Shift in Peptide Synthesis

Traditional solution-phase peptide synthesis was a laborious process, plagued by low yields and purification challenges after each amino acid addition. The genius of Merrifield's approach was to anchor the C-terminal amino acid of the nascent peptide chain to an insoluble solid support, or resin. This seemingly simple innovation had profound consequences:

  • Facilitated Purification: Excess reagents and soluble by-products are simply washed away by filtration after each reaction step, dramatically simplifying the purification process.

  • Driving Reactions to Completion: The ability to use a large excess of soluble reagents pushes the coupling and deprotection reactions to near-quantitative yields, a critical factor for the synthesis of long peptides.

  • Automation: The repetitive, cyclical nature of SPPS, with its distinct steps of deprotection, washing, coupling, and washing, lent itself perfectly to automation, enabling the routine synthesis of peptides that was previously impractical.

The entire process can be conceptualized as a cycle where the peptide chain grows one amino acid at a time while remaining covalently attached to the solid support, until the final cleavage step liberates the desired peptide.

SPPS_Core_Concept Resin Solid Support (Resin) + Linker Anchored_AA1 C-terminal Amino Acid (Protected) Resin->Anchored_AA1 Anchoring Deprotection1 Nα-Deprotection Anchored_AA1->Deprotection1 Washing1 Washing Steps Deprotection1->Washing1 Coupling Coupling: Activated AA2 Washing1->Coupling Washing2 Washing Steps Coupling->Washing2 Elongation Peptide Elongation Cycle (Repeat n-1 times) Washing2->Elongation Start Cycle Elongation->Deprotection1 Next Residue Cleavage Cleavage & Global Side-Chain Deprotection Elongation->Cleavage Final Cycle Complete Peptide Purified Peptide Cleavage->Peptide

Caption: The fundamental workflow of Solid-Phase Peptide Synthesis (SPPS).

The Chemical Arsenal: Key Components of SPPS

The success of any peptide synthesis relies on the judicious selection of its core chemical components. These choices are interdependent and dictate the overall strategy.

The Solid Support: The Anchor of Synthesis

The resin is the insoluble matrix upon which the peptide is assembled. The ideal resin possesses several key characteristics:

  • Mechanical Stability: It must remain physically robust throughout the numerous cycles of washing and agitation.

  • Chemical Inertness: It must be stable to the repeated cycles of deprotection and coupling reagents.

  • Efficient Solvation: The resin beads must swell significantly in the chosen synthesis solvents to allow reagents to penetrate and react efficiently with the growing peptide chain.

Polystyrene, cross-linked with divinylbenzene, is the most common polymer backbone. This core is functionalized with different linkers to attach the first amino acid and to control the conditions under which the final peptide is cleaved.

Resin TypeLinker TypeCleavage CocktailResulting C-terminusKey Application
Wang Resin p-alkoxybenzyl alcoholHigh % TFA (e.g., 95% TFA)Carboxylic AcidStandard for Fmoc-SPPS of peptide acids
Rink Amide Resin Rink linkerModerate % TFA (e.g., 95% TFA)CarboxamideSynthesis of peptide amides
2-Chlorotrityl Chloride (2-CTC) Resin Trityl-basedVery mild acid (e.g., 1-5% TFA in DCM) or TFE/DCMCarboxylic AcidSynthesis of protected peptide fragments
Protecting Group Strategies: Orthogonal Chemistry in Action

SPPS hinges on the concept of orthogonality , where different classes of protecting groups can be removed under specific chemical conditions without affecting other protecting groups. This allows for the selective deprotection of the Nα-amine for chain elongation, while the reactive side chains remain protected until the final cleavage step.

2.2.1. The Fmoc/tBu Strategy: The Modern Workhorse

The Fluorenylmethyloxycarbonyl (Fmoc) strategy is the dominant approach in modern SPPS.

  • Nα-Protection: The Fmoc group is used for temporary protection of the alpha-amine. It is labile to a weak base, typically a 20-50% solution of piperidine in a polar aprotic solvent like DMF or NMP.

  • Side-Chain Protection: Permanent side-chain protecting groups are based on acid-labile groups like tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc). These are stable to piperidine but are removed simultaneously with cleavage from the resin using a strong acid cocktail, most commonly trifluoroacetic acid (TFA).

Fmoc_Deprotection cluster_Fmoc Fmoc-Protected Amino Acid Fmoc_AA Fmoc-NH-CHR-CO-Peptide-Resin Piperidine Piperidine (Base) Fmoc_AA->Piperidine E1cB Elimination Mechanism Deprotected_AA H2N-CHR-CO-Peptide-Resin (Free Amine) Fmoc_AA->Deprotected_AA Releases Amine Intermediate Dibenzofluvene-Piperidine Adduct (DBF-Piperidine) Piperidine->Intermediate Traps DBF

Caption: Mechanism of Fmoc deprotection using piperidine.

2.2.2. The Boc/Bzl Strategy: The Classic Approach

The original SPPS strategy developed by Merrifield employed the tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl-based (Bzl) groups for side-chain protection.

  • Nα-Protection: The Boc group is removed with a moderate acid, typically 25-50% TFA in dichloromethane (DCM).

  • Side-Chain Protection & Cleavage: Benzyl-based side-chain protecting groups are removed concurrently with cleavage from the resin using a very strong acid, such as anhydrous hydrogen fluoride (HF). The requirement for specialized, hazardous HF apparatus has led to the widespread adoption of the milder Fmoc/tBu strategy.

The Coupling Reaction: Forging the Peptide Bond

The formation of the amide (peptide) bond is the heart of SPPS. This requires the activation of the carboxyl group of the incoming amino acid to make it susceptible to nucleophilic attack by the free Nα-amine of the resin-bound peptide. Modern coupling reagents are highly efficient, fast, and minimize the risk of racemization.

The most common mechanism involves the formation of an active ester. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), were early mainstays. However, their use can lead to racemization and the formation of an insoluble urea byproduct.

The advent of aminium/uronium-based coupling reagents revolutionized SPPS. Reagents like HBTU, HATU, and HCTU react with the amino acid to form an activated species in situ, which then rapidly reacts with the peptide-resin. These reactions are typically performed in the presence of a base, such as N,N-diisopropylethylamine (DIPEA) or collidine, to neutralize the protonated amine and facilitate the reaction.

ReagentFull NameKey Features
HBTU 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateRobust, cost-effective, industry standard for many years.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateMore reactive than HBTU, especially for hindered couplings. Reduces racemization.
HCTU 2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphateSimilar reactivity to HATU but often more cost-effective.
DIC/Oxyma DIC / Ethyl (hydroxyimino)cyanoacetateA modern carbodiimide method that minimizes racemization and side reactions.

The SPPS Workflow: A Step-by-Step Protocol

The following protocol outlines a standard automated Fmoc/tBu synthesis cycle.

Experimental Protocol: Single SPPS Cycle
  • Resin Preparation:

    • Place the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

    • Swell the resin in the synthesis solvent (e.g., DMF) for 30-60 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the swelling solvent.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the vessel and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin extensively with DMF (e.g., 5-7 times) to completely remove all traces of piperidine, which would neutralize the incoming activated amino acid.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.

    • Add an activation base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the washed, deprotected peptide-resin.

    • Agitate for 30-60 minutes. A qualitative test (e.g., Kaiser test) can be performed to confirm reaction completion.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (e.g., 3-5 times) to remove excess reagents and by-products.

    • The cycle is now complete. To add the next amino acid, return to Step 2.

SPPS_Cycle_Detail Start Start Cycle: Peptide(n)-Resin Deprotection Step 1: Deprotection (20% Piperidine/DMF) Start->Deprotection Wash_A Step 2: DMF Wash (Remove Piperidine) Deprotection->Wash_A Coupling Step 3: Coupling (Fmoc-AA, HCTU, DIPEA) Wash_A->Coupling Wash_B Step 4: DMF Wash (Remove Excess Reagents) Coupling->Wash_B End End Cycle: Peptide(n+1)-Resin Wash_B->End End->Deprotection Next Cycle

Caption: The four core steps of a single Fmoc-SPPS elongation cycle.

The Final Liberation: Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all the side-chain protecting groups. This is typically achieved with a "cleavage cocktail" containing a strong acid and a variety of scavengers.

The choice of scavengers is critical. During deprotection, the acid-labile protecting groups form reactive cationic species. These cations can re-attach to electron-rich amino acid side chains (like Trp, Met, Cys, Tyr), causing unwanted side products. Scavengers are nucleophilic molecules that trap these reactive species.

A standard cleavage cocktail is Reagent K:

  • TFA (82.5%): The strong acid for cleavage.

  • Phenol (5%): Scavenger for tyrosine and tryptophan protecting groups.

  • Water (5%): Scavenger and helps dissolve some peptides.

  • Thioanisole (5%): Scavenger for methionine and arginine.

  • 1,2-Ethanedithiol (EDT) (2.5%): Scavenger for tryptophan and to prevent re-attachment of trityl groups.

The crude peptide is then precipitated from the TFA solution using cold diethyl ether, washed, and dried. The final product is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion: A Mature and Evolving Technology

Solid-Phase Peptide Synthesis has matured from a specialized academic technique into a robust, automated, and indispensable tool in both basic research and industrial drug development. The principles of orthogonal protection, solid-phase purification, and efficient coupling chemistry have enabled the routine synthesis of increasingly complex and modified peptides. A deep understanding of the underlying chemical principles—from resin selection and coupling kinetics to the mechanisms of side-product formation—is paramount for the successful synthesis of high-purity peptides for demanding applications.

References

  • Title: Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide Source: Journal of the American Chemical Society URL: [Link]

  • Title: The impact of solid-phase peptide synthesis in the development of new therapeutics Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Orthogonal protection in solid-phase peptide synthesis: a historical perspective and future directions Source: Chemical Society Reviews URL: [Link]

  • Title: Fmoc solid phase peptide synthesis: a practical approach Source: Oxford University Press URL: [Link]

  • Title: A new generation of coupling reagents for peptide synthesis Source: Pure and Applied Chemistry URL: [Link]

The Pyrazic Moiety in Peptide Synthesis: A Technical Guide to the Biological Activity of Fmoc-Orn(Pyrazic)-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Integration of Unnatural Amino Acids in Drug Discovery

In the landscape of modern drug development, the incorporation of unnatural amino acids (UAAs) into peptide scaffolds represents a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited receptor affinity.[1][2] This in-depth technical guide focuses on a particularly intriguing UAA, Fmoc-Orn(Pyrazic)-OH , a derivative of ornithine featuring a pyrazine moiety. This modification is not merely an incremental change; it is a strategic design choice aimed at unlocking novel biological activities and enhancing the therapeutic potential of synthetic peptides.

This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, characterization, and, most importantly, the biological evaluation of peptides containing this unique building block. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature. The primary focus will be on the demonstrated application of Fmoc-Orn(Pyrazic)-OH in the development of potent Luteinizing Hormone-Releasing Hormone (LHRH) antagonists, while also exploring the theoretical potential for antimicrobial and anticancer activities based on the known properties of pyrazine and ornithine derivatives.

Fmoc-Orn(Pyrazic)-OH: A Versatile Building Block for Solid-Phase Peptide Synthesis

Fmoc-Orn(Pyrazic)-OH, systematically named (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(pyrazine-2-carbonylamino)pentanoic acid, is a pivotal component in Fmoc-based solid-phase peptide synthesis (SPPS).[3] The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amino function, allowing for sequential peptide chain elongation, while the pyrazinylcarbonyl moiety on the side chain of ornithine introduces a unique heterocyclic functionality.

The incorporation of the pyrazine ring is of particular interest due to the wide spectrum of biological activities exhibited by pyrazine-containing compounds, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] Similarly, peptides rich in ornithine, a non-proteinogenic amino acid, have been shown to possess significant antimicrobial capabilities.[7][8] The strategic combination of these two functionalities within a single amino acid derivative thus opens up exciting possibilities for creating peptides with multifaceted biological profiles.

Synthesis of Peptides Incorporating Fmoc-Orn(Pyrazic)-OH: A Step-by-Step Protocol

The synthesis of peptides containing Fmoc-Orn(Pyrazic)-OH is readily achievable using standard Fmoc/tBu solid-phase peptide synthesis protocols.[9][10] The following is a generalized, yet detailed, workflow that can be adapted for the synthesis of various peptide sequences.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
  • Resin Selection and Swelling:

    • Choose an appropriate resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc-Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc-dibenzofulvene adduct.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the incoming Fmoc-amino acid (including Fmoc-Orn(Pyrazic)-OH) using a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Washing:

    • After successful coupling, wash the resin extensively with DMF to remove unreacted reagents and byproducts.

  • Repeat Cycle:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, remove the N-terminal Fmoc group.

    • Wash the resin with dichloromethane (DCM).

    • Treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, and wash with cold ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • Confirm the identity and purity of the synthesized peptide using mass spectrometry (MS) and analytical RP-HPLC.

SPPS_Workflow Resin Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Cycle Repeat for each Amino Acid Washing_2->Cycle Cycle->Fmoc_Deprotection Next Amino Acid Final_Cleavage Final Cleavage & Deprotection (TFA) Cycle->Final_Cleavage Final Amino Acid Purification Purification (RP-HPLC) Final_Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Biological Activity of Peptides Containing Fmoc-Orn(Pyrazic)-OH

The primary documented biological activity of peptides synthesized with Fmoc-Orn(Pyrazic)-OH is as LHRH antagonists . LHRH, a decapeptide, plays a crucial role in the reproductive system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[11] LHRH antagonists competitively bind to LHRH receptors in the pituitary gland, thereby inhibiting the release of gonadotropins.[3][12] This mechanism of action is valuable in various clinical applications, including in vitro fertilization protocols and the treatment of hormone-dependent cancers.[4][13]

A seminal study by Folkers et al. demonstrated the successful incorporation of N-epsilon-pyrazinylcarbonyl-ornithine into LHRH antagonist peptides, resulting in compounds with potent antiovulatory activity in rats. This research highlighted the importance of modifying the side chains of amino acids at specific positions within the LHRH sequence to achieve high antagonist potency.

Data Presentation: Antiovulatory Activity of LHRH Antagonists

The following table summarizes the antiovulatory activity of selected LHRH antagonist analogs containing N-epsilon-pyrazinylcarbonyl-ornithine, as reported by Folkers et al. (1989).

Peptide SequenceDose (µ g/rat )Antiovulatory Activity (% Inhibition)
[N-Ac-D-2-Nal¹, D-pClPhe², D-3-Pal³, Ser⁴, Orn(Pyrazic)⁵ , D-Arg⁶, Leu⁷, Arg⁸, Pro⁹, D-Ala¹⁰]-NH₂10100
[N-Ac-D-2-Nal¹, D-pClPhe², D-3-Pal³, Ser⁴, Arg⁵, D-Orn(Pyrazic)⁶ , Leu⁷, Arg⁸, Pro⁹, D-Ala¹⁰]-NH₂10100
[N-Ac-D-2-Nal¹, D-pClPhe², D-3-Pal³, Ser⁴, Tyr⁵, D-Orn(Pyrazic)⁶ , Leu⁷, Arg⁸, Pro⁹, D-Ala¹⁰]-NH₂1088
[N-Ac-D-2-Nal¹, D-pClPhe², D-3-Pal³, Ser⁴, Orn(Pyrazic)⁵ , D-Trp⁶, Leu⁷, Arg⁸, Pro⁹, D-Ala¹⁰]-NH₂1075
Experimental Protocol: In Vivo Antiovulatory Assay in Rats

This protocol is a standard method for evaluating the in vivo efficacy of LHRH antagonists.

  • Animal Model: Use adult female Sprague-Dawley rats with regular 4-day estrous cycles.

  • Peptide Administration: On the day of proestrus, administer the test peptide dissolved in a suitable vehicle (e.g., saline with 0.1% DMSO) via subcutaneous injection.

  • Ovulation Assessment: The following morning (day of estrus), sacrifice the rats and examine the oviducts under a microscope for the presence of ova.

  • Data Analysis: The percentage of inhibition of ovulation is calculated by comparing the number of rats that did not ovulate in the treated group to the control group.

Hypothesized Biological Activities and Future Directions

While the application of Fmoc-Orn(Pyrazic)-OH has been demonstrated in the context of LHRH antagonists, the unique chemical nature of this building block suggests potential for other biological activities, particularly antimicrobial and anticancer effects.

Antimicrobial Potential

The pyrazine ring is a known pharmacophore in many antimicrobial agents.[6] Furthermore, ornithine-containing peptides, particularly those with a cationic nature, can disrupt bacterial membranes, leading to cell death.[8] Therefore, it is plausible that peptides incorporating Orn(Pyrazic) could exhibit antimicrobial properties.

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Peptide Preparation: Prepare a series of twofold dilutions of the test peptide in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well of a 96-well microtiter plate with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Anticancer Potential

Pyrazine derivatives have been extensively investigated for their anticancer properties, often acting as kinase inhibitors or inducing apoptosis in cancer cells.[5] The incorporation of the pyrazic moiety into a peptide backbone could serve to target these molecules to cancer cells, potentially through interactions with specific cell surface receptors.

  • Cell Lines: Utilize a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., HEK293) for assessing selectivity.

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the test peptide and incubate for 48-72 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) can then be calculated.[9]

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH_Antagonist GnRH Antagonist (with Orn(Pyrazic)) GnRHR GnRH Receptor GnRH_Antagonist->GnRHR Competitively Binds & Blocks GnRH GnRH GnRH->GnRHR Binds & Activates G_Protein G-protein Activation GnRHR->G_Protein PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release LH_FSH_Synthesis LH & FSH Synthesis and Release Ca_Release->LH_FSH_Synthesis Block->G_Protein Inhibition

Caption: Mechanism of action of GnRH antagonists at the pituitary gonadotrope cell.

Conclusion and Future Perspectives

Fmoc-Orn(Pyrazic)-OH has proven to be a valuable tool in the synthesis of potent LHRH antagonists. The strategic incorporation of the pyrazic moiety confers desirable biological activity, highlighting the power of unnatural amino acids in peptide-based drug design. While its role in LHRH antagonist development is well-established, the exploration of its potential in creating novel antimicrobial and anticancer peptides remains a promising and largely untapped area of research. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to further investigate the biological activities of peptides containing this unique and versatile building block. Future studies should focus on synthesizing a diverse library of Orn(Pyrazic)-containing peptides and screening them against a broad range of microbial and cancer targets to fully elucidate their therapeutic potential.

References

  • Engel, J., & Schally, A. V. (2007). GnRH-antagonists in reproductive medicine. Geburtshilfe und Frauenheilkunde, 67(7), 745-753.
  • Al-Obeidi, F. A., & Hruby, V. J. (2018). In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. Iranian journal of basic medical sciences, 21(9), 948–953.
  • van der Donk, W. A., et al. (2020). Biosynthesis of Antimicrobial Ornithine-Containing Lacticin 481 Analogues by Use of a Combinatorial Biosynthetic Pathway in Escherichia coli. ACS Synthetic Biology, 9(10), 2746–2754.
  • Abdel-Maksoud, M. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 59-83.
  • Rivier, J., et al. (1990). Antiovulatory antagonists of LHRH related to antide. Peptides, 11(2), 185-191.
  • Jiang, G., et al. (2022). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. International Journal of Molecular Sciences, 23(21), 13358.
  • Ljungqvist, A., et al. (1987). Design, synthesis and bioassays of antagonists of LHRH which have high antiovulatory activity and release negligible histamine.
  • Zamani, M., et al. (2018). In Silico and in Vitro Studies of Cytotoxic Activity of Different Peptides Derived from Human Lactoferrin Protein.
  • Wikipedia. (2023). Gonadotropin-releasing hormone antagonist. Retrieved from [Link]

  • Schally, A. V., & Comaru-Schally, A. M. (2000). LHRH Antagonists. In Holland-Frei Cancer Medicine. 6th edition. BC Decker.
  • Chen, C. H., et al. (2020). Unnatural Amino-Acid-Based Star-Shaped Poly(l-Ornithine)s as Emerging Long-Term and Biofilm-Disrupting Antimicrobial Peptides to Treat Pseudomonas aeruginosa-Infected Burn Wounds.
  • M. C. S. S. de Medeiros, et al. (2023). Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer. Molecules, 28(20), 7109.
  • Chen, Y. T., et al. (2024). Integrating In Silico and In Vitro Approaches to Identify Natural Peptides with Selective Cytotoxicity against Cancer Cells. International Journal of Molecular Sciences, 25(12), 6789.
  • Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7545.
  • Wessels, J. M., et al. (2017). Antimicrobial Peptides: Methods and Protocols. Methods in Molecular Biology, 1548.
  • Felberbaum, R. E., & Diedrich, K. (2003). The role of gonadotropin-releasing hormone antagonists in in vitro fertilization. Fertility and Sterility, 79(3), 455-465.
  • Rick, F. G., et al. (2012). Mode of action of antagonists of LHRH.
  • Gilon, C., et al. (1991). Synthesis and bioassay of LHRH-antagonists with N-Ac-D-O-phenyltyrosine and N-Ac-D-3-(2-dibenzofuranyl)alanine in position 1. Peptide Research, 4(4), 203-208.
  • Morgan, K., et al. (2014). Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent. Amino Acids, 46(3), 643-655.
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  • Limonta, P., et al. (2012). Biochemistry, molecular biology and cell biology of gonadotropin-releasing hormone antagonists. Current Opinion in Obstetrics and Gynecology, 24(3), 134-139.
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An In-Depth Technical Guide to Fmoc-Nδ-pyrazinylcarbonyl-L-ornithine (CAS Number: 201046-61-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-Nδ-(pyrazine-2-carbonyl)-L-ornithine, commonly referred to as Fmoc-Orn(Pyrazic)-OH (CAS Number: 201046-61-9). This specialized amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), primarily utilized for the introduction of a pyrazine moiety into peptide sequences. The incorporation of this heterocyclic group has been particularly significant in the development of potent Gonadotropin-Releasing Hormone (GnRH) antagonists. This guide details the physicochemical properties, synthesis, purification, and characterization of Fmoc-Orn(Pyrazic)-OH. Furthermore, it elucidates its mechanism of action when incorporated into peptides and provides insights into the structure-activity relationships of the resulting peptide antagonists. Detailed experimental protocols for its synthesis and use in SPPS are also provided to support researchers in their drug discovery and development endeavors.

Introduction

Fmoc-Orn(Pyrazic)-OH is a synthetic amino acid derivative that combines the L-ornithine backbone with two key functional groups: the fluorenylmethyloxycarbonyl (Fmoc) protecting group at the α-amino position and a pyrazinylcarbonyl moiety at the δ-amino position. The Fmoc group provides a base-labile protecting group essential for stepwise peptide synthesis, while the pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, imparts unique electronic and steric properties to the peptide side chain. These properties are instrumental in modulating the biological activity of peptides, particularly in the context of receptor antagonism. One of the most prominent applications of Fmoc-Orn(Pyrazic)-OH is in the synthesis of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), antagonists.[1] These antagonists are crucial therapeutic agents for various hormone-dependent conditions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Fmoc-Orn(Pyrazic)-OH is essential for its effective handling, storage, and application in peptide synthesis.

PropertyValue
CAS Number 201046-61-9
Systematic Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(pyrazine-2-carbonylamino)pentanoic acid
Synonyms Fmoc-Orn(Pyrazic)-OH, Nα-Fmoc-Nδ-pyrazinylcarbonyl-L-ornithine
Molecular Formula C25H24N4O5
Molecular Weight 460.48 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as dimethylformamide (DMF), dichloromethane (DCM), and methanol.

Synthesis and Purification

The synthesis of Fmoc-Orn(Pyrazic)-OH is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general synthetic strategy involves the protection of the α-amino group of L-ornithine with the Fmoc group, followed by the acylation of the δ-amino group with a pyrazine derivative.[1]

Synthesis Workflow

Synthesis_Workflow Ornithine L-Ornithine Fmoc_Orn Nα-Fmoc-L-Ornithine Ornithine->Fmoc_Orn Fmoc-Cl, Base Fmoc_Orn_Pyrazic Fmoc-Orn(Pyrazic)-OH Fmoc_Orn->Fmoc_Orn_Pyrazic Activated Pyrazinoic Acid Pyrazinoic_acid Pyrazinoic Acid Activated_Pyrazinoic Activated Pyrazinoic Acid Pyrazinoic_acid->Activated_Pyrazinoic Coupling Agent (e.g., DCC/DIC) Activated_Pyrazinoic->Fmoc_Orn_Pyrazic

Caption: General synthesis workflow for Fmoc-Orn(Pyrazic)-OH.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Nα-Fmoc-L-Ornithine

  • Dissolve L-Ornithine hydrochloride in a 10% sodium carbonate solution.

  • Cool the solution in an ice bath.

  • Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dioxane dropwise while maintaining the pH between 9 and 10 with the addition of sodium carbonate solution.

  • Stir the reaction mixture overnight at room temperature.

  • Wash the reaction mixture with diethyl ether to remove unreacted Fmoc-Cl.

  • Acidify the aqueous layer with concentrated HCl to pH 2-3 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield Nα-Fmoc-L-Ornithine.

Step 2: Synthesis of Fmoc-Orn(Pyrazic)-OH

  • Suspend Nα-Fmoc-L-Ornithine and pyrazinoic acid in dichloromethane (DCM).

  • Cool the mixture in an ice bath.

  • Add a solution of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in DCM dropwise.[1]

  • Stir the reaction mixture at room temperature overnight.

  • Filter the reaction mixture to remove the urea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Purification Protocol

Purification of the final product is critical to remove any unreacted starting materials, byproducts, and coupling reagents. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for obtaining high-purity Fmoc-Orn(Pyrazic)-OH.[1]

  • Column: C18 silica column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient of Mobile Phase B is used to elute the product. The hydrophobic Fmoc group ensures strong retention on the C18 stationary phase.[1]

  • Detection: UV detection at 254 nm and 280 nm.

  • Post-Purification: Fractions containing the pure product are pooled and lyophilized to yield the final product as a white solid.

Analytical Characterization

The identity and purity of the synthesized Fmoc-Orn(Pyrazic)-OH must be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Analytical RP-HPLC is used to assess the purity of the final product. A sharp, single peak at the expected retention time indicates high purity.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion should be observed at m/z 461.5.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Orn(Pyrazic)-OH is primarily used as a building block in Fmoc-based SPPS to introduce a pyrazine moiety into a peptide sequence. This is particularly relevant for the synthesis of GnRH antagonists.

SPPS Workflow

SPPS_Workflow Resin Solid Support Resin Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling1 Couple First Fmoc-Amino Acid Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling_Orn Couple Fmoc-Orn(Pyrazic)-OH Deprotection2->Coupling_Orn Deprotection3 Fmoc Deprotection Coupling_Orn->Deprotection3 Coupling_X Couple Subsequent Fmoc-Amino Acids Deprotection3->Coupling_X Cleavage Cleavage from Resin and Side-Chain Deprotection Coupling_X->Cleavage Purification Purification of Peptide Cleavage->Purification

Caption: General workflow for incorporating Fmoc-Orn(Pyrazic)-OH in SPPS.

Detailed Experimental Protocol: Incorporation into a Peptide
  • Resin Swelling: Swell the appropriate solid support resin (e.g., Rink Amide resin) in DMF.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of Fmoc-Orn(Pyrazic)-OH:

    • Activate Fmoc-Orn(Pyrazic)-OH by pre-incubating it with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove any remaining side-chain protecting groups.

  • Purification: Purify the crude peptide using RP-HPLC.

Biological Activity and Mechanism of Action

Fmoc-Orn(Pyrazic)-OH itself is not biologically active. Its significance lies in its ability to introduce the pyrazinylcarbonyl group into a peptide chain. The resulting modified peptide can then exhibit specific biological activities.

GnRH Antagonism

When incorporated into a decapeptide sequence analogous to GnRH, the pyrazinylcarbonyl-ornithine residue contributes to the peptide's ability to act as a GnRH antagonist. These antagonists competitively bind to the GnRH receptors in the pituitary gland, thereby blocking the action of endogenous GnRH.[1] This inhibition of GnRH signaling leads to a rapid and reversible suppression of the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces the production of sex steroids like testosterone and estrogen.

Signaling Pathway

GnRH_Signaling cluster_membrane Cell Membrane GnRH_R GnRH Receptor Gq_11 Gq/11 GnRH_R->Gq_11 Activates No_Signal No Signal Transduction GnRH_R->No_Signal GnRH GnRH GnRH->GnRH_R Binds and Activates Antagonist Peptide with Orn(Pyrazic) Antagonist->GnRH_R Competitively Binds and Blocks PLC PLC Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation LH_FSH_synthesis LH & FSH Synthesis and Secretion Ca_release->LH_FSH_synthesis PKC_activation->LH_FSH_synthesis

Caption: Simplified GnRH receptor signaling pathway and its inhibition by a GnRH antagonist containing the Orn(Pyrazic) modification.

Structure-Activity Relationship (SAR)

The incorporation of the pyrazinylcarbonyl moiety at the δ-position of ornithine has a significant impact on the biological activity of GnRH antagonists. While specific quantitative data for peptides containing this exact residue is scarce in publicly available literature, general SAR principles for pyrazine-containing peptide antagonists can be inferred.

  • Receptor Binding: The pyrazine ring can participate in various non-covalent interactions with the GnRH receptor, including hydrogen bonding and π-π stacking, which can enhance binding affinity.

  • Conformational Rigidity: The planar and rigid nature of the pyrazine ring can help to constrain the conformation of the peptide backbone, pre-organizing it for optimal receptor binding.

  • Metabolic Stability: The pyrazine ring is generally more resistant to metabolic degradation compared to natural amino acid side chains, which can lead to an increased in vivo half-life of the peptide.

  • Solubility and Pharmacokinetics: The introduction of the pyrazine moiety can influence the overall physicochemical properties of the peptide, such as its solubility and lipophilicity, which in turn can affect its pharmacokinetic profile.

Conclusion

Fmoc-Orn(Pyrazic)-OH is a valuable and specialized building block for the synthesis of modified peptides with tailored biological activities. Its primary application in the development of potent GnRH antagonists highlights the importance of incorporating unnatural amino acids in modern drug discovery. The pyrazine moiety imparts unique properties that can enhance receptor binding, metabolic stability, and overall therapeutic efficacy. This technical guide provides a comprehensive resource for researchers working with this compound, offering insights into its synthesis, purification, characterization, and application in peptide science.

References

Sources

Methodological & Application

Application Notes & Protocols: A Guide to Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Orn(Pyrazic)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of Pyrazine Moieties into Peptides

In the landscape of modern peptide chemistry and drug development, the use of non-canonical amino acids is a cornerstone strategy for modulating the pharmacological properties of peptide-based therapeutics. Fmoc-Orn(Pyrazic)-OH, chemically known as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(pyrazine-2-carbonylamino)pentanoic acid, is a specialized building block designed for this purpose[1]. It is a derivative of the amino acid ornithine, featuring two critical modifications:

  • The Nα-Fmoc Group: A base-labile protecting group that enables its use in the orthogonal Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy[2].

  • The Nδ-Pyrazinoyl Group: A pyrazine carboxamide moiety on the side chain. The introduction of the pyrazine ring is of particular interest as it can introduce unique structural and electronic properties into a peptide sequence, such as hydrogen bonding capabilities, π-π stacking interactions, and metabolic stability[1]. This modification has been explored in the development of Luteinizing Hormone-Releasing Hormone (LHRH) antagonists, where the pyrazine moiety contributes to receptor binding and overall efficacy[1].

This document provides a comprehensive guide to the principles and a detailed, field-proven protocol for the successful incorporation of Fmoc-Orn(Pyrazic)-OH into synthetic peptides using manual or automated SPPS.

PropertyValue
Molecular Formula C₂₅H₂₄N₄O₅
Molecular Weight 460.48 g/mol
CAS Number 201046-61-9
Table 1: Key physicochemical properties of Fmoc-Orn(Pyrazic)-OH.[1]

The Causality of Experimental Design: Why Fmoc-Based SPPS?

The Fmoc/tBu strategy is the predominant method for modern peptide synthesis due to its mild reaction conditions and versatility[2]. Its success hinges on an orthogonal protection scheme:

  • Temporary Nα-Protection: The Fmoc group is stable under acidic conditions but is selectively and rapidly cleaved by a weak base, typically piperidine[3][4]. This allows for the iterative deprotection of the N-terminus to enable chain elongation.

  • "Permanent" Side-Chain Protection: Most reactive side chains (e.g., Lys, Asp, Ser) are protected with acid-labile groups (e.g., Boc, tBu). These groups, along with the resin linker, are stable to the basic conditions of Fmoc removal but are cleaved simultaneously at the end of the synthesis with strong acid, typically trifluoroacetic acid (TFA)[2].

The pyrazinoyl group on the ornithine side chain of Fmoc-Orn(Pyrazic)-OH is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage, requiring no additional protecting group. This inherent stability simplifies the synthesis, making it a robust and reliable component for peptide modification.

Fmoc_SPPS_Orthogonality cluster_synthesis SPPS Cycles Fmoc_Peptide_Resin Fmoc-AA(n)...-AA(1)-Resin Free_Amine_Peptide H₂N-AA(n)...-AA(1)-Resin Fmoc_Peptide_Resin->Free_Amine_Peptide Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Peptide_Resin_Next Fmoc-AA(n+1)-AA(n)...-AA(1)-Resin Free_Amine_Peptide->Fmoc_Peptide_Resin_Next Coupling (Fmoc-AA-OH, Activator, Base) Final_Cleavage Final Cleavage & Side-Chain Deprotection Fmoc_Peptide_Resin_Next->Final_Cleavage Repeat Cycles Free_Peptide H₂N-Peptide-COOH/CONH₂ (Crude Product) Final_Cleavage->Free_Peptide TFA Cocktail caption Fig 1. Orthogonal protection scheme in Fmoc SPPS.

Caption: Orthogonal protection scheme in Fmoc SPPS.

Core Protocol: A Validating System for Peptide Synthesis

This protocol outlines a single, complete cycle for the addition of Fmoc-Orn(Pyrazic)-OH to a growing peptide chain on a solid support. The success of SPPS relies on driving each reaction to completion; therefore, monitoring steps are integrated as a self-validating mechanism.

Materials & Reagents:

Reagent/MaterialPurposeRecommended Grade/Specs
Solid Support Synthesis anchorRink Amide Resin (for C-terminal amide) or Wang Resin (for C-terminal acid), 100-200 mesh
Fmoc-Orn(Pyrazic)-OH Amino acid building block>98% purity
DMF or NMP Primary solventPeptide synthesis grade, amine-free
DCM Washing solventAnhydrous
Piperidine Fmoc deprotection agentReagent grade
HBTU/HATU Coupling activator>98% purity
DIPEA (or Collidine) Activation basePeptide synthesis grade, redistilled
Acetic Anhydride Capping agentReagent grade
Ninhydrin Test Kit Reaction monitoringStandard commercially available kit
Table 2: Key materials and reagents for the SPPS cycle.
Step-by-Step Experimental Workflow

(Based on a 0.1 mmol synthesis scale)

  • Resin Swelling & Preparation:

    • Place the peptide-resin from the previous cycle (or the initial Fmoc-protected resin) into a suitable reaction vessel (e.g., a fritted syringe or an automated synthesizer vessel).

    • Add 3-5 mL of DMF and gently agitate for 15-30 minutes to swell the resin beads. This is critical for ensuring reagent accessibility to the reactive sites within the polymer matrix.

    • Drain the DMF.

  • Nα-Fmoc Deprotection:

    • Rationale: The acidic proton at the C9 position of the fluorene ring is abstracted by piperidine, leading to a β-elimination reaction that liberates the free amine and dibenzofulvene, which is subsequently trapped by excess piperidine[4].

    • Add 2 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 3 minutes and drain.

    • Add a fresh 2 mL of 20% piperidine in DMF. Agitate for 7-10 minutes to ensure complete deprotection.

    • Drain the solution and wash the resin thoroughly (5 x 3 mL with DMF, followed by 2 x 3 mL with DCM, and finally 3 x 3 mL with DMF) to remove all traces of piperidine and its adducts. Residual base can neutralize the subsequent coupling reaction.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Intermediate Anion Fmoc_Peptide->Intermediate Proton Abstraction Piperidine + Piperidine (Base) DBF Dibenzofulvene Intermediate->DBF β-Elimination Free_Amine H₂N-Peptide-Resin Intermediate->Free_Amine Adduct Piperidine-DBF Adduct DBF->Adduct Trapped by Piperidine caption Fig 2. Mechanism of Fmoc deprotection.

Caption: Mechanism of Fmoc deprotection.

  • Coupling of Fmoc-Orn(Pyrazic)-OH:

    • Rationale: The carboxylic acid of the incoming amino acid is converted into a more reactive species (an active ester) by a coupling reagent, facilitating nucleophilic attack by the free N-terminal amine of the resin-bound peptide[5].

    • Activation Solution Preparation: In a separate vial, dissolve Fmoc-Orn(Pyrazic)-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in ~2 mL of DMF.

      • Expert Tip: Using a slightly substoichiometric amount of activator relative to the amino acid prevents the activator from reacting with the free peptide amine. For sterically challenging couplings, HATU can be substituted for HBTU for higher efficiency.

    • Allow the activation solution to pre-activate for 3-5 minutes.

    • Add the activated solution to the deprotected peptide-resin.

    • Agitate at room temperature for 45-90 minutes.

  • Reaction Monitoring (The Trustworthiness Check):

    • After the coupling time, take a small sample of resin beads (~1-2 mg), wash them thoroughly with DMF and DCM, and dry them.

    • Perform a qualitative Kaiser (ninhydrin) test[6].

      • Result: Yellow/Colorless beads indicate a complete reaction (absence of free primary amines). Proceed to the next step.

      • Result: Blue/Purple beads indicate an incomplete reaction (presence of free primary amines). Recouple by repeating Step 3 with a freshly prepared activation solution.

  • Capping (Optional but Recommended):

    • Rationale: If the coupling is incomplete after a second attempt, it is crucial to cap the unreacted amines to prevent the formation of deletion peptide sequences, which are often difficult to separate during purification.

    • Wash the resin with DMF.

    • Add a solution of 5% (v/v) acetic anhydride and 5% (v/v) DIPEA in DMF.

    • Agitate for 10 minutes. This acetylates any remaining free amines, rendering them unreactive.

    • Wash the resin thoroughly (5 x 3 mL with DMF, 3 x 3 mL with DCM) to prepare for the next cycle.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final steps involve cleaving the peptide from the solid support and removing any remaining acid-labile side-chain protecting groups.

CAUTION: Trifluoroacetic acid (TFA) is highly corrosive. Always perform this procedure in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Preparation:

    • Ensure the N-terminal Fmoc group has been removed from the final amino acid.

    • Thoroughly wash the peptide-resin with DCM (3x) and methanol (3x) and dry it under a high vacuum for at least 4 hours[7].

  • Cleavage Cocktail:

    • Rationale: TFA cleaves the peptide from the resin and removes side-chain protecting groups, but in doing so, it generates highly reactive carbocations (e.g., t-butyl cations). Scavengers are required to trap these cations and prevent them from re-attaching to sensitive residues like Tryptophan or Methionine[8].

    • Prepare a fresh cleavage cocktail. The composition depends on the peptide sequence.

Reagent CocktailComposition (v/v/w)Primary Use Case
Reagent B TFA / Phenol / Water / TIPS (88:5:5:2)A good "odorless" general-purpose cocktail for peptides without Cys, Met, or Trp.[9]
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)A robust, standard cocktail for peptides containing sensitive residues like Arg, Cys, Met, Trp.
Table 3: Common cleavage cocktails for Fmoc SPPS.
  • Cleavage Procedure:

    • Add the appropriate cleavage cocktail to the dried peptide-resin (approx. 5-10 mL per 0.5 g of resin)[10].

    • Stir or agitate the slurry at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate into a clean conical tube.

    • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Concentrate the TFA solution slightly under a stream of nitrogen if necessary.

    • Add the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet 2-3 times with cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry (e.g., LC-MS, MALDI-TOF).

Activation_Mechanism cluster_activation Carbodiimide Activation (e.g., DIC) cluster_coupling Coupling Step AminoAcid Fmoc-AA-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) AminoAcid->O_Acylisourea DIC + DIC DIC->O_Acylisourea Active_Ester Fmoc-AA-OBt Ester (Less Racemization) O_Acylisourea->Active_Ester HOBt + HOBt HOBt->Active_Ester Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin Active_Ester->Peptide_Bond Peptide_Amine H₂N-Peptide-Resin Peptide_Amine->Peptide_Bond Nucleophilic Attack caption Fig 3. General mechanism for DIC/HOBt activation.

Caption: General mechanism for DIC/HOBt activation.

References

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(8), 589-603. Available at: [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Orn(Boc)-OH. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails. Retrieved from [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. Available at: [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • Stathopoulos, P., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(1), 103. Available at: [Link]

  • MDPI. (2021). Special Issue "Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds". Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]

  • MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • NIH. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2018). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Retrieved from [Link]

  • MDPI. (2023). Special Issue "Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II". Molecules. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

Sources

Application Notes and Protocols for the Efficient Coupling of Fmoc-Orn(Pyrazic)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fmoc-Orn(Pyrazic)-OH in Peptide Synthesis

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and development, enabling the creation of novel therapeutics with enhanced stability, bioactivity, and unique structural properties. Among these valuable building blocks is Fmoc-Orn(Pyrazic)-OH, an ornithine derivative featuring a pyrazinoyl moiety on its delta-amino group. This modification transforms the side chain into a functional element capable of participating in hydrogen bonding and π-π stacking interactions, making it a key component in the design of peptidomimetics, constrained peptides, and probes for molecular recognition studies.

Ornithine itself is a versatile amino acid in peptide chemistry, frequently utilized for constructing lactam bridges to cyclize peptides, thereby improving their conformational stability and resistance to enzymatic degradation. The pyrazic acid appendage on Fmoc-Orn(Pyrazic)-OH introduces a heteroaromatic group that can mimic peptide bonds, influence peptide conformation, and engage in specific interactions with biological targets. However, the successful incorporation of this sterically demanding and structurally unique amino acid into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents significant challenges that necessitate optimized coupling strategies.

This comprehensive guide provides a detailed analysis of the challenges associated with the SPPS of Fmoc-Orn(Pyrazic)-OH and offers field-proven protocols to ensure its efficient and successful incorporation.

The Challenge: Steric Hindrance and Reactivity of Fmoc-Orn(Pyrazic)-OH

The primary obstacle in the coupling of Fmoc-Orn(Pyrazic)-OH is the substantial steric bulk of the pyrazinoyl group on the side chain. This bulky moiety can hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. This steric hindrance can lead to sluggish and incomplete coupling reactions, resulting in the undesirable formation of deletion sequences, which complicates purification and reduces the overall yield of the target peptide.

Furthermore, the pyrazine ring, with its nitrogen atoms, could potentially interact with reagents used in SPPS, although it is generally stable under standard Fmoc-SPPS conditions, including repeated exposure to piperidine for Fmoc deprotection and trifluoroacetic acid (TFA) for final cleavage[1].

Overcoming these challenges requires the careful selection of coupling reagents and reaction conditions that can effectively drive the reaction to completion without inducing side reactions or racemization.

Optimized Coupling Reagents for Fmoc-Orn(Pyrazic)-OH

Standard carbodiimide-based coupling methods, such as those using N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt), may prove insufficient for efficiently coupling sterically hindered amino acids like Fmoc-Orn(Pyrazic)-OH.[2] More potent activating agents are generally required.

Modern coupling reagents, particularly those based on phosphonium and aminium/uronium salts, have demonstrated superior performance in difficult coupling scenarios.[3] These reagents rapidly form highly reactive esters of the amino acid, facilitating efficient acylation of the sterically hindered N-terminus.

Here, we compare several recommended coupling reagents for the incorporation of Fmoc-Orn(Pyrazic)-OH:

Coupling Reagent Full Name Advantages for Hindered Couplings Considerations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateForms highly reactive OAt esters; rapid coupling kinetics; widely regarded as one of the most effective reagents for difficult sequences.Higher cost compared to other reagents.
HCTU (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate / 6-Chloro-DerivativeForms highly reactive 6-Cl-OBt esters; more reactive than HBTU; good solubility.Potential for side reactions if not used with appropriate base control.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium salt-based reagent; forms reactive OBt esters; effective for hindered couplings with reduced risk of guanidinylation side reactions compared to some uronium salts.Can be less potent than HATU for the most challenging couplings.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateBased on OxymaPure®, a safer alternative to HOBt/HOAt; excellent solubility and high reactivity, comparable to HATU.Relatively newer reagent, may be less familiar to some users.

Experimental Protocols

The following protocols are designed to provide a robust starting point for the efficient coupling of Fmoc-Orn(Pyrazic)-OH. It is recommended to monitor the completion of each coupling step using a qualitative method such as the Kaiser test.[4][5] Note that N-acylated ornithine should still provide a positive Kaiser test as the alpha-amino group is the primary amine being detected after Fmoc deprotection.

Protocol 1: HATU-Mediated Coupling

This protocol is highly recommended for achieving high coupling efficiency with Fmoc-Orn(Pyrazic)-OH, especially in challenging sequence contexts.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Orn(Pyrazic)-OH (3-5 equivalents relative to resin loading)

  • HATU (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) of high purity

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes. Drain the solvent.

  • Activation Solution Preparation: In a separate reaction vessel, dissolve Fmoc-Orn(Pyrazic)-OH and HATU in DMF.

  • Activation and Coupling: Add DIPEA or collidine to the activation solution and vortex briefly (pre-activation for 1-2 minutes). Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature can be moderately increased (e.g., to 40°C).

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative (yellow) result indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (3-5 times), and then DMF again (3-5 times) to prepare for the next deprotection step.

  • Double Coupling (if necessary): If the Kaiser test is positive (blue), indicating incomplete coupling, repeat steps 2-6.

Protocol 2: HCTU-Mediated Coupling

HCTU is a cost-effective and highly efficient alternative to HATU for coupling sterically hindered amino acids.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Orn(Pyrazic)-OH (3-5 equivalents)

  • HCTU (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell and drain the Fmoc-deprotected peptide-resin as described in Protocol 1.

  • Activation and Coupling: In a reaction vessel, combine Fmoc-Orn(Pyrazic)-OH and HCTU in DMF. Add DIPEA or collidine and immediately add the solution to the resin.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

  • Double Coupling (if necessary): If the coupling is incomplete, repeat the coupling cycle.

Workflow and Mechanistic Overview

The general cycle of incorporating Fmoc-Orn(Pyrazic)-OH into a peptide sequence using an aminium/uronium salt-based coupling reagent is depicted below.

SPPS_Cycle cluster_0 SPPS Cycle for Fmoc-Orn(Pyrazic)-OH Resin Peptide-Resin (N-terminal amine) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Washing1 DMF Wash Deprotection->Washing1 2. Coupling Coupling: Fmoc-Orn(Pyrazic)-OH + HATU/HCTU + DIPEA in DMF Washing1->Coupling 3. Washing2 DMF/DCM Wash Coupling->Washing2 4. Monitoring Kaiser Test Washing2->Monitoring 5. NextCycle Proceed to Next Cycle Monitoring->NextCycle Complete (Negative) Recouple Double Couple Monitoring->Recouple Incomplete (Positive) Recouple->Coupling

Caption: General workflow for the incorporation of Fmoc-Orn(Pyrazic)-OH in SPPS.

The mechanism of activation by an aminium salt like HATU involves the formation of a highly reactive OAt-ester of Fmoc-Orn(Pyrazic)-OH. This activated species then readily undergoes nucleophilic attack by the free N-terminal amine of the peptide-resin to form the desired peptide bond.

Activation_Mechanism cluster_1 Activation and Coupling Mechanism AA Fmoc-Orn(Pyrazic)-OH Activated [Fmoc-Orn(Pyrazic)-OAt] (Highly Reactive Ester) AA->Activated + HATU HATU + DIPEA HATU->Activated Product Fmoc-Orn(Pyrazic)-NH-Peptide-Resin Activated->Product + Resin H₂N-Peptide-Resin Resin->Product Byproduct HOAt Product->Byproduct releases

Caption: Simplified mechanism of HATU-mediated coupling.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient reaction time or temperature. 2. Inadequate equivalents of reagents. 3. Poor quality of solvents or reagents. 4. Peptide aggregation on the resin.1. Extend the coupling time to 4-6 hours or increase the temperature to 40-50°C. 2. Increase the equivalents of Fmoc-Orn(Pyrazic)-OH and coupling reagent to 5 eq. 3. Use fresh, high-purity, anhydrous DMF. 4. If aggregation is suspected, switch to a more chaotropic solvent like N-methyl-2-pyrrolidone (NMP) or add a small percentage of dimethyl sulfoxide (DMSO) to the DMF.
Racemization 1. Excessive pre-activation time. 2. Use of a strong base with a highly activating reagent.1. Minimize pre-activation time; add the activated amino acid solution to the resin immediately. 2. Consider using a weaker base like 2,4,6-collidine instead of DIPEA, especially if elevated temperatures are used.[3]
Low Yield of Final Peptide 1. Cumulative incomplete couplings. 2. Premature cleavage of the peptide from the resin.1. Ensure complete coupling at each step using the Kaiser test and perform double couplings when necessary. 2. Ensure the appropriate resin and linker are used for the synthesis strategy and that cleavage conditions are not prematurely met.

Conclusion

The successful incorporation of Fmoc-Orn(Pyrazic)-OH in Solid-Phase Peptide Synthesis is readily achievable with the appropriate selection of coupling reagents and optimized protocols. Due to its sterically hindered nature, high-potency aminium/uronium or phosphonium salt-based coupling reagents such as HATU, HCTU, or COMU are strongly recommended over traditional carbodiimide methods. By employing the detailed protocols and troubleshooting guidance provided in these application notes, researchers can confidently incorporate this valuable and versatile building block into their peptide sequences, paving the way for the development of novel and innovative peptide-based therapeutics and research tools.

References

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Pícha, F., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 8086. Retrieved from [Link]

  • Ferring B.V. (2020). Process for the manufacture of degarelix and its intermediates. U.S. Patent No. 11,168,114 B2.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Di Micco, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5801. Retrieved from [Link]

  • Zitko, J., et al. (2012). New Potentially Active Pyrazinamide Derivatives Synthesized Under Microwave Conditions. Molecules, 17(10), 12392-12407. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Doležal, M., et al. (2019). Microwave Assisted Synthesis of New Pyrazinamide Analogues and their Biological Evaluation. ResearchGate. Retrieved from [Link]

  • Sestelo, J. P., & Sarandeses, L. A. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Retrieved from [Link]

  • Yu, Y. M., et al. (2000). Arginine and ornithine kinetics in severely burned patients: increased rate of arginine disposal. American Journal of Physiology-Endocrinology and Metabolism, 278(4), E689-E697.
  • Wang, B., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1184-1191.
  • Krchnak, V., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Molecules, 28(4), 1836. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
  • Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
  • Mojumdar, S. C., et al. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 56(4), 256-260.
  • Zitko, J., et al. (2016).
  • Liu, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 291.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Gising, J., et al. (2017). Synthesis of pyrazinamide analogues and their antitubercular bioactivity. ResearchGate. Retrieved from [Link]

Sources

Application Note: Optimizing Fmoc Deprotection for Pyrazic Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-standard amino acids, such as pyrazic acid (Pza), into peptide sequences is a critical strategy for developing novel therapeutics with enhanced structural and functional properties. However, the unique electronic and steric characteristics of heterocyclic residues like Pza introduce significant challenges into standard solid-phase peptide synthesis (SPPS) protocols. This application note provides an in-depth analysis of the difficulties associated with the Nα-Fmoc deprotection of pyrazic acid-containing peptides and presents a robust, optimized protocol to ensure efficient and clean deprotection. We will explore the mechanistic basis for these challenges, detail a validated experimental workflow using a modified reagent cocktail, and provide guidelines for monitoring and troubleshooting to improve synthesis outcomes.

Introduction: The Challenge of Pyrazic Acid in Fmoc SPPS

Pyrazic acid, a pyrazine-2-carboxylic acid, is an attractive building block for peptidomimetics due to its rigid, aromatic structure and its ability to act as a hydrogen bond acceptor. Its incorporation can enforce specific secondary structures and modulate the pharmacological properties of a peptide. Despite these advantages, its integration into a growing peptide chain via the standard Fmoc/tBu strategy is not trivial.

The primary obstacle arises during the base-mediated Nα-Fmoc deprotection step. Standard conditions, typically 20% piperidine in N,N-dimethylformamide (DMF), can be sluggish and incomplete when applied to Fmoc-Pza residues. This inefficiency can be attributed to:

  • Steric Hindrance: The bulky pyrazine ring can sterically hinder the approach of the piperidine base to the acidic proton on the fluorenyl group.

  • Electronic Effects: The electron-withdrawing nature of the pyrazine ring can influence the acidity of the Fmoc C9-proton, potentially altering the kinetics of the deprotection reaction.

  • Peptide Aggregation: Difficult sequences, particularly those containing bulky, aromatic, or heterocyclic residues, are prone to inter- and intra-chain aggregation on the solid support, which limits reagent access and slows down reaction kinetics.[1]

Incomplete deprotection leads to the formation of deletion sequences (peptides missing the Pza residue), while extended exposure to basic conditions can promote side reactions, most notably diketopiperazine (DKP) formation if the Pza residue is at the C-terminal end of a dipeptidyl-resin.[2][3] This guide details a systematic approach to overcome these hurdles.

Mechanistic Considerations of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[1][3][4] Understanding this process is key to optimizing the reaction for challenging residues.

Fmoc_Deprotection Fmoc_Peptide Fmoc-Pza-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction + Base Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination Rate-determining for 'difficult' sequences DBF Dibenzofulvene (DBF) Elimination->DBF Free_Amine H₂N-Pza-Peptide-Resin Elimination->Free_Amine Trapping Trapping DBF->Trapping Base_Adduct DBF-Base Adduct Base Base (e.g., Piperidine) Base->Trapping Trapping->Base_Adduct

Figure 1: The E1cB mechanism for Fmoc deprotection.

The reaction is initiated by the abstraction of the acidic proton at the C9 position of the fluorene ring by a base.[4] The resulting carbanion undergoes elimination to form the neutral dibenzofulvene (DBF) molecule and the deprotected peptide's free amine. The highly reactive DBF is subsequently trapped by the excess base to form a stable adduct.[3] For sterically hindered residues like Pza, the initial proton abstraction can be the rate-limiting step, necessitating stronger bases or modified conditions to drive the reaction to completion.

Optimized Deprotection Protocol for Pyrazic Acid Residues

Standard deprotection using 20% piperidine in DMF often proves inadequate for Fmoc-Pza. Research into other challenging sequences has shown that a combination of a stronger, non-nucleophilic base with a more effective solvent can dramatically improve outcomes. We have adapted a protocol that has proven highly effective in suppressing side reactions and enhancing deprotection kinetics.[2]

This protocol replaces the standard piperidine/DMF cocktail with a solution containing piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N-methyl-2-pyrrolidone (NMP).

  • Piperazine: A less sterically hindered secondary amine than piperidine, it is effective at trapping DBF. Using it at a lower concentration (5%) helps minimize base-catalyzed side reactions.[2]

  • DBU: A strong, non-nucleophilic base that significantly accelerates the initial proton abstraction, overcoming the steric hindrance presented by the Pza residue.[2]

  • NMP: A more polar solvent than DMF, NMP is superior at solvating the peptide-resin and disrupting secondary structures, thereby improving reagent accessibility.[3][4]

Comparative Deprotection Conditions
ParameterStandard ProtocolOptimized Protocol for PzaRationale for Change
Base 20% (v/v) Piperidine5% (w/v) Piperazine + 2% (v/v) DBUDBU accelerates slow deprotection; lower piperazine concentration reduces side reactions.[2]
Solvent DMFNMPNMP offers superior solvation to break up peptide aggregation.[2][3]
Time 2 x 10 min2 x 10-15 min (monitored)Extended time may be needed, but monitoring is crucial to avoid side reactions.
Expected Outcome Incomplete deprotection, potential for deletion sequences.>99% deprotection, minimized side products.The synergistic effect of the reagents addresses both kinetic and aggregation issues.

Detailed Experimental Protocols

Protocol A: Optimized Fmoc Deprotection of Fmoc-Pza-Peptide-Resin

This protocol assumes synthesis is being performed on a 0.1 mmol scale. Adjust volumes accordingly for different scales.

Materials:

  • Fmoc-Pza-Peptidyl-Resin

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Piperazine (anhydrous powder)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM), peptide synthesis grade

Reagent Preparation:

  • Deprotection Solution (5% Piperazine, 2% DBU in NMP): To 43 mL of NMP, add 2.5 g of piperazine and stir until dissolved. Carefully add 1.0 mL of DBU and bring the total volume to 50 mL with NMP. This solution should be prepared fresh daily.

  • Washing Solvents: NMP, DCM.

Workflow:

Deprotection_Workflow Start Start: Fmoc-Pza-Peptide-Resin Swell 1. Swell resin in NMP (1 x 2 min) Start->Swell Deprotect1 2. Add Deprotection Solution (10-15 min) Swell->Deprotect1 Drain1 3. Drain Deprotect1->Drain1 Deprotect2 4. Add fresh Deprotection Solution (10-15 min) Drain1->Deprotect2 Drain2 5. Drain Deprotect2->Drain2 Wash_NMP 6. Wash with NMP (5 x 1 min) Drain2->Wash_NMP Monitor 7. Perform colorimetric test (e.g., Kaiser or Chloranil) Wash_NMP->Monitor Wash_DCM 8. Wash with DCM (3 x 1 min) Monitor->Wash_DCM Test Positive (Complete) Repeat Deprotection Incomplete: Repeat steps 4-7 Monitor->Repeat Test Negative (Incomplete) End End: H₂N-Pza-Peptide-Resin Ready for next coupling Wash_DCM->End Repeat->Deprotect2

Figure 2: Step-by-step workflow for the optimized deprotection protocol.

Procedure:

  • Swell the Fmoc-Pza-peptidyl-resin in NMP (2-3 mL) for 2 minutes in a suitable reaction vessel. Drain the solvent.

  • Add the deprotection solution (2 mL) to the resin and agitate gently for 10-15 minutes.

  • Drain the solution.

  • Add a fresh aliquot of the deprotection solution (2 mL) and agitate for another 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with NMP (5 x 2 mL).

  • Monitoring Step: Perform a qualitative test to confirm the presence of a free primary or secondary amine.

    • For Pza (a secondary amine precursor), a Chloranil test is appropriate. A positive result (blue bead) indicates successful deprotection.

    • The traditional Kaiser test will yield a negative result (yellow solution/beads) for secondary amines.

  • If the test is negative, indicating incomplete deprotection, repeat steps 4-6.

  • Once deprotection is complete, wash the resin with DCM (3 x 2 mL) to prepare for the subsequent coupling step.

Protocol B: Quantitative Monitoring by HPLC

For rigorous optimization or troubleshooting, quantitative analysis is recommended. This involves cleaving a small amount of resin and analyzing the product by HPLC.

Procedure:

  • After completing the deprotection protocol (Protocol A, step 8), remove a small sample of the resin (~2-3 mg) and dry it under vacuum.

  • Prepare a cleavage cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5) or a simpler mixture like TFA/TIS/water (95:2.5:2.5), depending on the other residues in your peptide.

  • Treat the dried resin sample with the cleavage cocktail (100-200 µL) for 2 hours at room temperature.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water + 0.1% TFA).

  • Analyze the sample by RP-HPLC. The presence of a significant peak corresponding to the Fmoc-protected peptide indicates incomplete deprotection. Integrate the peak areas to quantify the efficiency of the reaction.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Incomplete Deprotection (Negative Chloranil test after 2 treatments)1. Severe peptide aggregation.2. Deactivated deprotection reagent.1. Increase treatment time to 20-30 minutes per cycle. Consider performing the deprotection at an elevated temperature (35-40°C).2. Prepare the DBU/piperazine/NMP solution fresh.
Detection of DKP Side Product 1. Pza is the second residue on the resin (Xaa-Pza-Resin).2. Extended exposure to base.1. This is an inherent risk. Ensure the subsequent coupling of the third amino acid is performed immediately after deprotection and washing to minimize the lifetime of the free amine.[2]2. Do not extend deprotection times unnecessarily. Use monitoring to find the minimum time required.
Precipitate Formation in Reagent Piperazine can react with liberated DBF to form a sparingly soluble bis-adduct, especially in DMF.[2]This is less common in NMP due to better solubility.[2] If observed, ensure vigorous agitation to keep solids suspended and perform thorough washes after deprotection.

Conclusion

The successful synthesis of peptides containing challenging residues like pyrazic acid hinges on the careful optimization of critical steps such as Fmoc deprotection. Standard protocols are often insufficient, leading to poor yields and purity. The use of a modified deprotection cocktail, specifically 5% piperazine and 2% DBU in NMP , provides a robust and reliable method to achieve complete and clean deprotection of Fmoc-Pza residues. This enhanced protocol directly addresses the root causes of difficult deprotections—steric hindrance and peptide aggregation—by leveraging a stronger base and a superior solvent system. By integrating this optimized workflow with diligent monitoring, researchers can significantly improve the success rate of synthesizing complex pyrazic acid-containing peptides for drug discovery and development.

References

  • Chen, F., Chen, Y., Becker, J., & Ggs, K. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]

  • Fields, C. G., & Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-112). Academic Press. [Link]

  • Albericio, F., & Carpino, L. A. (2018). In situ Fmoc removal. Green Chemistry. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Fields, C. G., & Fields, G. B. (1997). Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]

  • de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]

Sources

Application Notes and Protocols for Automated Solid-Phase Synthesis of Peptides Containing Fmoc-Orn(Pyrazic)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of Pyrazinoyl-Ornithine in Peptide Drug Discovery

In the landscape of peptide-based therapeutics, the incorporation of unnatural amino acids is a cornerstone strategy for enhancing pharmacological profiles. Fmoc-Orn(Pyrazic)-OH, a derivative of ornithine, introduces a pyrazine moiety onto the side chain, a feature of significant interest in medicinal chemistry.[1] The pyrazine ring, a bioisostere of benzene and pyridine, can modulate the peptide's conformation, stability, and receptor interactions through hydrogen bonding and π-π stacking.[1] This modification has been particularly valuable in the development of potent Luteinizing Hormone-Releasing Hormone (LHRH) antagonists, where fine-tuning of receptor binding and pharmacokinetic properties is critical.[1][2]

This guide provides a comprehensive framework for the efficient and reliable incorporation of Fmoc-Orn(Pyrazic)-OH into peptide sequences using automated synthesizers. It is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). The protocols and recommendations herein are grounded in established principles of Fmoc chemistry and tailored to address the specific considerations for this unique amino acid derivative.

Physicochemical Properties and Handling of Fmoc-Orn(Pyrazic)-OH

A thorough understanding of the building block's properties is fundamental to its successful application.

PropertyValueSource
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(pyrazine-2-carbonylamino)pentanoic acid[1]
CAS Number 201046-61-9[1]
Molecular Formula C₂₅H₂₄N₄O₅[1]
Molecular Weight 460.49 g/mol [1]
Appearance White to off-white powderInferred from similar compounds
Solubility Good solubility in DMF, NMP, and DMSOInferred from general Fmoc-amino acid properties
Storage 2-8 °C, desiccatedInferred from supplier recommendations for similar compounds

Handling and Storage:

Like most Fmoc-amino acids, Fmoc-Orn(Pyrazic)-OH should be stored in a cool, dry environment to prevent degradation. Before use, it is crucial to allow the container to equilibrate to room temperature to avoid moisture condensation, which can hydrolyze the active ester during coupling.

Core Principles of Automated Fmoc-SPPS

The incorporation of Fmoc-Orn(Pyrazic)-OH follows the standard iterative cycle of Fmoc-based solid-phase peptide synthesis.[1] This process, illustrated below, involves the sequential removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid.

sps_cycle Resin Resin-NH-Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling (Fmoc-Orn(Pyrazic)-OH, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle Cycle->Deprotection

Figure 1: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols for Automated Synthesis

The following protocols are designed for standard automated peptide synthesizers. Instrument-specific parameters may require minor adjustments.

Reagent Preparation

Accuracy in reagent preparation is paramount for successful synthesis.

ReagentPreparationConcentrationNotes
Fmoc-Orn(Pyrazic)-OH Dissolve in NMP or DMF. Gentle warming and sonication may be required for complete dissolution.0.2 M - 0.5 MPrepare fresh daily to minimize potential degradation.
Activator (HBTU/TBTU) Dissolve in DMF.0.5 MStore under inert gas. HBTU is generally preferred for its efficiency.
Activator (DIC) Use as a neat liquid.N/AOften used with an additive like HOBt or Oxyma.
Additive (HOBt/Oxyma) Dissolve in DMF.0.5 MHOBt can have explosive properties when dry. Handle with care.
Base (DIPEA) Use as a neat liquid.N/AUse high-purity grade to avoid impurities that can terminate the peptide chain.
Deprotection Solution 20% Piperidine in DMF (v/v)20%Prepare fresh weekly and store in an amber bottle.
Automated Synthesizer Setup and Protocol

This protocol assumes a standard substitution resin (e.g., Rink Amide, 0.4-0.8 mmol/g).

Pre-synthesis:

  • Ensure all reagent bottles are filled with fresh solutions.

  • Prime all lines of the synthesizer to remove air bubbles and old reagents.

  • Perform a test run with a standard amino acid if the instrument has been idle.

Standard Coupling Cycle for Fmoc-Orn(Pyrazic)-OH:

  • Fmoc Deprotection:

    • Treat the resin-bound peptide with 20% piperidine in DMF for 3 minutes.

    • Drain the reaction vessel.

    • Repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-Orn(Pyrazic)-OH:

    • Method A (HBTU/DIPEA):

      • Deliver a solution of Fmoc-Orn(Pyrazic)-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF to the reaction vessel.

      • Couple for 45-60 minutes at room temperature. A double coupling may be beneficial, especially for long or difficult sequences.

    • Method B (DIC/Oxyma):

      • Deliver a solution of Fmoc-Orn(Pyrazic)-OH (4 eq.) and Oxyma (4 eq.) in DMF.

      • Add DIC (4 eq.) to the reaction vessel.

      • Couple for 60-90 minutes at room temperature.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

Post-coupling:

  • A Kaiser test can be performed after the coupling step to ensure complete reaction. A positive (blue) result indicates incomplete coupling, and a second coupling should be performed.

coupling_workflow start Start: Resin-NH-Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 add_aa Add Fmoc-Orn(Pyrazic)-OH wash1->add_aa add_activator Add Activator/Base (e.g., HBTU/DIPEA) add_aa->add_activator couple Couple (45-60 min) add_activator->couple wash2 DMF Wash couple->wash2 end End: Resin-NH-Orn(Pyrazic)-Peptide wash2->end

Figure 2: Automated coupling workflow for Fmoc-Orn(Pyrazic)-OH.

Expert Insights and Scientific Rationale

Choice of Coupling Reagents: While various coupling reagents can be effective, aminium/uronium-based activators like HBTU and TBTU are generally recommended for their speed and efficiency.[3] For sterically hindered couplings or sequences prone to racemization, carbodiimide-based activation with DIC and an additive like Oxyma Pure can be a milder alternative.[4]

Microwave-Assisted Synthesis: The use of microwave energy can significantly accelerate both the deprotection and coupling steps, often reducing cycle times to a few minutes.[5][6] This can be particularly advantageous for long or "difficult" peptide sequences. However, it is crucial to carefully control the temperature to minimize potential side reactions, such as racemization.[4] For Fmoc-Orn(Pyrazic)-OH, a coupling temperature of 50-60°C for 5-10 minutes is a good starting point for optimization.

Potential Side Reactions and Mitigation Strategies:

  • Racemization: While not as prone to racemization as residues like histidine or cysteine, prolonged activation times can lead to epimerization.[4] Using pre-activation or a milder activation method (DIC/Oxyma) can minimize this risk. For microwave synthesis, lower coupling temperatures are advisable.[4]

  • Intramolecular Cyclization: As with other N-acylated ornithine derivatives, there is a theoretical potential for intramolecular cyclization, especially if the side-chain amide hydrogen is acidic.[7] However, the pyrazinoyl group is not expected to significantly increase this risk under standard coupling conditions. Ensuring efficient coupling times will further mitigate this possibility.

  • Stability of the Pyrazinoyl Group: The amide bond linking the pyrazine ring to the ornithine side chain is generally stable to the repetitive basic conditions of Fmoc deprotection and the final acidic cleavage with TFA.[8] Standard cleavage cocktails are not expected to affect the integrity of this moiety.

Cleavage and Deprotection

After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

Standard Cleavage Cocktail:

  • Reagent R: 90% TFA, 5% Thioanisole, 3% Ethanedithiol (EDT), 2% Anisole.

    • This cocktail is effective for most peptides and provides scavengers to protect sensitive residues like tryptophan and methionine.

Procedure:

  • Wash the peptide-resin with dichloromethane (DCM) and dry under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Stir or shake at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide under vacuum.

The crude peptide can then be purified by reverse-phase HPLC.

Conclusion

The successful incorporation of Fmoc-Orn(Pyrazic)-OH into synthetic peptides using automated synthesizers is readily achievable with careful attention to standard Fmoc-SPPS protocols. The pyrazinoyl moiety imparts unique chemical properties that can be leveraged in drug design. By understanding the principles outlined in this guide and implementing robust synthetic strategies, researchers can confidently utilize this valuable building block to advance their peptide-based research and development efforts.

References

  • Aapptec Peptides. (n.d.). Fmoc-Orn(Boc)-OH [109425-55-0]. Retrieved from [Link]

  • Ljungqvist, A., et al. (1987). Design, synthesis and bioassays of antagonists of LHRH which have high antiovulatory activity and release negligible histamine. Biochemical and Biophysical Research Communications, 148(2), 849-56. Retrieved from [Link]

  • Kumar, A., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega, 5(40), 26034-26043. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-8. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Vanier, G. S. (2013). Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Methods in Molecular Biology, 1047, 235-49. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-56. Retrieved from [Link]

  • Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Retrieved from [Link]

  • Rick, F. G., et al. (2021). Synthesis of potent antagonists of receptors for growth hormone-releasing hormone with antitumor and anti-inflammatory activity. Biomedicine & Pharmacotherapy, 144, 112296. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • CEM. (2015). Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control. Retrieved from [Link]

  • Nefzi, A., et al. (1999). alpha-Amino acids derived from ornithine as building blocks for peptide synthesis. Journal of Peptide Research, 53(4), 435-42. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Orn(Pyrazic)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Cyclic Peptides and the Role of Pyrazinoyl-Functionalized Ornithine

In the landscape of modern drug discovery, cyclic peptides have emerged as a compelling class of therapeutic agents. Their constrained cyclic structure often imparts greater metabolic stability, enhanced receptor binding affinity, and improved selectivity compared to their linear counterparts. These attributes make them attractive candidates for targeting a wide range of diseases. A key challenge in the synthesis of these complex molecules lies in the efficient and controlled formation of the cyclic backbone.

This application note provides a detailed guide to the synthesis of cyclic peptides utilizing a specialized amino acid derivative, Fmoc-Orn(Pyrazic)-OH. This building block incorporates a pyrazinoyl moiety on the side chain of ornithine, which is instrumental in facilitating the crucial cyclization step. We will delve into the underlying chemical principles, provide a step-by-step protocol for solid-phase peptide synthesis (SPPS), and offer guidance on the purification and characterization of the final cyclic peptide. The protocols and insights presented herein are designed for researchers, scientists, and professionals in drug development who are looking to leverage this powerful technique in their work.

Fmoc-Orn(Pyrazic)-OH, chemically known as (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(pyrazine-2-carbonylamino)pentanoic acid, is a modified ornithine derivative where the delta-amino group is acylated with pyrazinoic acid.[1] This modification is particularly valuable in the synthesis of certain peptide-based pharmaceuticals, including Luteinizing Hormone-Releasing Hormone (LHRH) antagonists.[2] The pyrazinoyl group, while not directly participating in a chemical reaction to form the cyclic bond in the way a selectively deprotected amine and carboxyl group would, plays a crucial role in pre-organizing the peptide backbone to favor intramolecular cyclization.

Core Principles: Solid-Phase Peptide Synthesis (SPPS) and Cyclization Strategy

The synthesis of cyclic peptides using Fmoc-Orn(Pyrazic)-OH is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This well-established methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin).[3] The use of the Fmoc protecting group for the α-amine of the amino acids is central to this strategy, as it can be selectively removed under mild basic conditions (e.g., with piperidine) without affecting the acid-labile side-chain protecting groups.[1]

The general workflow for the synthesis of a cyclic peptide using this approach can be visualized as follows:

SPPS_Cyclic_Peptide_Workflow Resin Solid Support (e.g., Rink Amide Resin) Load Load First Amino Acid (e.g., Fmoc-Asp(OAll)-OH) Resin->Load Anchoring SPPS Stepwise Fmoc-SPPS (Deprotection & Coupling Cycles) Incorporate Fmoc-Orn(Pyrazic)-OH Load->SPPS Chain Elongation Selective_Deprotection_Asp Selective Deprotection of Asp Side Chain (e.g., Pd(PPh₃)₄) SPPS->Selective_Deprotection_Asp Prepare for Cyclization Cyclization On-Resin Cyclization (Amide Bond Formation) Selective_Deprotection_Asp->Cyclization Expose Carboxyl Group Selective_Deprotection_Orn Selective Deprotection of Orn Side Chain (Hypothetical for lactam bridge) Cleavage Cleavage from Resin & Global Deprotection (e.g., TFA Cocktail) Cyclization->Cleavage Release Peptide Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization Final_Product Pure Cyclic Peptide Characterization->Final_Product

Figure 1: General workflow for the solid-phase synthesis of a side-chain cyclized peptide.

While the pyrazinoyl group in Fmoc-Orn(Pyrazic)-OH does not directly form a covalent bond for cyclization, its rigid, aromatic nature introduces a conformational constraint on the peptide backbone. This pre-organization can favor a head-to-tail cyclization by bringing the N- and C-termini of the linear peptide into proximity, thereby increasing the effective molarity for the intramolecular reaction over intermolecular oligomerization.

For the purpose of this application note, we will focus on a side-chain to side-chain cyclization strategy, which is a common approach for creating cyclic peptides. This involves the formation of a lactam bridge between the side chains of an acidic amino acid (e.g., Aspartic acid or Glutamic acid) and a basic amino acid (e.g., Ornithine). To achieve this, an orthogonal protection strategy is essential. For instance, the side chain of Aspartic acid can be protected with an Alloc (allyloxycarbonyl) group, which can be selectively removed using a palladium catalyst, while the side chain of Ornithine is functionalized with the pyrazinoyl group.

Materials and Reagents

Reagent/Material Grade/Specification Typical Supplier
Resins
Rink Amide Resin100-200 mesh, 0.4-0.8 mmol/g substitutionMajor chemical suppliers
Amino Acids
Fmoc-L-Amino AcidsStandard side-chain protection (e.g., tBu, Trt, Pbf)Major chemical suppliers
Fmoc-Orn(Pyrazic)-OH>98% purityToronto Research Chemicals, Smolecule
Fmoc-Asp(OAll)-OH>98% purityMajor chemical suppliers
Solvents
N,N-Dimethylformamide (DMF)Peptide synthesis gradeMajor chemical suppliers
Dichloromethane (DCM)AnhydrousMajor chemical suppliers
PiperidineReagent gradeMajor chemical suppliers
Diisopropylethylamine (DIPEA)Reagent gradeMajor chemical suppliers
Trifluoroacetic acid (TFA)Reagent gradeMajor chemical suppliers
Triisopropylsilane (TIS)Reagent gradeMajor chemical suppliers
Acetonitrile (ACN)HPLC gradeMajor chemical suppliers
Reagents
HBTU/HATUCoupling reagentMajor chemical suppliers
HOBt/HOAtCoupling additiveMajor chemical suppliers
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄Major chemical suppliers
PhenylsilaneScavengerMajor chemical suppliers

Experimental Protocol: Synthesis of a Model Cyclic Peptide

This protocol outlines the manual synthesis of a model cyclic peptide on a 0.1 mmol scale. The sequence is a hypothetical heptapeptide designed to illustrate the key steps: cyclo(Ala-Phe-Gly-Asp-Leu-Pro-Orn). The cyclization will be a side-chain to side-chain lactam bridge between Asp and Orn.

Step 1: Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Place 250 mg of Rink Amide resin (assuming 0.4 mmol/g substitution) in a fritted syringe reactor. Add 5 mL of DMF and allow the resin to swell for 1 hour with gentle agitation.

  • Fmoc Deprotection: Drain the DMF and add 5 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat with a fresh 5 mL of 20% piperidine in DMF for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

  • First Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Asp(OAll)-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If positive (blue beads), repeat the coupling step.

Step 2: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

The following amino acids are coupled sequentially using the general procedure outlined in Step 1.4:

  • Fmoc-Gly-OH

  • Fmoc-Phe-OH

  • Fmoc-Ala-OH

  • Fmoc-Pro-OH

  • Fmoc-Leu-OH

  • Fmoc-Orn(Pyrazic)-OH

After each coupling step, perform a Kaiser test to ensure completion before proceeding to the next Fmoc deprotection.

Step 3: Selective Deprotection of the Aspartic Acid Side Chain
  • Resin Washing: Wash the peptide-resin with DCM (5 x 5 mL).

  • Alloc Deprotection:

    • Prepare a solution of Pd(PPh₃)₄ (0.03 mmol, 0.3 eq.) and phenylsilane (0.5 mmol, 5 eq.) in 5 mL of DCM.

    • Add the solution to the resin and agitate in the dark for 30 minutes.

    • Repeat the treatment with a fresh solution for another 30 minutes.

  • Washing: Wash the resin thoroughly with DCM (5 x 5 mL), 0.5% DIPEA in DMF (3 x 5 mL), 0.5% sodium diethyldithiocarbamate in DMF (3 x 5 mL), and DMF (5 x 5 mL).

Step 4: On-Resin Cyclization
  • Cyclization Cocktail: In a separate vial, dissolve HBTU (0.38 mmol, 3.8 eq.) and HOBt (0.4 mmol, 4 eq.) in 4 mL of DMF. Add DIPEA (0.8 mmol, 8 eq.) and pre-activate for 5 minutes.

  • Cyclization Reaction: Add the cyclization cocktail to the peptide-resin. Agitate for 4-6 hours at room temperature.

  • Monitoring: Monitor the progress of the cyclization by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS. The disappearance of the linear peptide peak and the appearance of the cyclic peptide peak indicates the reaction is proceeding.

  • Washing: Once the cyclization is complete, wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

Step 5: Cleavage and Global Deprotection
  • Resin Drying: Dry the resin under a stream of nitrogen for 15 minutes.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Cleavage Reaction: Add 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture into a cold solution of diethyl ether. A white precipitate of the crude cyclic peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold diethyl ether twice.

  • Drying: Dry the crude peptide under vacuum.

Purification and Characterization

Purification by RP-HPLC

The crude cyclic peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Parameter Condition
Column C18, 5 µm, 100 Å, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-65% B over 30 minutes
Flow Rate 10 mL/min
Detection 220 nm

Fractions containing the pure cyclic peptide are collected, pooled, and lyophilized.

Characterization by Mass Spectrometry

The identity of the purified cyclic peptide is confirmed by mass spectrometry (MS).

Technique Expected Result
Electrospray Ionization (ESI-MS) A major peak corresponding to the [M+H]⁺ of the cyclic peptide.
High-Resolution MS (HRMS) Accurate mass measurement to confirm the elemental composition.

Troubleshooting

Problem Possible Cause Solution
Incomplete Coupling Steric hindrance, peptide aggregation.Use a stronger coupling agent (e.g., HATU), increase coupling time, or perform a double coupling.
Incomplete Fmoc Deprotection Peptide aggregation.Increase deprotection time, use a different base (e.g., DBU).
Low Cyclization Yield Unfavorable peptide conformation, steric hindrance at cyclization site.Perform cyclization in dilute solution after cleavage from the resin. Optimize coupling reagents and conditions.
Side Reactions during Cleavage Reactive side chains (e.g., Trp, Met).Add appropriate scavengers to the cleavage cocktail (e.g., EDT for Trp).
Dimerization during Cyclization High concentration of peptide on the resin.Use a lower substitution resin. Perform cyclization in solution at high dilution.

digraph "Troubleshooting_Cyclic_Peptide_Synthesis" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Low Yield or Impure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Linear [label="Analyze Linear Peptide Precursor (LC-MS)"]; Incomplete_Synthesis [label="Incomplete Synthesis or Deletions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_SPPS [label="Optimize Coupling/Deprotection\n(Stronger Reagents, Double Coupling)"]; Linear_OK [label="Linear Peptide is Correct"]; Check_Cyclization [label="Analyze Crude Cyclic Product (LC-MS)"]; Dimerization [label="Significant Dimer Formation", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Low_Substitution [label="Use Lower Substitution Resin or\nSolution Phase Cyclization"]; Incomplete_Cyclization [label="Incomplete Cyclization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Cyclization [label="Optimize Cyclization Reagents/Time\nConsider Solution Phase"]; Side_Reactions [label="Unexpected Side Products", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Cleavage [label="Adjust Cleavage Cocktail Scavengers"]; Success [label="Pure Cyclic Peptide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Linear; Check_Linear -> Incomplete_Synthesis [label="Incorrect Mass or Multiple Peaks"]; Incomplete_Synthesis -> Optimize_SPPS [label="Yes"]; Optimize_SPPS -> Start [label="Re-synthesize"]; Incomplete_Synthesis -> Linear_OK [label="No"]; Linear_OK -> Check_Cyclization; Check_Cyclization -> Dimerization [label="[2M+H]⁺ Peak Observed"]; Dimerization -> Low_Substitution [label="Yes"]; Low_Substitution -> Start [label="Re-synthesize"]; Dimerization -> Incomplete_Cyclization [label="No"]; Incomplete_Cyclization -> Optimize_Cyclization [label="Yes"]; Optimize_Cyclization -> Start [label="Re-synthesize"]; Incomplete_Cyclization -> Side_Reactions [label="No"]; Side_Reactions -> Optimize_Cleavage [label="Yes"]; Optimize_Cleavage -> Start [label="Re-synthesize"]; Side_Reactions -> Success [label="No"]; }

Figure 2: A decision-making workflow for troubleshooting common issues in cyclic peptide synthesis.

Conclusion

The use of Fmoc-Orn(Pyrazic)-OH offers a valuable tool for the synthesis of conformationally constrained cyclic peptides. By leveraging the principles of Fmoc-SPPS and a well-designed cyclization strategy, researchers can efficiently access these complex molecules for a variety of applications in drug discovery and chemical biology. The protocols and guidelines presented in this application note provide a solid foundation for the successful synthesis, purification, and characterization of cyclic peptides incorporating this unique amino acid derivative. Careful optimization of coupling, deprotection, and cyclization conditions, coupled with diligent monitoring of the reactions, will ensure high yields and purity of the final product.

References

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. Retrieved from [Link]

  • Protein Metrics. (2024). How to sequence different types of cyclic peptides. Retrieved from [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. Retrieved from [Link]

  • Chan, L. Y., et al. (2014). Fmoc-based synthesis of disulfide-rich cyclic peptides. Methods in Molecular Biology, 1168, 185–200. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

Sources

Application Notes and Protocols for the Post-Synthesis Modification of Pyrazinyl-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Pyrazine Scaffolds in Peptide Drug Discovery

Peptides have emerged as a prominent class of therapeutics, valued for their high specificity and potency.[1] However, their application can be limited by poor metabolic stability and cell permeability. The incorporation of non-canonical amino acids and heterocyclic scaffolds, such as pyrazine, offers a powerful strategy to overcome these limitations. The pyrazine ring, an electron-deficient aromatic system, can act as a bioisostere for peptide bonds, enhance proteolytic resistance, and serve as a versatile handle for late-stage functionalization. This modification allows for the rapid diversification of peptide candidates, enabling the fine-tuning of their pharmacological profiles and the introduction of moieties for bioconjugation.[2][3]

This guide provides a comprehensive overview and detailed protocols for the post-synthesis modification of peptides containing pyrazine moieties. We will delve into three powerful chemical transformations: Palladium-catalyzed Suzuki-Miyaura cross-coupling, radical-mediated Minisci-type C-H functionalization, and Nucleophilic Aromatic Substitution (SNAr). For each methodology, we will not only provide step-by-step protocols but also explain the underlying chemical principles and rationale for experimental design, empowering researchers to adapt and troubleshoot these procedures for their specific applications.

Foundational Step: Synthesis of a Halogenated Pyrazinyl Amino Acid for SPPS

To leverage powerful cross-coupling and substitution reactions, a handle must first be installed on the pyrazine ring. A common and effective strategy is to incorporate a halogenated pyrazinyl amino acid during solid-phase peptide synthesis (SPPS). Here, we outline the synthesis of Fmoc-L-3-(4-chloropyrazin-2-yl)alanine, a key building block for subsequent modifications.

Workflow for Synthesis of Fmoc-L-3-(4-chloropyrazin-2-yl)alanine

G cluster_0 Step 1: Synthesis of Pyrazinone Precursor cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Functional Group Manipulations A Glycine Amide C Condensation A->C B 2,3-Dichloropyrazine B->C D D C->D 3-Chloro-2(1H)-pyrazinone D_clone 3-Chloro-2(1H)-pyrazinone F Alkylation D_clone->F E Serine-derived Iodide E->F G G F->G N-Alkylated Pyrazinone G_clone N-Alkylated Pyrazinone H Hydrolysis & Protection G_clone->H I I H->I Fmoc-L-3-(4-chloropyrazin-2-yl)alanine

Caption: Synthesis of a key pyrazinyl amino acid building block.

Protocol 1: Synthesis of Fmoc-L-3-(4-chloropyrazin-2-yl)alanine

This protocol is adapted from methodologies for synthesizing novel Fmoc-protected amino acids.[4]

Materials:

  • Glycine amide hydrochloride

  • 2,3-Dichloropyrazine

  • Sodium hydroxide

  • N-Boc-L-serine methyl ester

  • Iodine

  • Triphenylphosphine

  • Imidazole

  • Trifluoroacetic acid (TFA)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Methanol

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Synthesis of 3-Chloro-2(1H)-pyrazinone:

    • Dissolve glycine amide hydrochloride in water and neutralize with an equimolar amount of NaOH.

    • In a separate flask, dissolve 2,3-dichloropyrazine in a suitable organic solvent like ethanol.

    • Slowly add the glycine amide solution to the 2,3-dichloropyrazine solution at room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, extract the product into ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield 3-chloro-2(1H)-pyrazinone.

  • N-Alkylation with a Serine-Derived Electrophile:

    • Prepare the serine-derived iodide from N-Boc-L-serine methyl ester using iodine, triphenylphosphine, and imidazole in DCM.

    • In a flame-dried flask under an inert atmosphere, dissolve 3-chloro-2(1H)-pyrazinone and a suitable base (e.g., NaH) in anhydrous DMF.

    • Add the serine-derived iodide dropwise and stir the reaction at room temperature until completion (monitor by LC-MS).

    • Quench the reaction with water and extract the product into ethyl acetate.

    • Purify the N-alkylated pyrazinone by silica gel chromatography.

  • Final Deprotection and Fmoc Protection:

    • Treat the purified N-alkylated pyrazinone with a solution of TFA in DCM to remove the Boc group.

    • After removal of the TFA under reduced pressure, dissolve the resulting amine salt in a mixture of 10% aqueous sodium bicarbonate and dioxane.

    • Add Fmoc-OSu and stir at room temperature for 4-6 hours.

    • Acidify the reaction mixture with dilute HCl and extract the product into ethyl acetate.

    • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.

    • Purify the final product, Fmoc-L-3-(4-chloropyrazin-2-yl)alanine, by silica gel chromatography.

With this building block in hand, it can be incorporated into any desired peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[5][][7]

Methodology 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron species and an organic halide or triflate.[8] For pyrazinyl-containing peptides, this allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups, significantly expanding the chemical diversity of the peptide. This reaction is particularly well-suited for late-stage functionalization due to its high functional group tolerance.[9][10]

Workflow for On-Resin Suzuki-Miyaura Cross-Coupling

G A Resin-Bound Peptide with Chloro-Pyrazinyl Alanine B Degas Solvent System A->B Swell Resin C Add Pd Catalyst, Ligand, Base, and Boronic Acid B->C D Heat under Inert Atmosphere (Conventional or Microwave) C->D E Wash Resin D->E Reaction Complete F Cleave and Deprotect Peptide E->F G Purify by RP-HPLC F->G H Characterize by MS G->H

Caption: On-resin Suzuki-Miyaura cross-coupling workflow.

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling of a Pyrazinyl-Peptide

This protocol is adapted from established procedures for Suzuki-Miyaura reactions on halogenated peptides.[11][12]

Materials:

  • Resin-bound peptide containing a chloro-pyrazinyl alanine residue (synthesized via SPPS)

  • Aryl or heteroaryl boronic acid (1.5-3.0 equivalents)

  • Palladium catalyst: Pd₂(dba)₃ (0.1 equivalents) or a suitable pre-catalyst like XPhos Pd G2[13]

  • Ligand: A bulky, electron-rich phosphine ligand such as SPhos or XPhos (0.22 equivalents)[14]

  • Base: K₃PO₄ or Cs₂CO₃ (3-5 equivalents)

  • Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethylether (cold)

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide (1 equivalent) in a suitable reaction vessel with DMF, then wash thoroughly with DMF and DCM.

  • Reaction Setup:

    • In a separate flask, combine the palladium catalyst, ligand, base, and boronic acid.

    • Add the degassed dioxane/water solvent mixture to the solids and stir under an inert atmosphere (argon or nitrogen) for 5-10 minutes to form the active catalytic species.

    • Add this reaction mixture to the swollen peptide resin.

  • Coupling Reaction:

    • Heat the reaction vessel to 80-100 °C with stirring for 4-12 hours. Alternatively, microwave irradiation at 120°C for 30-60 minutes can significantly accelerate the reaction.[11]

    • Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Work-up and Cleavage:

    • Once the reaction is complete, cool the vessel to room temperature, and thoroughly wash the resin with water, DMF, and DCM to remove excess reagents and the catalyst.

    • Dry the resin under vacuum.

    • Cleave the modified peptide from the resin using a standard cleavage cocktail for 2-3 hours at room temperature.

  • Purification and Characterization:

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and purify by preparative reverse-phase HPLC (RP-HPLC).[15][16][17][18][19]

    • Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.

Causality and Optimization:

  • Catalyst and Ligand Choice: The electron-deficient nature of the pyrazine ring can make oxidative addition challenging. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) is crucial as they promote the formation of the active monoligated Pd(0) species and facilitate the oxidative addition step.[14] Pre-catalysts are often preferred as they are more stable and provide more reproducible results.[13]

  • Base and Solvent: An aqueous base is required to facilitate the transmetalation step of the catalytic cycle. The choice of solvent mixture (e.g., dioxane/water) is important to ensure the solubility of both the organic and inorganic reagents.

  • Temperature: Elevated temperatures are typically required to drive the reaction to completion, although microwave heating can significantly reduce reaction times.

Data Presentation: Expected Outcomes of Suzuki-Miyaura Coupling

EntryAryl Boronic AcidCatalyst SystemConditionsYield (%)
1Phenylboronic acidPd₂(dba)₃ / SPhos80 °C, 8 h75-85
23-Pyridylboronic acidXPhos Pd G2100 °C, 6 h60-70
34-Methoxyphenylboronic acidPd(PPh₃)₄90 °C, 12 h70-80
4N-Boc-pyrrole-2-boronic acidXPhos Pd G2120 °C, 30 min (µW)55-65

Yields are estimated based on literature for similar heterocyclic systems and will vary depending on the peptide sequence and specific conditions.

Methodology 2: Minisci-Type C-H Functionalization

The Minisci reaction is a powerful tool for the direct functionalization of C-H bonds in electron-deficient heterocycles via the addition of a nucleophilic carbon-centered radical.[20] This reaction is highly attractive for modifying pyrazinyl-peptides as it does not require pre-functionalization (e.g., halogenation) of the pyrazine ring. Modern photoredox-catalyzed Minisci reactions offer mild conditions, making them particularly suitable for complex biomolecules like peptides.[21][22][23][24][25]

Workflow for Photoredox-Mediated Minisci Reaction

G A Pyrazinyl-Peptide in Solution (Acidic pH) B Add Radical Precursor, Photocatalyst, and Oxidant A->B C Irradiate with Visible Light under Inert Atmosphere B->C D Quench Reaction C->D Reaction Complete E Purify by RP-HPLC D->E F Characterize by MS E->F

Caption: Solution-phase photoredox Minisci C-H functionalization.

Protocol 3: Photoredox-Mediated Minisci C-H Alkylation of a Pyrazinyl-Peptide

This protocol is performed in solution on a cleaved and deprotected peptide and is based on modern photoredox methodologies.[22]

Materials:

  • Purified pyrazinyl-containing peptide (1 equivalent)

  • Radical precursor: e.g., a carboxylic acid, alkyl boronic acid, or a Katritzky salt derived from an amino acid (1.5-5 equivalents)

  • Photocatalyst: e.g., Ru(bpy)₃Cl₂ or an organic photocatalyst like Eosin Y (1-5 mol%)

  • Oxidant: e.g., (NH₄)₂S₂O₈ or K₂S₂O₈ (2-3 equivalents)

  • Solvent: A mixture of acetonitrile and water, or DMSO

  • Acid: Trifluoroacetic acid (TFA) to protonate the pyrazine ring

  • Inert gas (argon or nitrogen)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • Reaction Setup:

    • Dissolve the pyrazinyl-peptide in the chosen solvent system.

    • Add TFA to ensure the pyrazine nitrogen atoms are protonated, which activates the ring towards radical addition.

    • Add the radical precursor, photocatalyst, and oxidant to the solution.

    • Degas the reaction mixture by sparging with an inert gas for 15-20 minutes.

  • Photocatalytic Reaction:

    • Irradiate the reaction mixture with a visible light source at room temperature with vigorous stirring.

    • Monitor the reaction by taking aliquots and analyzing by LC-MS. The reaction time can vary from 1 to 24 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by exposing it to air and diluting with water.

    • Directly purify the reaction mixture by preparative RP-HPLC to isolate the modified peptide.

  • Characterization:

    • Confirm the structure and purity of the functionalized peptide by analytical RP-HPLC and high-resolution mass spectrometry.

Causality and Optimization:

  • Acidification: The Minisci reaction is most efficient on protonated heterocycles. The addition of acid lowers the LUMO of the pyrazine ring, making it more susceptible to attack by the nucleophilic radical.

  • Radical Precursor: A wide variety of radical precursors can be used, allowing for the introduction of diverse functional groups. Carboxylic acids are common precursors, generating alkyl radicals upon oxidative decarboxylation.

  • Photocatalyst and Light Source: The choice of photocatalyst should be matched with the light source to ensure efficient excitation and initiation of the radical cascade.

  • Regioselectivity: The regioselectivity of the radical addition is governed by the electronics of the pyrazinyl-peptide. Protonation generally directs addition to the positions ortho and para to the nitrogen atoms. The specific substitution pattern on the pyrazine ring will further influence the outcome.

Methodology 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for modifying halo-pyrazines. The electron-deficient nature of the pyrazine ring, further activated by the two nitrogen atoms, makes it highly susceptible to attack by nucleophiles, displacing a halide leaving group.[26] This reaction is particularly useful for introducing heteroatoms, such as sulfur (from thiols) or nitrogen (from amines), onto the pyrazine core.

Protocol 4: On-Resin SNAr with a Thiol Nucleophile

This on-resin protocol allows for easy purification by simply washing away excess reagents.[27]

Materials:

  • Resin-bound peptide containing a chloro-pyrazinyl alanine residue

  • Thiol nucleophile (e.g., cysteine methyl ester, glutathione, or a functionalized alkanethiol) (5-10 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU) (5-10 equivalents)

  • Solvent: Anhydrous DMF or N-Methyl-2-pyrrolidone (NMP)

  • Cleavage cocktail and purification reagents as described in Protocol 2.

Procedure:

  • Resin Preparation:

    • Swell the resin-bound peptide in a reaction vessel with DMF.

  • SNAr Reaction:

    • In a separate flask, dissolve the thiol nucleophile and the base in DMF.

    • Add this solution to the swollen resin.

    • Stir the reaction mixture at room temperature to 50 °C for 2-16 hours.

    • Monitor the reaction progress by LC-MS analysis of a cleaved sample from a few resin beads.

  • Work-up, Cleavage, and Purification:

    • Once the reaction is complete, wash the resin thoroughly with DMF and DCM to remove all soluble reagents.

    • Dry the resin under vacuum.

    • Cleave, precipitate, and purify the peptide as described in Protocol 2.

Causality and Optimization:

  • Nucleophile and Base: Thiols are excellent nucleophiles for SNAr reactions on electron-deficient heterocycles. A non-nucleophilic organic base is required to deprotonate the thiol, forming the more nucleophilic thiolate in situ.

  • Solvent: A polar aprotic solvent like DMF or NMP is ideal as it can dissolve the peptide and reagents while not interfering with the reaction.

  • Leaving Group: While chlorides are used in this protocol, bromides or iodides would be more reactive leaving groups, potentially allowing for milder reaction conditions or shorter reaction times.

Conclusion and Future Outlook

The post-synthesis modification of pyrazinyl-containing peptides offers a robust and versatile platform for drug discovery and development. The methodologies outlined in this guide—Suzuki-Miyaura coupling, Minisci C-H functionalization, and Nucleophilic Aromatic Substitution—provide a powerful toolkit for diversifying peptide scaffolds, enhancing their therapeutic properties, and creating novel bioconjugates. By understanding the underlying chemical principles and carefully optimizing reaction conditions, researchers can unlock the full potential of the pyrazine moiety in peptide science. Future developments will likely focus on expanding the scope of these reactions to even more complex peptide systems and developing new catalytic systems that operate under even milder, more biocompatible conditions.

References

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35.
  • Twilton, J., Le, C., & MacMillan, D. W. C. (2017). Photoredox Catalysis in C–H Functionalization Reactions.
  • Mitchell, E. A., & Peschiulli, A. (2015). A Leader-Guided Substrate Tolerant RiPP Brominase Allows Suzuki–Miyaura Cross-Coupling Reactions for Peptides and Proteins.
  • Maji, B., Bhattacharya, S., & Maiti, D. (2020). Electrochemical Suzuki–Miyaura cross-coupling using peptide bolaamphiphile hydrogel-supported Pd NPs as heterogeneous electrocatalyst. Catalysis Science & Technology, 10(21), 7215-7224.
  • Zitko, J. (2015). Any suggestions on minisci alkylation of pyrazine and similar electron-deficient heteroarenes? ResearchGate. Retrieved from [Link]

  • Jackson, R. F. W., et al. (1998). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1, (22), 3695-3702.
  • Lokey, R. S., & Scarlato, G. D. (1998). On-resin macrocyclization of peptides via intramolecular SNAr reactions. Tetrahedron Letters, 39(52), 9631-9634.
  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Advances in Fmoc solid‐phase peptide synthesis. Journal of Peptide Science, 27(1), e3287.
  • Ihsanawati, et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
  • Thompson, S., & Hamilton, A. D. (2013). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Organic Letters, 15(21), 5582–5585.
  • Kim, H., & Lee, S. (2020). Photoredox Catalyzed Oxidative C-H Alkylation of Glycine Derivatives with 4-alkyl-1,4-dihydropyridines. Organic Letters, 22(15), 5895–5899.
  • The Nest Group, Inc. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Reddy, V. P. (2018). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. The Chemical Record, 18(9), 1298-1313.
  • Van der Poorten, O., & D'Hondt, M. (2021).
  • Kaur, H., & Kumar, V. (2021). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 2276, 219–233.
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  • Bull, J. A., & Mousseau, J. J. (2012). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. ACS Medicinal Chemistry Letters, 3(7), 521–525.
  • Wang, C., et al. (2019). Photoredox catalysis in alkene and alkyne alkylsulfonylations: the construction of Markovnikov selective α-sulfones.
  • Kumar, A., et al. (2020). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
  • Hancock, W. S. (Ed.). (1984). HPLC of Peptides and Proteins. CRC Press.
  • Chen, J.-R., & Xiao, W.-J. (2022).
  • Wuest, W. M., & Sarlah, D. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Accounts of Chemical Research, 55(4), 464–479.
  • Götze, M., et al. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry, 18, 1-11.
  • Zhu, Z.-F., et al. (2020). Radical alkylation of isocyanides with amino acid-/peptide-derived Katritzky salts via photoredox catalysis. Organic Chemistry Frontiers, 7(15), 2028-2033.
  • Leśniak, D., et al. (2018). Conformational studies of new pseudotripeptide with pyrazine amidoxime motif and simplified analogs using IR, NMR spectroscopy, and molecular dynamic simulations. Journal of Molecular Modeling, 24(12), 346.
  • Mant, C. T., & Hodges, R. S. (Eds.). (1991).
  • Bridge, H. N., Radziej, C. L., & Weeks, A. M. (2023). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. bioRxiv.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Das, P., & Mondal, P. (2022). Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. Scientific Reports, 12(1), 1-14.

Sources

Application Notes and Protocols for the Analytical Characterization of Peptides Incorporating Fmoc-Orn(Pyrazic)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed framework for the analytical characterization of synthetic peptides containing the modified amino acid Nα-Fmoc-Nδ-(pyrazinylcarbonyl)-L-ornithine (Fmoc-Orn(Pyrazic)-OH). This building block is of significant interest in the development of therapeutic peptides, particularly as a component of Luteinizing Hormone-Releasing Hormone (LHRH) antagonists.[1][2] The incorporation of the pyrazinoyl moiety introduces unique analytical challenges and considerations that necessitate specialized protocols for ensuring peptide purity, identity, and stability. This guide offers in-depth application notes and step-by-step protocols for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of these complex biomolecules. The methodologies detailed herein are grounded in established principles of peptide chemistry and validated through practical application, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Fmoc-Orn(Pyrazic)-OH in Peptide Synthesis

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, enabling the modulation of conformational properties, receptor binding affinity, and metabolic stability. Fmoc-Orn(Pyrazic)-OH serves as a critical building block in solid-phase peptide synthesis (SPPS), primarily within the widely adopted Fmoc/tBu orthogonal protection strategy.[3] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is introduced onto the delta-amino group of ornithine. This modification is not merely a structural curiosity; it plays a pivotal role in the biological activity of certain peptide therapeutics. For instance, in LHRH antagonists, the pyrazinoyl group contributes to the molecule's ability to competitively bind to GnRH receptors, thereby inhibiting downstream hormonal signaling pathways.[1]

The analytical task, therefore, is to develop and validate methods that can unequivocally confirm the successful incorporation of this modified residue, assess the purity of the final peptide product, and identify any potential side products or degradants that may have formed during synthesis, cleavage, or storage. This guide will systematically address these analytical challenges through the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Core Principles of Analytical Strategy

A robust analytical workflow for peptides containing Fmoc-Orn(Pyrazic)-OH must be designed to address the unique physicochemical properties imparted by this residue. The workflow should be approached as an integrated system, where each technique provides complementary information to build a complete analytical profile of the peptide.

G cluster_0 Synthesis & Purification cluster_1 Analytical Workflow SPPS Fmoc-SPPS Cleavage TFA Cleavage SPPS->Cleavage Purification Preparative RP-HPLC Cleavage->Purification RP_HPLC RP-HPLC Analysis (Purity & Quantification) Purification->RP_HPLC Purity Check NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR Structural Verification LC_MS LC-MS Analysis (Identity & Impurity Profiling) RP_HPLC->LC_MS Peak Identification MS_MS MS/MS Fragmentation (Sequence Confirmation) LC_MS->MS_MS In-depth Characterization G cluster_0 LC-MS/MS Workflow Peptide_Sample Peptide Sample RP_HPLC RP-HPLC Separation Peptide_Sample->RP_HPLC ESI Electrospray Ionization RP_HPLC->ESI MS1 MS1 Scan (Precursor Ions) ESI->MS1 Isolation Precursor Ion Isolation MS1->Isolation CID Collision-Induced Dissociation Isolation->CID MS2 MS2 Scan (Fragment Ions) CID->MS2 Data_Analysis Data Analysis MS2->Data_Analysis

Sources

Application Notes and Protocols for the Purification of Pyrazinyl-Containing Peptides by RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of Pyrazinyl-Containing Peptides

The incorporation of non-canonical amino acids and heterocyclic moieties into peptide structures is a rapidly expanding frontier in drug discovery and development. The pyrazinyl group, a nitrogen-containing aromatic heterocycle, is of particular interest due to its presence in numerous biologically active compounds and its potential to modulate the pharmacological properties of peptides. However, the unique physicochemical characteristics of the pyrazinyl group introduce specific challenges in the purification of these modified peptides by reversed-phase high-performance liquid chromatography (RP-HPLC).

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of peptides containing the pyrazinyl group. We will delve into the underlying principles, provide detailed protocols for method development and optimization, and offer troubleshooting strategies to overcome common purification hurdles. Our approach is grounded in scientific integrity, drawing from established chromatographic principles and field-proven insights to ensure the development of robust and reproducible purification methods.

The pyrazinyl moiety, being a weak base and an aromatic system, can engage in a variety of interactions with the stationary and mobile phases in RP-HPLC. These include hydrophobic interactions, potential π-π interactions with aromatic stationary phases, and ionic interactions, particularly with residual silanols on silica-based columns. These multiple interaction modes can lead to complex retention behavior, poor peak shapes, and difficulties in achieving baseline separation from closely related impurities.[1][2] Understanding and controlling these interactions is paramount for successful purification.

Method Development: A Strategic Approach

A systematic approach to method development is crucial for efficiently establishing a robust purification protocol for pyrazinyl-containing peptides. This process involves the careful selection of the stationary phase, mobile phase components, and optimization of chromatographic parameters.

Stationary Phase Selection: Beyond C18

While C18 (octadecyl) columns are the workhorses of peptide purification, the aromatic nature of the pyrazinyl group suggests that alternative stationary phases may offer enhanced selectivity.[3][4]

  • C18 Columns: These are a good starting point due to their general hydrophobicity-based separation mechanism. Wide-pore (300 Å) columns are recommended for peptides to ensure unrestricted access to the bonded phase.[5]

  • Phenyl-Hexyl and Biphenyl Columns: These phases can offer alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the pyrazinyl ring of the peptide. This can be particularly advantageous for separating isomers or peptides with subtle structural differences.

  • Polymer-Based Columns: For peptides that exhibit poor peak shape on silica-based columns due to strong secondary interactions, polymer-based columns (e.g., polystyrene-divinylbenzene) can be a viable alternative as they lack silanol groups.

A comparative screening of these column types is a highly recommended initial step in method development.

Mobile Phase Optimization: The Key to Selectivity and Peak Shape

The composition of the mobile phase is a powerful tool for manipulating the retention and peak shape of pyrazinyl-containing peptides.

Acetonitrile is the most common organic modifier for peptide RP-HPLC due to its low viscosity and UV transparency. However, exploring other organic modifiers like methanol or ethanol can sometimes provide different selectivity, although they generally have lower elution strength.

The choice of ion-pairing reagent and the control of mobile phase pH are critical for achieving sharp, symmetrical peaks, especially for basic compounds like pyrazinyl-peptides.[6][7]

  • Trifluoroacetic Acid (TFA): Typically used at a concentration of 0.1%, TFA is a strong ion-pairing agent that effectively masks silanol interactions and protonates basic residues, leading to good peak shape for many peptides.[8][9]

  • Formic Acid (FA): Often used at 0.1%, formic acid is a weaker ion-pairing agent and is more compatible with mass spectrometry (MS). However, it may not be as effective as TFA in suppressing silanol interactions, potentially leading to peak tailing for basic peptides.[9]

  • Mobile Phase pH: The pyrazinyl group is weakly basic. Operating at a low pH (e.g., pH 2-3 with TFA or FA) ensures that the pyrazine nitrogen is protonated, leading to more consistent interactions with the stationary phase. This also protonates the N-terminus and basic amino acid side chains, further simplifying the chromatographic behavior.[10]

A comparison of TFA and FA is crucial in early method development to determine the best balance between peak shape and, if required, MS compatibility.

Experimental Protocols

Protocol 1: Initial Method Scouting for Pyrazinyl-Peptide Purification

This protocol outlines a systematic approach to screen for optimal starting conditions.

Materials:

  • Crude pyrazinyl-containing peptide, dissolved in a minimal amount of a suitable solvent (e.g., DMSO, followed by dilution with Mobile Phase A).

  • HPLC-grade water, acetonitrile, TFA, and formic acid.

  • RP-HPLC system with a gradient pump, UV detector, and fraction collector.

  • Columns: C18 (wide-pore, 300 Å), Phenyl-Hexyl, and/or Biphenyl.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A (TFA): 0.1% (v/v) TFA in water.

    • Mobile Phase B (TFA): 0.1% (v/v) TFA in acetonitrile.

    • Mobile Phase A (FA): 0.1% (v/v) FA in water.

    • Mobile Phase B (FA): 0.1% (v/v) FA in acetonitrile.

  • Column Equilibration: Equilibrate the selected column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Sample Injection: Inject a small, analytical-scale amount of the crude peptide solution.

  • Gradient Elution: Perform a broad scouting gradient, for example:

    • 5-65% Mobile Phase B over 30 minutes.

  • Data Analysis: Monitor the chromatogram at 220 nm and 280 nm. Evaluate peak shape, resolution between the main peak and impurities, and retention time.

  • Repeat: Repeat steps 2-5 for each column and mobile phase system (TFA and FA).

Data Presentation:

Column TypeIon-Pairing AgentRetention Time (Main Peak)Peak Tailing FactorResolution (Main Peak vs. Closest Impurity)
C18 (300 Å)0.1% TFA
C18 (300 Å)0.1% FA
Phenyl-Hexyl0.1% TFA
Phenyl-Hexyl0.1% FA
Protocol 2: Gradient Optimization

Once the best column and mobile phase system are identified, the gradient can be optimized to improve resolution.

Procedure:

  • Determine Elution Point: From the scouting run, determine the approximate percentage of Mobile Phase B at which the target peptide elutes.

  • Shallow Gradient: Design a shallower gradient around the elution point. For example, if the peptide elutes at 40% B, a new gradient could be 30-50% B over 40 minutes.

  • Analyze and Refine: Evaluate the chromatogram for improved resolution. Further refine the gradient slope and range as needed to maximize the separation of the target peptide from its impurities.[11]

Logical Workflow for Method Development

MethodDevelopment cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization Start Crude Pyrazinyl-Peptide Scout Protocol 1: Method Scouting - C18 vs. Phenyl-Hexyl - TFA vs. FA Start->Scout AnalyzeScout Analyze Peak Shape, Resolution, & Retention Scout->AnalyzeScout Optimize Protocol 2: Gradient Optimization - Shallow Gradient Design AnalyzeScout->Optimize Select Best Column/ Mobile Phase AnalyzeOpt Assess Purity and Yield Optimize->AnalyzeOpt AnalyzeOpt->Optimize Purity < 95% ScaleUp Preparative Scale-Up AnalyzeOpt->ScaleUp Purity > 95% End Purified Peptide ScaleUp->End Final Protocol

Caption: A logical workflow for the systematic development of an RP-HPLC purification method for pyrazinyl-containing peptides.

Troubleshooting Common Issues

Issue 1: Peak Tailing

  • Cause: Strong secondary interactions between the basic pyrazinyl group and acidic residual silanols on the silica-based stationary phase.[1][7]

  • Solution 1: Ensure the concentration of TFA is sufficient (0.1%). If using formic acid, consider adding a small amount of a stronger ion-pairing agent if MS compatibility is not a concern.

  • Solution 2: Operate at a low pH (2-3) to ensure protonation of both the pyrazinyl group and suppression of silanol ionization.[10]

  • Solution 3: If tailing persists, consider using a highly end-capped column or a polymer-based stationary phase.

Issue 2: Poor Resolution

  • Cause: Insufficient selectivity between the target peptide and impurities.

  • Solution 1: Optimize the gradient by making it shallower around the elution point of the target peptide.

  • Solution 2: Switch to a stationary phase with a different selectivity mechanism (e.g., from C18 to Phenyl-Hexyl).

  • Solution 3: Evaluate the effect of temperature. Running the separation at an elevated temperature (e.g., 40-60°C) can sometimes improve peak shape and alter selectivity.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Peptide Synthesis Product Dissolve Dissolve in Minimum Solvent (e.g., DMSO), Dilute with Mobile Phase A Crude->Dissolve Load Load onto Equilibrated Preparative RP-HPLC Column Dissolve->Load Elute Gradient Elution with Optimized Method Load->Elute Collect Collect Fractions Based on UV Signal Elute->Collect Analyze Analyze Fractions by Analytical RP-HPLC/MS Collect->Analyze Pool Pool Pure Fractions (>95% Purity) Analyze->Pool Purity Confirmed Lyophilize Lyophilize to Obtain Purified Peptide Powder Pool->Lyophilize

Caption: A standard workflow for the preparative purification of pyrazinyl-containing peptides using RP-HPLC.

Conclusion

The purification of peptides containing the pyrazinyl group by RP-HPLC requires a nuanced approach that accounts for the unique physicochemical properties of this heterocyclic moiety. By systematically evaluating stationary phase chemistry, optimizing mobile phase composition, particularly the ion-pairing reagent and pH, and employing a logical method development workflow, researchers can overcome challenges such as poor peak shape and achieve high-purity peptides. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing efficient and reproducible purification methods for this important class of modified peptides, thereby accelerating their progression in research and drug development pipelines.

References

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  • Salah, N., Al-Tannak, N. F., Al-Ghobashy, M. A., & Kadi, A. A. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 13(1), 12345. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with Fmoc-Orn(Pyrazic)-OH in DMF

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide addresses the frequently encountered solubility issues with Fmoc-Orn(Pyrazic)-OH in Dimethylformamide (DMF) during solid-phase peptide synthesis (SPPS). While product specifications often indicate good solubility, real-world laboratory conditions can present challenges. This resource provides in-depth troubleshooting guides and FAQs to help you diagnose and resolve these issues, ensuring the smooth progression of your research.

Introduction: Understanding the Compound

Fmoc-Orn(Pyrazic)-OH is a pivotal building block in the synthesis of specialized peptides, particularly in the development of LHRH antagonists.[1] The molecule incorporates a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group of ornithine and a pyrazinylcarbonyl moiety on the side-chain delta-amino group. The Fmoc group offers the advantage of mild deprotection conditions using a weak base like piperidine, which is a cornerstone of modern SPPS.[2]

While generally exhibiting good compatibility with common organic solvents used in peptide synthesis, reports from the field of insolubility or incomplete dissolution in DMF are not uncommon.[2] This guide will explore the potential causes and provide systematic solutions.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Solubility Issues

Issue 1: Fmoc-Orn(Pyrazic)-OH Fails to Dissolve Completely in DMF at Room Temperature.

Symptoms:

  • A persistent suspension or slurry is observed instead of a clear solution.

  • Visible particulate matter remains after vigorous stirring or vortexing.

Potential Causes & Solutions:

This common issue can often be traced back to several factors, ranging from the quality of the reagents to the intrinsic properties of the amino acid derivative. The following workflow will guide you through a systematic troubleshooting process.

A Initial Observation: Fmoc-Orn(Pyrazic)-OH does not dissolve in DMF B Step 1: Verify Concentration Is the concentration ≤ 30 mg/mL? A->B C Step 2: Assess DMF Quality Is the DMF high-purity, peptide-grade, and anhydrous? B->C Yes I Action: Reduce concentration. B->I No D Step 3: Gentle Heating & Sonication Apply gentle warming (30-40°C) and/or sonication. C->D Yes H Action: Use fresh, high-quality DMF. C->H No E Step 4: Introduce a Co-Solvent Add 5-10% (v/v) DMSO. D->E Still not dissolved G Resolution: Clear solution obtained. D->G Dissolved F Step 5: Purity Assessment Analyze the Fmoc-Orn(Pyrazic)-OH lot for impurities. E->F Still not dissolved E->G Dissolved F->G Purity confirmed, dissolution achieved J Action: Contact supplier for analysis or consider recrystallization. F->J Impurity suspected

Figure 1: Troubleshooting workflow for Fmoc-Orn(Pyrazic)-OH dissolution in DMF.

Frequently Asked Questions (FAQs)

Q1: The product datasheet for Fmoc-Orn(Pyrazic)-OH states it is soluble in DMF. Why am I experiencing issues?

A1: This is a common point of confusion. While the intrinsic solubility of pure Fmoc-Orn(Pyrazic)-OH in high-quality DMF is good (typically 20-30 mg/mL), several factors in a laboratory setting can lead to apparent insolubility.[2] These include:

  • DMF Quality: DMF can degrade over time to form dimethylamine and formic acid.[3] Dimethylamine, being a base, can prematurely react with the Fmoc group, while the presence of water can also negatively impact solubility. Always use fresh, peptide-grade, anhydrous DMF.[4]

  • Compound Purity: The presence of synthesis-related impurities in the Fmoc-Orn(Pyrazic)-OH solid can significantly lower its overall solubility. These impurities can arise from the starting materials or side reactions during the protection steps.[5][6]

  • Aggregation: Fmoc-protected amino acids, particularly those with aromatic side chains, have a tendency to aggregate through π-stacking of the fluorenyl groups. The pyrazine ring, being an aromatic heterocycle, may also contribute to these interactions, leading to the formation of less soluble supramolecular structures.

Q2: Can I heat the DMF to dissolve the Fmoc-Orn(Pyrazic)-OH?

A2: Gentle warming can be an effective strategy. However, it must be done with caution.

  • Recommended Temperature: Do not exceed 40°C.

  • Rationale: Excessive heat can accelerate the degradation of both the Fmoc-amino acid and the DMF solvent. It can also increase the risk of side reactions, such as racemization, especially if the solution is to be used in a coupling reaction with a base.[7]

  • Procedure: Warm the solvent first, then add the solid Fmoc-Orn(Pyrazic)-OH and stir. Alternatively, warm the suspension briefly in a water bath while stirring.

Q3: Are there alternative solvents or co-solvents I can use?

A3: Yes, if DMF alone is problematic, several alternatives can be considered.

Solvent SystemConcentration (v/v)Rationale & Considerations
DMF/DMSO 9:1 to 8:2Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent with excellent solvating properties for many "difficult" Fmoc-amino acids.
NMP 100%N-Methyl-2-pyrrolidone (NMP) is often used as a direct replacement for DMF and can sometimes offer superior solvating power. However, be aware that some studies suggest Fmoc-amino acids may be less stable in NMP over extended periods compared to DMF.[3]
DMF with Chaotropic Salts N/AThe addition of chaotropic salts like LiCl (at low mM concentrations) can disrupt intermolecular interactions and improve solubility, but this should be tested carefully as it can affect subsequent reaction steps.

Q4: Could the pyrazine side chain itself be contributing to the solubility problem?

A4: This is a plausible hypothesis. The pyrazine ring is an aromatic heterocycle capable of various non-covalent interactions.

  • Hydrogen Bonding: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors.[8][9]

  • π-π Stacking: The aromatic nature of the pyrazine ring can lead to π-π stacking interactions with other pyrazine rings or the Fmoc group, promoting aggregation.

  • Dipole-Dipole Interactions: The pyrazine ring possesses a dipole moment that could influence its interaction with the polar aprotic solvent DMF.

These interactions can lead to the formation of organized aggregates that are less soluble than the individual molecules.

cluster_0 Fmoc-Orn(Pyrazic)-OH Monomer cluster_1 Potential Aggregation A Fmoc Group B Ornithine Backbone A->B D π-π Stacking (Fmoc-Fmoc) A->D interacts with C Pyrazine Side Chain B->C E π-π Stacking (Pyrazine-Pyrazine) C->E interacts with F H-Bonding (Pyrazine) C->F interacts with

Figure 2: Potential intermolecular interactions leading to aggregation of Fmoc-Orn(Pyrazic)-OH.

Experimental Protocols

Protocol 1: Test for Solubility Enhancement

This protocol provides a systematic way to test different conditions for dissolving your Fmoc-Orn(Pyrazic)-OH.

  • Preparation:

    • Aliquot 10 mg of Fmoc-Orn(Pyrazic)-OH into four separate small, dry glass vials.

    • Prepare fresh, peptide-grade DMF, DMSO, and a 30-40°C water bath.

  • Test Conditions:

    • Vial 1 (Control): Add 0.5 mL of DMF at room temperature. Vortex for 2 minutes. Observe for complete dissolution.

    • Vial 2 (Sonication): Add 0.5 mL of DMF at room temperature. Place in an ultrasonic bath for 5 minutes. Observe.

    • Vial 3 (Gentle Heat): Add 0.5 mL of DMF. Place in the 30-40°C water bath for 5 minutes, with intermittent swirling. Observe.

    • Vial 4 (Co-solvent): Add 0.45 mL of DMF and 0.05 mL of DMSO. Vortex for 2 minutes at room temperature. Observe.

  • Evaluation:

    • Record which condition(s) result in a clear, complete solution. This will inform the best approach for your larger-scale preparations.

Protocol 2: Preparation of Fmoc-Orn(Pyrazic)-OH Solution for Coupling

Based on the results from Protocol 1, this protocol outlines the steps for preparing a solution for use in an automated peptide synthesizer or manual coupling.

  • Solvent Preparation:

    • Use fresh, peptide-grade DMF. If solubility issues persist, prepare a 9:1 (v/v) DMF:DMSO co-solvent mixture.

    • If gentle heating was found to be effective, pre-warm the solvent to 30-40°C.

  • Dissolution:

    • In a clean, dry vessel, add the required amount of the chosen solvent or solvent mixture.

    • While stirring, slowly add the solid Fmoc-Orn(Pyrazic)-OH to the solvent.

    • If necessary, use an ultrasonic bath for a short period (5-10 minutes) to aid dissolution.

  • Final Check:

    • Visually inspect the solution to ensure it is clear and free of any particulate matter before placing it on the peptide synthesizer or using it in a manual coupling reaction.

References

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Wroblewski, K., et al. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. ACS Chemical Biology.
  • ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

  • Zitko, J., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Yang, Y., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 273.
  • ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Guryanov, I., et al. (2026). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development.
  • Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters.
  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Molecular Interactions of Pyrazine-Based Compounds to Proteins. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Green Chemistry.
  • National Institutes of Health. (2022).
  • Jad, Y. E., et al. (2015). Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry, 13(7), 2389-2395.
  • ResearchGate. (2015). (PDF) An Efficient Solid-Phase Strategy for Total Synthesis of Naturally Occurring Amphiphilic Marine Siderophores: Amphibactin-T and Moanachelin ala-B. Retrieved from [Link]

  • Semantic Scholar. (2024). Research Article Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Retrieved from [Link]

Sources

Technical Support Center: Fmoc-Orn(Pyrazic)-OH Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Fmoc-Orn(Pyrazic)-OH. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this specific amino acid derivative during solid-phase peptide synthesis (SPPS). Our goal is to provide not only solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What structural features of Fmoc-Orn(Pyrazic)-OH contribute to its challenging solubility?

Fmoc-Orn(Pyrazic)-OH possesses a unique combination of chemical moieties that can make it difficult to dissolve in standard SPPS solvents.[1] The primary contributors are:

  • The Fmoc Group (9-fluorenylmethyloxycarbonyl): This large, hydrophobic protecting group is essential for the Fmoc-SPPS strategy but significantly decreases the molecule's affinity for polar solvents.[2][3]

  • The Pyrazinylcarbonyl Side Chain: The pyrazine ring is an aromatic, planar system. This structure can promote intermolecular π-stacking interactions between molecules of Fmoc-Orn(Pyrazic)-OH, leading to aggregation and reduced solvation.

  • Combined Hydrophobicity: The combination of the fluorenyl system and the pyrazine ring results in a molecule with substantial nonpolar character, making it inherently less soluble in common polar aprotic solvents like N,N-Dimethylformamide (DMF) compared to simpler Fmoc-amino acids.[4][5]

Q2: What are the consequences of incomplete dissolution during a coupling reaction?

Using a suspension or an incompletely dissolved solution of Fmoc-Orn(Pyrazic)-OH for a coupling step in SPPS can lead to significant and often difficult-to-diagnose synthetic failures. The primary consequences include:

  • Low Coupling Efficiency: Only the dissolved amino acid is available to react with the free N-terminus of the peptide chain on the solid support. This leads to a lower yield of the desired peptide.

  • Peptide Deletion Sequences: If the coupling is incomplete, a portion of the resin-bound peptide chains will remain unreacted. In the subsequent cycle, these chains will be coupled with the next amino acid, resulting in a final peptide product that is missing the Orn(Pyrazic) residue.

  • Difficult Purification: The final crude peptide product will be a complex mixture of the target peptide and deletion sequences, which can be challenging and time-consuming to separate by chromatography.

Q3: Is Fmoc-Orn(Pyrazic)-OH soluble in any standard SPPS solvents?

Yes, while challenging, it is soluble in several common organic solvents. However, the concentration and dissolution rate can vary. It's crucial to prepare the solution just before use and ensure complete dissolution visually.

SolventTypical Solubility RangeNotes & Considerations
Dimethyl Sulfoxide (DMSO) 10–30 mg/mLExcellent solvent choice, but its high viscosity can make handling and filtration difficult. Use freshly opened, anhydrous grade DMSO.[1]
N,N-Dimethylformamide (DMF) 20–30 mg/mLThe most common SPPS solvent. Dissolution may be slow and require assistance (sonication/vortexing).[1]
Dichloromethane (DCM) FavorableOften used as a co-solvent to improve solubility of hydrophobic compounds.[1][6]
N-Methyl-2-pyrrolidone (NMP) GoodAn effective alternative to DMF, often showing better solvating properties for complex amino acid derivatives.[5]
Aqueous Solutions LimitedAs expected for a molecule with significant hydrophobic character, solubility in water is poor.[1]

Troubleshooting Guide: Improving Dissolution

If you observe that Fmoc-Orn(Pyrazic)-OH is not dissolving completely in your chosen solvent, follow this systematic troubleshooting workflow.

Troubleshooting Workflow Diagram

G cluster_0 Solubility Troubleshooting for Fmoc-Orn(Pyrazic)-OH start Start: Fmoc-Orn(Pyrazic)-OH powder + Solvent check_dissolution Is the solution clear and free of particulates? start->check_dissolution success Proceed to Activation & Coupling check_dissolution->success Yes assist Apply Mechanical Assistance (Vortex, Sonicate for 5-10 min) check_dissolution->assist No recheck_dissolution Is the solution clear now? assist->recheck_dissolution recheck_dissolution->success Yes cosolvent Add a Co-Solvent (e.g., 10-20% DMSO or DCM) recheck_dissolution->cosolvent No recheck_dissolution2 Is the solution clear now? cosolvent->recheck_dissolution2 recheck_dissolution2->success Yes temperature Apply Gentle Warming (Warm to 35-40°C with stirring) recheck_dissolution2->temperature No recheck_dissolution3 Is the solution clear now? temperature->recheck_dissolution3 recheck_dissolution3->success Yes alt_solvent Prepare a fresh solution in an alternative primary solvent (e.g., NMP or pure DMSO) recheck_dissolution3->alt_solvent No alt_solvent->success

Caption: Decision tree for troubleshooting solubility issues.

Detailed Experimental Protocols

Protocol 1: Standard Dissolution in DMF

This protocol should be the first-line approach for dissolving Fmoc-Orn(Pyrazic)-OH.

  • Preparation: Weigh the required amount of Fmoc-Orn(Pyrazic)-OH into a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMF to reach the desired concentration (e.g., 0.2-0.5 M).

  • Mechanical Agitation: Immediately cap the vial and vortex vigorously for 1-2 minutes.

  • Sonication: Place the vial in a bath sonicator and sonicate for 5-10 minutes.[7] Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which helps to break apart aggregated particles of the solute.

  • Visual Inspection: Hold the vial against a light source to visually inspect for any undissolved particulates. The solution should be completely clear. If particulates remain, proceed to Protocol 2.

Protocol 2: Enhanced Dissolution with a Co-Solvent

If Protocol 1 fails, the use of a co-solvent with different polarity can disrupt the intermolecular forces preventing dissolution.

  • Initial Attempt: Begin by following steps 1-3 of Protocol 1.

  • Co-Solvent Selection: Choose a co-solvent such as anhydrous DMSO or DCM.[1][6] DMSO is a highly polar aprotic solvent that is excellent at dissolving a wide range of organic molecules. DCM can help solvate the hydrophobic Fmoc group.

  • Co-Solvent Addition: Add the co-solvent dropwise while vortexing. A typical starting point is to create a final solvent mixture of 9:1 or 4:1 DMF:Co-solvent (v/v). Do not exceed 25% co-solvent unless necessary, as it may alter the conditions of the subsequent coupling reaction.

  • Sonication: Sonicate the mixture for an additional 5-10 minutes.

  • Visual Inspection: Check for complete dissolution.

Protocol 3: Dissolution with Gentle Warming

Increasing the temperature can provide the necessary energy to overcome the activation barrier for dissolution. However, this should be done with caution to avoid potential degradation or side reactions.

  • Initial Attempt: Prepare the amino acid and solvent mixture as described in Protocol 1 or 2.

  • Controlled Heating: Place the vial in a heating block or water bath set to 35-40°C.[8] Caution: Do not overheat, as this can increase the risk of racemization or side-chain reactions, especially after the activating agent is added.

  • Agitation: Stir or vortex the solution intermittently while it is warming.

  • Time Limit: Do not heat for an extended period. Typically, 5-10 minutes should be sufficient to determine if this method is effective.

  • Cooling: Once dissolved, allow the solution to cool to room temperature before adding any activation reagents (e.g., HBTU, HATU).

Workflow for Amino Acid Solution Preparation

G cluster_workflow Preparation Workflow for Coupling weigh 1. Weigh Fmoc-Orn(Pyrazic)-OH add_solvent 2. Add Primary Solvent (e.g., DMF) weigh->add_solvent dissolve 3. Execute Dissolution Protocol (See Troubleshooting Guide) add_solvent->dissolve check 4. Visually Confirm Complete Dissolution dissolve->check add_activator 5. Add Activation Reagent (e.g., HATU, HBTU) & Base (e.g., DIPEA) check->add_activator Solution is clear preactivate 6. Pre-activate for 1-5 minutes add_activator->preactivate couple 7. Add activated solution to resin preactivate->couple

Caption: Standard workflow for solution preparation.

References

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

  • Starrs, L., et al. (2023). Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group. Gels. Available at: [Link]

  • Goda, R., et al. (2023). Total wash elimination for solid phase peptide synthesis. Communications Chemistry. Available at: [Link]

  • Kumar, A., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. Available at: [Link]

  • López, J., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Orn(Boc)-OH. Available at: [Link]

Sources

Preventing side reactions with Fmoc-Orn(Pyrazic)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fmoc-Orn(Pyrazic)-OH

Welcome to the technical support guide for Fmoc-L-Ornithine(pyrazinoyl)-OH (Fmoc-Orn(Pyrazic)-OH). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals utilizing this specialized amino acid derivative in Solid-Phase Peptide Synthesis (SPPS). Our guidance is grounded in established principles of peptide chemistry to help you anticipate and mitigate potential challenges, ensuring the highest purity and yield for your target peptide.

Fmoc-Orn(Pyrazic)-OH is an invaluable building block for introducing a pyrazine moiety into peptide sequences, often explored for applications in novel therapeutics and chemical biology.[1] However, its unique side-chain structure—an amide linkage between the ornithine delta-amino group and pyrazine-2-carboxylic acid—presents challenges analogous to those seen with other side-chain amides, such as asparagine (Asn). This guide will focus on preventing the two most probable side reactions: side-chain dehydration during coupling and nucleophilic attack by piperidine during Fmoc deprotection .

Troubleshooting Guide

This section addresses specific problems you may encounter during synthesis, identified through analytical methods like LC-MS.

Problem 1: Mass spectrometry reveals an unexpected peptide species with a mass loss of 18.01 Da.
  • Potential Cause: Side-Chain Dehydration to a Nitrile This mass loss corresponds to the loss of a water molecule (H₂O). The most probable cause is the dehydration of the pyrazinoyl-amide on the ornithine side chain, forming a nitrile derivative. This is a well-documented side reaction for amino acids with side-chain amides, most notably asparagine, which can convert to β-cyanoalanine during the activation step of coupling.[2] The reaction is particularly prevalent when using powerful carbodiimide-based activators (e.g., DCC, DIC) in the absence of an appropriate additive, or with prolonged activation times.

    The mechanism involves the O-acylation of the side-chain amide by the activated carboxyl group, followed by elimination to form the nitrile.

  • Recommended Solutions & Protocols:

    • Modify the Coupling Strategy: Avoid coupling reagents and conditions known to promote dehydration. The use of aminium/uronium or phosphonium reagents in combination with an additive like Oxyma is strongly recommended.

    • Minimize Pre-activation Time: Do not allow the Fmoc-Orn(Pyrazic)-OH to sit in the activation solution for extended periods before adding it to the resin.

    • Use a Milder Activation Method: For particularly sensitive sequences, switching to a pre-formed active ester, such as the pentafluorophenyl (Pfp) ester, can circumvent the side reaction entirely, as this avoids the use of strong dehydrating activators in situ.[2]

Problem 2: A persistent impurity with a mass addition of +85.15 Da is observed, often as a doublet with the target peptide.
  • Potential Cause: Piperidine Adduct Formation The mass addition of 85.15 Da corresponds to the covalent attachment of a piperidine molecule, with the loss of a hydrogen atom. During the repeated Fmoc-deprotection steps using a standard 20% piperidine in DMF solution, the piperidine can act as a nucleophile and attack the electrophilic carbonyl of the pyrazic acid amide on the side chain.[3] This results in the formation of a stable piperidide, terminating that peptide chain's ability to be modified further at that site and creating a difficult-to-remove impurity. This side reaction is analogous to the piperidide formation that occurs after piperidine opens an aspartimide ring.[4]

  • Recommended Solutions & Protocols:

    • Reduce Piperidine Concentration & Exposure Time: While complete Fmoc removal is critical, prolonged exposure to piperidine increases the risk of side reactions. Reduce the deprotection time to the minimum required for complete Fmoc cleavage (e.g., two treatments of 3-5 minutes instead of one long 15-20 minute treatment). For microwave synthesizers, high-temperature deprotection can be completed in under a minute, significantly reducing contact time.[5]

    • Use a Milder Deprotection Reagent: Consider replacing piperidine with a less nucleophilic base or a bulkier base that is less likely to attack the side chain. Solutions of 2-5% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with 2% piperidine (as a dibenzofulvene scavenger) in DMF can be effective.[6] Alternatively, piperazine has been shown to reduce base-mediated side reactions in some contexts.

    • Add an Acidic Modifier: Adding an acidic additive like Oxyma (0.1 M) to the 20% piperidine/DMF solution can buffer the basicity and has been shown to reduce the rate of base-catalyzed side reactions like aspartimide formation.[3]

Visual Workflows and Mechanisms

Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and addressing side reactions when using Fmoc-Orn(Pyrazic)-OH.

TroubleshootingWorkflow cluster_start Start: Synthesis Completion cluster_analysis Mass Analysis cluster_problems Problem Identification & Solution Start Crude Peptide Analysis (LC-MS) CheckMass Identify Unexpected Masses Start->CheckMass MassLoss Mass = Target - 18 Da (Dehydration) CheckMass->MassLoss Δ = -18 Da MassGain Mass = Target + 85 Da (Piperidine Adduct) CheckMass->MassGain Δ = +85 Da Other Other Impurity CheckMass->Other Other Δ Sol_Dehydration Solution: 1. Use HATU/Oxyma 2. Minimize activation time 3. Reduce temperature MassLoss->Sol_Dehydration Sol_Adduct Solution: 1. Reduce deprotection time 2. Use 5% Piperidine 3. Add 0.1M Oxyma to base MassGain->Sol_Adduct Sol_Other Solution: Check raw materials Review general SPPS protocol Other->Sol_Other

Caption: Troubleshooting decision tree for Fmoc-Orn(Pyrazic)-OH.

Proposed Mechanism: Side-Chain Dehydration

This diagram illustrates the proposed mechanism for the dehydration of the pyrazinoyl side chain during carbodiimide-mediated activation.

Caption: Proposed mechanism for side-chain dehydration.

Frequently Asked Questions (FAQs)

Q1: What are the optimal coupling conditions for Fmoc-Orn(Pyrazic)-OH to minimize side reactions?

A: The optimal conditions aim to achieve efficient coupling while suppressing dehydration. We recommend using an aminium/uronium-based reagent like HBTU or HATU with an additive like HOBt or Oxyma Pure, respectively. Carbodiimides like DIC should be used with caution and always with an additive (e.g., DIC/Oxyma).

Illustrative Comparison of Coupling Reagents:

Coupling Reagent Equivalents (AA/Reagent/Base) Activation Time Expected Purity Risk of Dehydration
HBTU/HOBt/DIPEA 4 / 3.9 / 8 2-5 min >95% Low
HATU/Oxyma/DIPEA 4 / 3.9 / 8 2-5 min >97% Very Low
DIC/Oxyma 4 / 4 / - 5-10 min >90% Moderate
DIC only 4 / 4 / - 5-10 min <80% High

Note: This data is illustrative, based on typical performance for challenging couplings. Actual results may vary.

Q2: Is the pyrazic-amide bond stable during the final TFA cleavage cocktail?

A: Yes, the amide bond of the pyrazic group is stable to standard TFA cleavage conditions (e.g., TFA/TIS/H₂O 95:2.5:2.5). No significant cleavage of the side-chain group is expected.

Q3: Can I use elevated temperatures (microwave synthesis) when coupling Fmoc-Orn(Pyrazic)-OH?

A: Yes, but with caution. Microwave energy accelerates coupling, which can be beneficial. However, it can also accelerate side reactions. If using microwave synthesis, ensure your coupling method is optimized to prevent dehydration (e.g., use HATU/Oxyma) and keep cycle times short. High-temperature deprotection is highly advantageous as it shortens exposure to base.[5]

Q4: The pyrazine ring contains nitrogen atoms. Could they interfere with coupling?

A: The nitrogen atoms in the pyrazine ring are significantly less nucleophilic than the deprotected alpha-amino group of the growing peptide chain due to their aromatic character. Therefore, they are highly unlikely to interfere with the coupling reaction by competing for the activated amino acid.

Recommended Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-Orn(Pyrazic)-OH

This protocol is designed to minimize side-chain dehydration.

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection on the N-terminal amine of the resin-bound peptide. Wash the resin thoroughly with DMF (3x) and DCM (3x), followed by DMF (3x).

  • Activation Solution: In a separate vessel, dissolve Fmoc-Orn(Pyrazic)-OH (4 eq.) and HATU (3.9 eq.) in DMF.

  • Activation: Add DIPEA (8 eq.) to the activation solution and vortex for 1-2 minutes. Do not exceed 5 minutes of pre-activation.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 45-90 minutes. For microwave synthesizers, couple at 75°C for 5-10 minutes.

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm reaction completion. If incomplete, allow the reaction to proceed for another 30 minutes.

  • Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) to prepare for the next deprotection step.

Protocol 2: Optimized Fmoc Deprotection for Peptides Containing Orn(Pyrazic)

This protocol is designed to minimize base-mediated side-chain modification.

  • Resin Preparation: Following a coupling step, wash the resin with DMF (3x).

  • Deprotection Solution: Prepare a fresh solution of 20% (v/v) piperidine in DMF containing 0.1 M Oxyma Pure.

  • First Treatment: Add the deprotection solution to the resin and agitate for 3-5 minutes at room temperature. Drain the solution.

  • Second Treatment: Add a fresh aliquot of the deprotection solution and agitate for another 5-7 minutes. Drain.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.

References

  • Packman, L. C. (1994). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • Gausepohl, H., et al. (1992). Asparagine coupling in Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 39(2), 97-103.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Smolecule. (n.d.). Fmoc-Orn(Pyrazic)-OH | 201046-61-9.
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). Molecules, 28(18), 6587.
  • Albericio, F., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7133-7140.
  • Wang, M., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 459.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis.
  • Attigala, L., et al. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS).
  • Palomo, J. M., et al. (2015). An Efficient Solid-Phase Strategy for Total Synthesis of Naturally Occurring Amphiphilic Marine Siderophores: Amphibactin-T and Moanachelin ala-B. Organic & Biomolecular Chemistry, 13(16), 4760-4768.
  • AAPPTEC. (n.d.). SYNTHESIS NOTES.
  • Gausepohl, H., Behn, C., & Frank, R. W. (1992). Asparagine coupling in Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 39(2), 97–103. Retrieved from [Link]

  • Palomo, J. M., et al. (2015). An efficient solid-phase strategy for total synthesis of naturally occurring amphiphilic marine siderophores: amphibactin-T and moanachelin ala-B. Organic & Biomolecular Chemistry, 13(16), 4760-4768. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 8143. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

  • AAPPTEC. (n.d.). Synthesis Notes. Retrieved from [Link]

  • Wang, M., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 459. Retrieved from [Link]

  • Attigala, L., et al. (2019). Identification of alkylpyrazines by gas chromatography-mass spectrometry (GC-MS). Journal of Chromatography A, 1591, 184-193. Retrieved from [Link]

  • Albericio, F., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 7133-7140. Retrieved from [Link]

Sources

Technical Support Center: Fmoc-Orn(Pyrazic)-OH Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals working with novel or sterically challenging amino acid derivatives. Here, we address specific issues related to the coupling of Fmoc-Orn(Pyrazic)-OH, a unique ornithine derivative with a bulky aromatic pyrazic acid moiety on its side chain.

The introduction of the pyrazic acid group presents significant steric hindrance, a common challenge in Solid-Phase Peptide Synthesis (SPPS) that can lead to incomplete reactions and the generation of deletion sequences.[1][2][3][4] This guide provides a structured, in-depth approach to overcoming these challenges through logical, field-proven troubleshooting and optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What makes Fmoc-Orn(Pyrazic)-OH a "difficult" amino acid to couple?

A1: The primary challenge with Fmoc-Orn(Pyrazic)-OH is the significant steric hindrance imparted by the pyrazic acid group attached to the ornithine side-chain amine. This bulky, aromatic structure can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support.[1][4][5] This steric barrier slows down the reaction rate, making standard coupling protocols potentially inefficient and leading to incomplete acylation.[1] Bulky side-chain protecting groups are a known contributor to steric hindrance, an effect that can be magnified as the peptide grows longer on the resin.[1]

Q2: My Kaiser test is positive (blue beads) after a standard 1-hour coupling with HBTU. What is the immediate cause and solution?

A2: A positive Kaiser test indicates the presence of unreacted primary amines on the resin, meaning the coupling of Fmoc-Orn(Pyrazic)-OH was incomplete.[6][7][8] While HBTU is a capable coupling reagent, its reactivity may be insufficient to overcome the severe steric hindrance of the Pyrazic group within a standard timeframe.[1][9]

Immediate Solution: Perform a Double Coupling. If the initial coupling is incomplete, the most straightforward first step is to perform a second coupling.[1][10] Drain the reaction vessel and repeat the coupling procedure with a fresh solution of activated Fmoc-Orn(Pyrazic)-OH for an extended period (e.g., 2 hours or more).[1][11][12] This increases the probability of forcing the reaction to completion.

Q3: I performed a double coupling, but the reaction is still incomplete. What is the next logical step?

A3: Persistent incomplete coupling suggests that the activation energy barrier is too high for the chosen reagent under standard conditions. The next step is to employ a more potent coupling reagent. Steric hindrance significantly slows reaction rates, and a more reactive activated species is required to overcome this.[1]

Solution: Switch to a High-Reactivity Coupling Reagent. Move from standard uronium reagents like HBTU to higher-reactivity aminium/uronium or phosphonium salts.[1][9] Reagents like HATU , HCTU , or COMU are significantly more effective because they form highly reactive OAt or O-6-ClBt esters that can better overcome the steric barrier.[1][9] COMU, in particular, offers reactivity comparable or superior to HATU with an improved safety profile.[1][9]

Relative Reactivity of Common Coupling Reagents

Coupling Reagent Activating Group Relative Reactivity Notes for Hindered Couplings
DIC/DCC - Low Often inefficient for sterically demanding couplings.[1][4]
HBTU/PyBOP OBt ester Moderate Better than carbodiimides but can be insufficient for severely hindered residues.[1]
HCTU O-6-ClBt ester High More reactive than HBTU due to the chlorine substitution.[9]
HATU/PyAOP OAt ester Very High Among the most efficient reagents due to the high reactivity of OAt esters.[1][13]

| COMU | Oxyma ester | Very High | Comparable to HATU with improved safety and solubility.[1][9] |

Q4: Can I simply extend the coupling time indefinitely with a standard reagent?

A4: While extending the reaction time is a valid strategy, it has limitations and potential drawbacks.[11][12] For extremely hindered couplings, the reaction rate may be so slow that even an overnight reaction does not proceed to completion.[1] Furthermore, prolonged exposure of the activated amino acid to the basic reaction conditions can increase the risk of side reactions, most notably racemization.[9] While urethane-protected amino acids (like Fmoc derivatives) are generally resistant to racemization, the risk is not zero, especially with extended activation times and the presence of bases like DIPEA.[9] A more efficient approach is to use a more powerful reagent that achieves completion in a reasonable timeframe (e.g., 1-4 hours).

Q5: If all else fails, what is the "gold standard" method for exceptionally difficult couplings?

A5: For extreme cases where even the most potent phosphonium/uronium reagents fail, converting the carboxylic acid of Fmoc-Orn(Pyrazic)-OH to an acyl fluoride is a highly effective strategy.[1][9] Amino acid fluorides are exceptionally reactive and are particularly well-suited for coupling sterically hindered residues like α,α-disubstituted amino acids.[9] This method requires specific fluorinating agents like TFFH.

Troubleshooting Guide & Advanced Protocols

This section provides detailed, step-by-step protocols to systematically address and resolve coupling issues with Fmoc-Orn(Pyrazic)-OH.

Problem: Incomplete Coupling Detected by Monitoring Test (e.g., Kaiser Test)

The workflow below outlines a systematic approach to troubleshooting this common issue.

G Start Positive Kaiser Test (Incomplete Coupling) DoubleCouple Strategy 1: Double Coupling (Repeat with fresh reagents) Start->DoubleCouple CheckAgain Perform Kaiser Test Again DoubleCouple->CheckAgain UpgradeReagent Strategy 2: Upgrade Reagent (Switch to HATU, HCTU, or COMU) CheckAgain->UpgradeReagent Positive Success Coupling Complete (Negative Kaiser Test) CheckAgain->Success Negative Capping Cap Unreacted Amines (Use Acetic Anhydride) CheckAgain->Capping After all strategies, if minor amines remain UpgradeReagent->CheckAgain Extend_Temp Strategy 3: Extend Time / Use Heat (Couple 4h to overnight; consider gentle heat) UpgradeReagent->Extend_Temp If still positive Extend_Temp->CheckAgain AcylFluoride Strategy 4: Acyl Fluoride Method (Use for extreme hindrance) Extend_Temp->AcylFluoride If still positive AcylFluoride->CheckAgain Capping->Success

Caption: Troubleshooting workflow for incomplete coupling.

Experimental Protocol 1: Optimized Double Coupling with HATU

This protocol is the recommended first line of defense after a standard coupling fails.

  • Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).[11]

  • Pre-activation of Amino Acid:

    • In a separate vessel, dissolve Fmoc-Orn(Pyrazic)-OH (4 equivalents relative to resin loading).

    • Add HATU (3.9 equivalents).

    • Add a non-nucleophilic base such as DIPEA or 2,4,6-collidine (8 equivalents).

    • Dissolve components in a minimal volume of DMF.

    • Allow this pre-activation to proceed for 1-5 minutes.[1]

  • First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for at least 45-60 minutes at room temperature.[1][11]

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test.[8]

  • Second Coupling (If Necessary): If the Kaiser test is positive, drain the reaction vessel. Do not proceed to the deprotection step. Repeat steps 2 and 3 with a fresh solution of activated amino acid. Extend the coupling time to 2 hours or longer.[1]

  • Final Wash: After a negative Kaiser test result, wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next deprotection step.[11]

  • Capping (Optional but Recommended): If a very small number of unreacted amines remain after the second coupling, it is best to permanently block them to prevent the formation of deletion peptide impurities.[6][7] This is done by treating the resin with a solution of acetic anhydride and a base like pyridine or DIPEA in DMF.[7]

Protocol Logic & Causality
  • Why use 4 equivalents? A high molar excess of the incoming amino acid is used to drive the reaction equilibrium towards the product, helping to overcome the slow reaction kinetics caused by steric hindrance.[10]

  • Why pre-activate? Pre-activation ensures the formation of the highly reactive OAt-ester before the mixture is added to the resin. This is crucial for aminium reagents like HATU to prevent them from reacting with the free amino group on the resin to form an unwanted guanidinium side product.[9]

  • Why HATU over HBTU? HATU generates a 7-aza-1-hydroxybenzotriazole (OAt) active ester. The nitrogen atom in the pyridine ring of HOAt makes the resulting ester more reactive and a better leaving group than the OBt ester formed by HBTU, providing a significant advantage for coupling hindered residues.[1][9]

  • Why use Collidine as an alternative to DIPEA? While DIPEA is standard, some studies have shown it can contribute to racemization in sensitive couplings.[6] 2,4,6-Collidine is a slightly weaker, more sterically hindered base that can minimize this side reaction.[12]

References

  • Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. Available from: [Link]

  • Guryanov, I., et al. Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science, 2020. Available from: [Link]

  • Katritzky, A. R., et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 1998. Available from: [Link]

  • Katritzky, A. R., et al. Efficient peptide coupling involving sterically hindered amino acids. PubMed, 1998. Available from: [Link]

  • ResearchGate. SPPS: peptide failure to elongate?. ResearchGate, 2020. Available from: [Link]

  • Nowick, J. S., et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine, 2020. Available from: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available from: [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate, 2025. Available from: [Link]

  • Aapptec. SYNTHESIS NOTES. Aapptec. Available from: [Link]

  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage, 2023. Available from: [Link]

  • CEM Corporation. SPPS Reagents Explained: A Complete Guide. YouTube, 2025. Available from: [Link]

  • AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC. Available from: [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. ACS Publications. Available from: [Link]

  • Collins, J. M., et al. Enhanced coupling efficiency in solid-phase peptide synthesis by microwave irradiation. The Journal of Organic Chemistry, 2007. Available from: [Link]

  • AAPPTEC. Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTEC. Available from: [Link]

  • ResearchGate. Solid phase peptide synthesis: Has anyone encountered their pre-activation solution (amino acid, DIEA, HBTU, HOBt) turning orange or pink upon mixing?. ResearchGate, 2014. Available from: [Link]

  • Sletten, E. T., et al. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 2019. Available from: [Link]

  • Wang, P., et al. Side reactions in solid-phase peptide synthesis and their applications. PubMed, 1996. Available from: [Link]

  • S4Science. Monitoring Peptide Synthesis. S4Science. Available from: [Link]

  • Biotage. Using double coupling to improve your peptide synthesis. Biotage, 2023. Available from: [Link]

  • Reddit. SPPS with Gln... Kaiser test and capping?. Reddit, 2021. Available from: [Link]

  • Reddit. What causes overcoupling in microwave assisted SPPS?. Reddit, 2025. Available from: [Link]

  • ACS Publications. Refractive Index: The Ultimate Tool for Real-Time Monitoring of Solid-Phase Peptide Synthesis. Greening the Process. ACS Publications, 2021. Available from: [Link]

  • LSU Scholarly Repository. Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository, 2002. Available from: [Link]

  • Aapptec. Coupling Reagents. Aapptec. Available from: [Link]

  • ResearchGate. Mechanism of peptide bond formation through carbodiimide. ResearchGate. Available from: [Link]

  • Aapptec. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec. Available from: [Link]

  • Semantic Scholar. INTERNATIONAL JOURNAL OF RESEARCH IN PHARMACEUTICAL SCIENCES. Semantic Scholar. Available from: [Link]

  • Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim. Available from: [Link]

  • ResearchGate. (PDF) Side reactions in peptide synthesis: An overview. ResearchGate, 2018. Available from: [Link]

  • Taylor & Francis Online. Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. Taylor & Francis Online, 2024. Available from: [Link]

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Technical Support Center: Pyrazine Ring Stability During Peptide Cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of the pyrazine ring during the final cleavage step of solid-phase peptide synthesis (SPPS). As your dedicated application scientist, my goal is to provide you with the causal understanding and practical solutions necessary to ensure the integrity of your pyrazine-containing peptides.

Introduction: The Robust Nature of the Pyrazine Ring

The pyrazine ring is an electron-deficient aromatic heterocycle. This electronic characteristic imparts significant stability, making it generally resistant to the harsh, acidic conditions of standard cleavage protocols, such as those employing trifluoroacetic acid (TFA). In an acidic medium, the nitrogen atoms of the pyrazine ring become protonated, which further deactivates the ring towards electrophilic attack.[1] Consequently, side reactions directly involving the pyrazine ring are uncommon.

However, the cleavage process generates highly reactive carbocations from protecting groups and linkers, which can modify other sensitive amino acid residues if not properly managed.[2][3] This guide will address the potential, albeit low, risk of pyrazine ring modification and provide comprehensive strategies to safeguard your entire peptide.

Part 1: Troubleshooting Guide

This section is designed to address specific issues you may encounter, providing a systematic approach to problem-solving.

Issue 1: Unexpected Mass Adducts on a Pyrazine-Containing Peptide

Question: After cleavage and purification of my pyrazine-containing peptide, mass spectrometry analysis shows an unexpected mass addition, potentially on the pyrazine ring. What could be the cause, and how can I fix it?

Answer:

Probable Cause:

While direct alkylation of an unsubstituted pyrazine ring is unlikely, the presence of strong electron-donating groups (EDGs) such as amino (-NH₂) or hydroxyl (-OH) groups on the ring can increase its electron density, making it more susceptible to electrophilic attack by carbocations generated during cleavage.[4] These carbocations typically arise from tert-butyl (tBu) or trityl (Trt) based protecting groups.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Root Cause Analysis cluster_3 Solution & Prevention A Unexpected Mass Adduct (e.g., +56 Da for t-butyl) B Review Pyrazine Substituents A->B C Analyze Cleavage Cocktail A->C D Tandem MS (MS/MS) Analysis A->D E Electron-Donating Group (EDG) on Pyrazine Ring? B->E F Insufficient Scavengers? C->F H Use Alternative Protecting Groups (if EDG is present) E->H G Optimize Scavenger Cocktail (Increase Scavenger Concentration) F->G I Modify Cleavage Conditions (Lower Temperature, Shorter Time) G->I

Caption: Troubleshooting workflow for unexpected adducts.

Detailed Solutions:

  • Confirm the Site of Modification:

    • Action: Perform tandem mass spectrometry (MS/MS) to fragment the peptide.[5][6]

    • Rationale: The fragmentation pattern will help pinpoint the exact location of the mass adduct, confirming whether it is on the pyrazine ring or another sensitive residue like Tryptophan (Trp) or Methionine (Met).

  • Optimize Your Cleavage Cocktail:

    • Action: Ensure your cleavage cocktail contains an adequate concentration of scavengers. A standard and effective non-odorous cocktail for most sequences is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) .[3]

    • Rationale: Scavengers like TIS are crucial for quenching the reactive carbocations that are the primary cause of side reactions.[2] If your peptide contains particularly sensitive residues (e.g., Cys, Met, Trp), a more robust scavenger mixture may be necessary.

    Sensitive Residue Recommended Scavenger Rationale
    Cysteine (Cys)1,2-Ethanedithiol (EDT)Efficiently scavenges t-butyl cations and aids in trityl group removal.[3]
    Methionine (Met)ThioanisolePrevents oxidation of the thioether side chain.
    Tryptophan (Trp)EDT, Triethylsilane (TES)Protects the indole ring from alkylation. Using Fmoc-Trp(Boc)-OH during synthesis is a primary preventative measure.[3]
  • Experimental Protocol: Standard Cleavage of a Pyrazine-Containing Peptide

    • Place the dried peptide-resin (approx. 50-100 mg) in a reaction vessel.

    • Prepare the cleavage cocktail. For a general-purpose cleavage, mix:

      • Trifluoroacetic Acid (TFA): 1.9 mL

      • Triisopropylsilane (TIS): 0.05 mL

      • Deionized Water: 0.05 mL

    • Add the cleavage cocktail to the resin.

    • Gently agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for purification by HPLC.

Part 2: Frequently Asked Questions (FAQs)

Q1: Is the pyrazine ring itself susceptible to cleavage or degradation by TFA?

A1: No, the pyrazine ring is highly stable and resistant to degradation under standard TFA cleavage conditions.[1] Its electron-deficient nature, which is further enhanced by protonation in strong acid, protects it from electrophilic attack and ring-opening reactions.

Q2: Do I need special protecting groups for amino acids containing a pyrazine moiety?

A2: For the pyrazine ring itself, no protecting group is typically required due to its inherent stability.[7][8] The standard alpha-amino protecting groups used in SPPS (e.g., Fmoc or Boc) are sufficient.[9] Your focus should be on selecting appropriate side-chain protecting groups for other sensitive amino acids in your sequence.

Q3: Can the choice of scavenger negatively impact my pyrazine-containing peptide?

A3: While scavengers are essential, some can have unintended side effects on other residues if not chosen carefully. For instance, thioanisole, while excellent for protecting Met, should be used with caution if your peptide contains sensitive Cys protecting groups like Acm or tBu, as it can cause partial removal.[3] However, there are no commonly reported negative interactions between standard scavengers and the pyrazine ring itself.

Q4: What are the best analytical methods to confirm the integrity of my final peptide?

A4: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the gold standard.[10]

  • RP-HPLC: Assesses the purity of the peptide by separating the target peptide from any side products or incomplete sequences.

  • LC-MS: Confirms the molecular weight of the purified peptide, immediately indicating if any unexpected additions or deletions have occurred.

  • Tandem MS (MS/MS): If an incorrect mass is observed, MS/MS is invaluable for sequencing the peptide and locating the exact site of modification.

Analytical Workflow Diagram:

G A Crude Peptide Post-Cleavage B Purification by RP-HPLC A->B C Purity Assessment B->C D Identity Confirmation by LC-MS B->D E Correct Mass? D->E F Final Product E->F Yes G Incorrect Mass E->G No H Troubleshooting with MS/MS G->H

Caption: Post-cleavage analytical workflow.

References

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 9b/Part 1, 4th ed.; Thieme: Stuttgart, 1997; pp 260-262. [Link]

  • Khattab, S. N., & Staerz, U. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of the American Society for Mass Spectrometry, 30(5), 842–848. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Renfrow, M. B. (2011). Peptide ion fragmentation in mass spectrometry. [Link]

  • Owsianik, K., & Peraro, L. (2019). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 24(22), 4075. [Link]

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Technical Support Center: Managing Racemization of Fmoc-Orn(Pyrazic)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the racemization of Fmoc-Orn(Pyrazic)-OH during the critical activation step of solid-phase peptide synthesis (SPPS). Our goal is to equip you with the scientific understanding and practical protocols necessary to maintain the stereochemical integrity of your peptides.

Introduction: The Challenge of Stereochemical Purity with Fmoc-Orn(Pyrazic)-OH

Fmoc-Orn(Pyrazic)-OH is a crucial building block in the synthesis of specialized peptides, notably in the development of Luteinizing Hormone-Releasing Hormone (LHRH) antagonists[1]. However, its unique structure presents a significant challenge: a heightened propensity for racemization during activation. The loss of stereochemical purity can drastically alter the biological activity of the final peptide, making racemization control a critical aspect of the synthesis process[2].

The pyrazinylcarbonyl group on the ornithine side chain is electron-withdrawing. This electronic effect increases the acidity of the α-proton (the hydrogen on the chiral carbon), making it more susceptible to abstraction under basic conditions inherent to the coupling step[2][3]. This guide will delve into the mechanisms behind this issue and provide actionable strategies to mitigate it.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for Fmoc-Orn(Pyrazic)-OH?

A: Racemization is the conversion of a chiral molecule, like an L-amino acid, into an equal mixture of both its enantiomers (L and D forms). In peptide synthesis, this results in the incorporation of the incorrect D-amino acid isomer into the peptide chain. This is highly undesirable as the precise three-dimensional structure of a peptide is critical for its biological function; even a single incorrect stereocenter can lead to a partial or complete loss of activity[4]. As mentioned, the pyrazic group on Fmoc-Orn(Pyrazic)-OH makes its α-proton more acidic and therefore more prone to racemization compared to many other standard amino acids[2].

Q2: What is the primary mechanism of racemization during peptide coupling?

A: The most prevalent mechanism for amino acid racemization during peptide synthesis is through the formation of a 5(4H)-oxazolone intermediate[2][5]. This process occurs in two main steps:

  • Activation: The carboxylic acid of the Fmoc-amino acid is activated by a coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea ester with carbodiimides, or a HOBt/HOAt ester with uronium/phosphonium reagents)[6][7].

  • Oxazolone Formation: The urethane oxygen of the Fmoc protecting group can attack the activated carboxyl group, forming a planar, achiral oxazolone ring. This ring can then be opened by the incoming amine nucleophile from either side, leading to a mixture of L- and D-peptides. The presence of a base accelerates the proton abstraction from the α-carbon, facilitating the formation of this oxazolone intermediate[5][8].

RacemizationMechanism

Q3: How do different types of coupling reagents affect racemization?

A: The choice of coupling reagent is paramount.

  • Carbodiimides (e.g., DIC, DCC): When used alone, these reagents form a highly reactive O-acylisourea intermediate that is very prone to racemization. However, their use in combination with additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl cyano(hydroxyimino)acetate (Oxyma Pure) significantly suppresses racemization[6][9]. These additives convert the O-acylisourea into a less reactive, more stable active ester, which is less likely to form the oxazolone intermediate[10][11].

  • Uronium/Phosphonium Salts (e.g., HBTU, HATU, PyBOP): These reagents are pre-activated and generally lead to faster coupling reactions. However, they require a base for activation, which can increase the risk of racemization[6]. HATU, which contains the HOAt moiety within its structure, is generally considered safer in terms of racemization than HBTU (which contains HOBt)[2]. The combination of DIC with an additive like HOAt or Oxyma is often a preferred method for coupling racemization-prone amino acids[6][12].

Q4: What is the role of the base in the coupling reaction and its impact on racemization?

A: A tertiary amine base is often required during coupling, especially with uronium/phosphonium reagents, to maintain a neutral pH and deprotonate the incoming amino acid's carboxylic acid[5][6]. However, the base can also abstract the α-proton, initiating racemization. The basicity and steric hindrance of the base are critical factors[5].

  • Highly Basic/Unhindered Bases (e.g., DIPEA): N,N-Diisopropylethylamine is a strong base commonly used in SPPS, but it can significantly promote racemization.

  • Weaker/Sterically Hindered Bases (e.g., N-methylmorpholine (NMM), 2,4,6-Collidine): These bases are less likely to abstract the α-proton and are therefore recommended for minimizing racemization when a base is necessary[5][6].

Troubleshooting Guide: Minimizing Racemization of Fmoc-Orn(Pyrazic)-OH

If you are observing diastereomeric impurities in your final peptide product, racemization of the Fmoc-Orn(Pyrazic)-OH residue is a likely cause. Follow these steps to diagnose and resolve the issue.

Step 1: Evaluate Your Current Activation Protocol

The first step is to critically assess your coupling conditions. Use the table below to understand the relative risk of racemization associated with common activation methods.

Coupling ReagentBaseAdditiveRacemization RiskRationale
HBTUDIPEANoneHigh Strong base promotes α-proton abstraction.
HATUDIPEANoneModerate-High HOAt moiety offers some protection, but strong base is still a risk factor.
DICNoneNoneHigh Highly reactive O-acylisourea intermediate is prone to racemization[9].
HBTU / HATUNMM / CollidineNoneModerate Weaker base reduces the rate of α-proton abstraction[5].
DICDIPEAHOBtLow-Moderate HOBt suppresses racemization, but DIPEA remains a concern.
DIC None HOAt / Oxyma Pure Low (Recommended) Forms a stable active ester without the need for a strong base, minimizing racemization pathways[6][12].
Step 2: Implement a Low-Racemization Coupling Protocol

For coupling Fmoc-Orn(Pyrazic)-OH, we strongly recommend a carbodiimide/additive approach that does not require a strong tertiary base.

Recommended Protocol: DIC / Oxyma Pure Activation

This protocol minimizes base exposure, thereby reducing the risk of α-proton abstraction and subsequent racemization[6][12].

  • Pre-weigh Reagents: In a separate vial, prepare the Fmoc-Orn(Pyrazic)-OH (3-5 equivalents relative to resin loading) and Oxyma Pure (3-5 equivalents).

  • Dissolve: Add the appropriate volume of DMF (or your solvent of choice, like NMP) to dissolve the amino acid and additive completely.

  • Initiate Activation: Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the solution and allow it to pre-activate for 1-2 minutes at room temperature. Note: Do not pre-activate for extended periods, as this can lead to side reactions.

  • Couple to Resin: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction for completion using a colorimetric test like the Kaiser test[13].

  • Wash: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Workflow

Step 3: Quantify Racemization with Chiral HPLC Analysis

To validate your optimized protocol, it is essential to quantify the level of racemization. This is typically done by analyzing the acid-hydrolyzed peptide and separating the L- and D-ornithine enantiomers using chiral HPLC.

Protocol: Sample Preparation and Chiral HPLC

  • Cleavage and Deprotection: Cleave a small sample of the final, purified peptide from the resin using a standard TFA cocktail.

  • Acid Hydrolysis: Completely hydrolyze the peptide sample to its constituent amino acids (e.g., using 6N HCl at 110°C for 24 hours).

  • Analysis: Analyze the hydrolysate using a chiral HPLC column. Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those based on teicoplanin, are particularly effective for separating underivatized amino acid enantiomers[14][15].

  • Quantification: Compare the peak areas of the L- and D-ornithine enantiomers to determine the percentage of racemization. The mobile phase often consists of an organic modifier (like methanol) with an ammonium formate buffer[16].

Note: Direct analysis of underivatized amino acids is preferred as derivatization can introduce its own set of impurities and potential analytical errors[14].

Conclusion

The stereochemical integrity of Fmoc-Orn(Pyrazic)-OH can be maintained during activation by understanding the underlying chemical mechanisms of racemization and making informed choices about coupling reagents, additives, and bases. By avoiding highly basic conditions and employing activation strategies like the DIC/Oxyma method, researchers can significantly reduce the risk of epimerization. Verifying the outcome with chiral HPLC analysis provides the ultimate confirmation of a successful, stereochemically pure peptide synthesis.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Retrieved from [Link]

  • Sato, K., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5183. [Link]

  • Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(12), 1885–1902. [Link]

  • García-Martín, F., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]

  • Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(24), 2325–2329. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Column. Retrieved from [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A facile and efficient method for the synthesis of Nδ-hydroxy-Nδ-acetyl-ornithine containing peptides. Organic & Biomolecular Chemistry, 13, 10255-10263. [Link]

  • Elsawy, M., Hewage, C., & Walker, B. (2012). Racemisation of N‐Fmoc phenylglycine under mild microwave‐SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of peptide science, 18(7), 437-442. [Link]

  • ResearchGate. (2019). A practical synthesis of N α-Fmoc protected L-threo-β-hydroxyaspartic acid derivatives for coupling via α- Or β-carboxylic group. Retrieved from [Link]

  • Chernobrovkin, M. G., et al. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1175(1), 89-95. [Link]

  • D'Andrea, L. D., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose. Molecules, 28(2), 589. [Link]

  • MDPI. (2019). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules, 24(18), 3328. [Link]

Sources

Technical Support Center: Aggregation of Peptides Containing Orn(Pyrazic)

Author: BenchChem Technical Support Team. Date: February 2026

To: Valued Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: A Guide to Overcoming Aggregation Challenges with Orn(Pyrazic)-Containing Peptides

Introduction

Welcome to the technical support center for handling peptides incorporating the non-standard amino acid N-δ-(pyrazinylcarbonyl)-L-ornithine, hereafter referred to as Orn(Pyrazic). The incorporation of heterocyclic moieties like pyrazine into peptide backbones is a powerful strategy for developing novel therapeutics and biochemical tools. However, the unique physicochemical properties of the pyrazine ring introduce a significant challenge: a high propensity for peptide aggregation.

This guide provides in-depth, experience-driven advice to help you anticipate, diagnose, and resolve aggregation-related issues at every stage of your workflow, from synthesis to final application. We will explore the underlying chemical principles and provide robust, actionable protocols to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What exactly is Orn(Pyrazic) and what is its structure?

Orn(Pyrazic) is a modified ornithine residue where the delta (δ) amino group on the side chain is acylated with a pyrazinecarboxylic acid. Ornithine itself is a non-proteinogenic amino acid with a three-carbon side chain terminating in an amino group[1]. The modification adds a planar, aromatic pyrazine ring to this side chain.

Caption: Structure of the Orn(Pyrazic) side chain attached to the peptide backbone.

Q2: Why do peptides containing Orn(Pyrazic) have a high tendency to aggregate?

Aggregation is driven by a combination of intermolecular forces. The Orn(Pyrazic) side chain introduces two primary drivers:

  • π-π Stacking: The electron-rich pyrazine ring is aromatic. Multiple pyrazine rings on adjacent peptide chains can stack on top of each other like pancakes, an interaction known as π-π stacking.[2][3] This is a strong, non-covalent force that promotes self-assembly and is a known contributor to the formation of amyloid-like fibrils.[2][4]

  • Hydrophobic Interactions: While the pyrazine nitrogens add some polarity, the overall character of the aromatic ring is hydrophobic. In aqueous environments, hydrophobic regions of molecules tend to cluster together to minimize their contact with water.[5][6] This "hydrophobic effect" drives the peptide chains to associate, leading to the formation of insoluble aggregates.[2][7]

  • Hydrogen Bonding: The peptide backbone itself can form extensive intermolecular hydrogen bonds, leading to structures like β-sheets, which are common in aggregated material.[8][9] The Orn(Pyrazic) side chain can exacerbate this by forcing the peptide into conformations that favor these interactions.

Q3: At which stage of my workflow is aggregation most likely to occur?

Aggregation is a risk throughout the entire peptide lifecycle:

  • During Solid-Phase Peptide Synthesis (SPPS): As the peptide chain elongates on the resin, it can fold and aggregate, leading to poor swelling of the resin and incomplete chemical reactions (coupling and deprotection).[8] This is often observed for sequences longer than 10-15 amino acids.

  • During Cleavage and Deprotection: Once the peptide is cleaved from the resin into the highly acidic cleavage cocktail (e.g., trifluoroacetic acid - TFA), it is typically fully protonated and soluble. However, upon precipitation with a non-polar solvent like cold diethyl ether, the peptide can rapidly aggregate as it desolvates and crashes out of solution.

  • During Purification (HPLC): The conditions of reverse-phase HPLC (aqueous buffers, organic gradients) can be conducive to aggregation. Peptides may precipitate on the column, leading to high backpressure, or exhibit poor chromatography (broad peaks, tailing) due to on-column aggregation/disaggregation dynamics.

  • Post-Lyophilization and Storage: The final lyophilized powder can be extremely difficult to redissolve if it has formed stable aggregates. This is a common and frustrating endpoint for problematic sequences.

Troubleshooting Guide: A Stage-by-Stage Approach

During Solid-Phase Peptide Synthesis (SPPS)

Problem: You observe incomplete coupling (n-1, n-2 deletions in test cleavage MS) or poor resin swelling, particularly after adding the Orn(Pyrazic) residue.

Causality: The growing peptide chains are self-associating on the resin via hydrogen bonding and π-π stacking, sterically hindering the reaction sites. This prevents reagents from efficiently accessing the N-terminus for deprotection and coupling.

Solutions:

StrategyMechanismRecommended Action
High-Temperature Synthesis Increased kinetic energy helps disrupt transient intermolecular bonds, improving reaction rates.Perform coupling and deprotection steps at an elevated temperature (e.g., 50-75°C), especially if using a microwave peptide synthesizer.
Chaotropic Salts Ions like LiCl or NaClO₄ disrupt ordered solvent structures and hydrogen bonding networks, acting as "structure-breakers".[5][8]Add 0.1-0.4 M LiCl to the DMF solvent used for coupling and washing steps.
"Magic Mixture" / Disruptive Solvents Solvents like NMP or DMSO are better at solvating aggregated structures than standard DMF.[8] Ethylene carbonate can also be effective.Replace DMF with NMP, or use a mixture of DMF with up to 25% DMSO for coupling steps.
Backbone Protection Incorporating pseudoproline dipeptides or Hmb/Dmb protected amino acids disrupts the regular hydrogen bonding pattern of the peptide backbone, preventing the formation of secondary structures.[8]If your sequence contains a Ser or Thr, introduce it as part of a pseudoproline dipeptide. Consider inserting an Hmb-protected amino acid every 6-8 residues in problematic sequences.[8]
During Cleavage & Deprotection

Problem: After adding the cleavage cocktail (e.g., TFA/TIPS/H₂O), you let it react. When you try to precipitate the peptide by adding it to cold diethyl ether, it forms a sticky, unmanageable gum instead of a fine powder, or it remains soluble in the ether.

Causality: The peptide is highly aggregated. A "gummy" precipitate is often a sign of partial solvation and aggregation. Solubility in ether is rare but indicates extreme hydrophobicity where the peptide prefers the non-polar ether over the highly polar TFA/ether mixture.

Solutions:

  • Perform a Test Cleavage: Before committing your entire batch of resin, perform a small-scale test cleavage on ~10-20 mg of resin. This allows you to test different precipitation and solubilization conditions without risking all of your material.

  • Modify Precipitation: Instead of precipitating into a large volume of ether, try adding the ether slowly to the TFA cleavage mixture until the solution just becomes cloudy, then centrifuge. This can sometimes yield a better precipitate.

  • Evaporate, Don't Precipitate: For extremely difficult peptides, precipitation can be avoided altogether. After filtering the resin, the TFA can be carefully evaporated under a stream of nitrogen or using a specialized evaporation system.[10] The resulting oil can then be directly subjected to purification or redissolved. Caution: This concentrates scavengers and byproducts, which may need to be removed.

During Purification (RP-HPLC)

Problem: Your HPLC chromatogram shows a very broad, tailing peak, or multiple peaks where you expect one. You may also experience rapidly increasing column backpressure.

Causality: The peptide is aggregating on the HPLC column. The broad peak is a result of the equilibrium between the soluble and aggregated states on the stationary phase. High backpressure indicates the peptide is precipitating and physically blocking the column frits.

Solutions:

  • Increase Acidity/Use Ion Pairing Agents: Ensure your mobile phases (A: Water, B: Acetonitrile) contain at least 0.1% TFA or Formic Acid. This keeps acidic and basic side chains protonated, which can disrupt aggregation through electrostatic repulsion.[11]

  • Elevate Column Temperature: Running the column at a higher temperature (e.g., 40-60°C) can provide enough energy to disrupt aggregates and improve peak shape dramatically.

  • Introduce Organic Modifiers/Chaotropes: If temperature and acid are not enough, you can modify the mobile phase.

    • Isopropanol (IPA): Add 5-10% IPA to both mobile phases A and B. IPA is a stronger, more disruptive solvent than acetonitrile.

    • Guanidinium Hydrochloride: For extreme cases, adding a low concentration (e.g., 10-20 mM) of a chaotropic agent like Guanidinium-HCl to mobile phase A can help keep the peptide soluble before it binds to the column. Note: This requires extensive column flushing afterward.

  • Optimize the Gradient: Use a very shallow gradient (e.g., 0.2-0.5% B per minute) around the expected elution time. This gives the peptide more time to interact with the stationary phase in a soluble state.

During Lyophilization & Reconstitution

Problem: Your final, lyophilized white powder refuses to dissolve in your intended buffer (e.g., water, PBS).

Causality: During the freezing and water removal process of lyophilization, the peptide molecules are brought into close proximity, allowing them to form highly stable, often irreversible aggregates.

Solutions:

  • Test Solubility First: Before lyophilizing the entire purified batch, take a small aliquot of the pooled HPLC fractions and dry it down to test its solubility in various solvents.

  • "Magic Solvents" for Reconstitution: If the peptide is insoluble in aqueous buffers, try one of the following, starting with the mildest.

    • Acidic Water: Try to dissolve in water with 0.1% TFA or 10% acetic acid.

    • Organic Solvents: Try to dissolve a small amount in DMSO, DMF, or hexafluoroisopropanol (HFIP), then slowly add this stock solution to your vigorously stirring aqueous buffer.[12]

    • Denaturants: As a last resort, dissolve the peptide in a buffer containing 6 M Guanidinium-HCl or 8 M Urea.[12] Note that these are incompatible with most biological assays and would need to be removed by dialysis or buffer exchange.

Key Experimental Protocols

Protocol 1: Small-Scale Test Cleavage and Solubility Screen
  • Place approximately 10-20 mg of dried peptide-resin into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of a standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane).

  • Incubate at room temperature for 2-3 hours with occasional vortexing.

  • Pellet the resin by centrifugation (1 min, max speed).

  • Transfer the supernatant (containing your peptide) to a new 2.0 mL tube.

  • Add 1.8 mL of ice-cold diethyl ether, vortex, and incubate at -20°C for 30 minutes.

  • Centrifuge (5 min, max speed, 4°C) to pellet the precipitated peptide.

  • Carefully decant the ether. Wash the pellet with another 1 mL of cold ether and re-pellet.

  • Allow the residual ether to evaporate, leaving the crude peptide pellet.

  • Solubility Screen: Test the pellet's solubility by adding 50 µL aliquots of different solvents (Water, 0.1% TFA, 10% Acetonitrile, 50% Acetonitrile, DMSO) to assess which is most effective. This informs your choice of HPLC mobile phase and final buffer.

Protocol 2: Troubleshooting Workflow Diagram

This diagram outlines a logical decision-making process when encountering aggregation.

TroubleshootingWorkflow cluster_spps SPPS Stage cluster_cleavage Cleavage/Purification Stage cluster_final Final Product Stage start_spps Poor Coupling / Swelling? spps_sol_1 Increase Temp start_spps->spps_sol_1 Yes spps_sol_2 Use NMP/DMSO start_spps->spps_sol_2 Yes spps_sol_3 Add Chaotropes (LiCl) start_spps->spps_sol_3 Yes start_cleavage Insoluble Crude or Bad HPLC? start_spps->start_cleavage No, SPPS OK hplc_sol_1 Increase Column Temp start_cleavage->hplc_sol_1 Yes hplc_sol_2 Add Organic Modifier (IPA) start_cleavage->hplc_sol_2 Yes hplc_sol_3 Use Shallow Gradient start_cleavage->hplc_sol_3 Yes start_final Lyophilized Powder Insoluble? start_cleavage->start_final No, Purification OK final_sol_1 Try 10% Acetic Acid start_final->final_sol_1 Yes final_sol_2 Try DMSO/HFIP then dilute start_final->final_sol_2 Yes final_sol_3 Use Denaturant (GdmCl) start_final->final_sol_3 Yes end end start_final->end No, Soluble!

Caption: Decision tree for troubleshooting Orn(Pyrazic) peptide aggregation.

Conclusion

Working with Orn(Pyrazic)-containing peptides requires a proactive approach to mitigate aggregation. By understanding the underlying chemical drivers—π-π stacking and hydrophobicity—researchers can implement rational strategies during synthesis, purification, and handling to overcome these challenges. Always perform small-scale tests before committing large quantities of material, and do not hesitate to employ disruptive solvents and conditions when necessary. With careful planning and methodical troubleshooting, the synthesis of these complex and valuable molecules can be achieved with high purity and yield.

References

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Impact of aggregation triggering ultrashort self-assembling peptide motifs on the solubility of proteins. (2018). OAText. Retrieved from [Link]

  • Effective interactions between chaotropic agents and proteins. (2005). PubMed. Retrieved from [Link]

  • Peptide Isolation & Purification Techniques. (n.d.). Waters Corporation. Retrieved from [Link]

  • Evidence of π-stacking Interactions in the Self-Assembly of hIAPP22–29. (n.d.). PubMed Central. Retrieved from [Link]

  • Complete Amino Acid Sequence of Pyrazine-Binding Protein From Cow Nasal Mucosa. (1989). PubMed. Retrieved from [Link]

  • Role of Aromatic Side Chains in Amyloid β-Protein Aggregation. (2012). PubMed Central. Retrieved from [Link]

  • Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. (2021). MDPI. Retrieved from [Link]

  • Ornithine. (n.d.). Wikipedia. Retrieved from [Link]

  • Chaotropic agent. (n.d.). Wikipedia. Retrieved from [Link]

  • Peptide Solubility Limits: Backbone and Side-Chain Interactions. (n.d.). PubMed Central. Retrieved from [Link]

  • Strategies for Improving Peptide Stability and Delivery. (2022). PubMed Central. Retrieved from [Link]

  • Probing the π-Stacking Induced Molecular Aggregation in π-Conjugated Polymers, Oligomers, and Their Blends of p-Phenylenevinylenes. (n.d.). ACS Publications. Retrieved from [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. (2026). ResearchGate. Retrieved from [Link]

  • Pi-Pi contacts are an overlooked protein feature relevant to phase separation. (n.d.). PubMed Central. Retrieved from [Link]

  • Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore. Retrieved from [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). ACS Publications. Retrieved from [Link]

  • What is the use of chaotropic agents in spin column-based nucleic acid purification?. (2015). ResearchGate. Retrieved from [Link]

  • pyrazine. (2022). YouTube. Retrieved from [Link]

  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. (n.d.). PubMed Central. Retrieved from [Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. (n.d.). Gyros Protein Technologies. Retrieved from [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PubMed Central. Retrieved from [Link]

  • Biosynthesis of Piperazic Acid via N5-Hydroxy-ornithine in Kutzneria spp. 744. (n.d.). PubMed Central. Retrieved from [Link]

  • Removing peptide cleavage cocktail with Biotage® V-10 Touch. (2025). YouTube. Retrieved from [Link]

  • Asparagine. (n.d.). Wikipedia. Retrieved from [Link]

  • Rational development of a strategy for modifying the aggregatibility of proteins. (n.d.). PubMed Central. Retrieved from [Link]

  • Total wash elimination for solid phase peptide synthesis. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification of Pyrazinyl-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique challenges associated with the purification of pyrazinyl-containing peptides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these modified peptides. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in scientific principles and practical, field-proven experience.

I. Understanding the Core Challenges

The incorporation of a pyrazinyl moiety into a peptide sequence introduces a unique set of physicochemical properties that can significantly complicate standard purification protocols. The pyrazine ring, being an aromatic and electron-withdrawing system, imparts increased hydrophobicity and potential for specific molecular interactions, which are the primary sources of purification difficulties.

II. Troubleshooting Guide: A Symptom-Based Approach

This section is structured to provide solutions to common problems encountered during the purification of pyrazinyl-containing peptides, primarily focusing on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the workhorse of peptide purification.

Symptom 1: Poor Solubility of the Crude Peptide

Question: My crude pyrazinyl-containing peptide won't dissolve in standard aqueous buffers (e.g., water with 0.1% TFA). What should I do?

Answer:

This is a common issue stemming from the hydrophobic nature of the pyrazine ring. Forcing dissolution in an incompatible solvent can lead to premature precipitation on your HPLC column, causing blockages and poor separation.

Causality: The aromatic pyrazinyl group, often coupled with other hydrophobic residues, can lead to strong intermolecular hydrophobic interactions, causing the peptide to aggregate and resist dissolution in polar solvents.

Solutions:

  • Initial Small-Scale Solubility Tests: Before dissolving the entire batch, test the solubility of a small aliquot in various solvents.

  • Use of Organic Solvents:

    • Attempt to dissolve the peptide in a small amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    • Once dissolved, slowly add your initial HPLC mobile phase (e.g., water with 0.1% TFA) to the desired concentration.

    • If the peptide begins to precipitate, you may need to inject the sample in a higher initial organic concentration. Be mindful that this can affect the binding to the column and the overall separation.

  • Elevated Temperature: Gentle warming (<40°C) or sonication can sometimes aid in the dissolution of stubborn peptides.

Symptom 2: Broad, Tailing, or Split Peaks in RP-HPLC

Question: My pyrazinyl-containing peptide elutes as a broad or tailing peak during RP-HPLC. What is causing this and how can I improve the peak shape?

Answer:

Poor peak shape is often indicative of on-column issues such as slow kinetics of interaction, secondary interactions with the stationary phase, or sample overload.

Causality:

  • Hydrophobic Aggregation on the Column: The peptide may be aggregating on the hydrophobic stationary phase, leading to a slow and uneven release during elution.

  • Secondary Interactions: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors or potentially interact with residual silanols on the silica-based stationary phase, causing peak tailing.

  • Metal Chelation: Pyrazine moieties can chelate metal ions. If there are trace metals in your mobile phase or leached from the HPLC system, this can lead to the formation of peptide-metal complexes that chromatograph differently, resulting in peak broadening or splitting.

Solutions:

Troubleshooting StepRationale
Reduce Sample Load Overloading the column is a common cause of peak distortion. Try injecting a smaller amount of your peptide.
Increase Column Temperature Running the separation at a higher temperature (e.g., 40-60°C) can improve the solubility of hydrophobic peptides, reduce mobile phase viscosity, and sharpen peaks.
Optimize Mobile Phase Additives If not already in use, ensure 0.1% Trifluoroacetic Acid (TFA) is in both mobile phases. TFA acts as an ion-pairing agent, masking charges and reducing secondary interactions.
Switch to a Less Hydrophobic Column If using a C18 column, consider a C8, C4, or a phenyl-based column. The reduced hydrophobicity of the stationary phase can lessen strong interactions and improve peak shape for very hydrophobic peptides.
Add a Chelating Agent To rule out metal chelation, consider adding a small amount of a chelating agent like EDTA to your mobile phase (note: this is not suitable for MS detection).
Symptom 3: Low Recovery of the Peptide

Question: After purification, the yield of my pyrazinyl-containing peptide is very low. Where could my peptide be going?

Answer:

Low recovery is often due to irreversible binding to the column or precipitation during the process.

Causality: Extremely hydrophobic peptides can bind so strongly to the stationary phase that they are not eluted by the organic solvent gradient. Alternatively, the peptide may be precipitating in the tubing, injector, or on the column frit.

Solutions:

  • Column Wash: After your run, wash the column with a very strong solvent, such as isopropanol, to elute any strongly bound material.

  • Use of Different Organic Solvents: Acetonitrile is the most common organic solvent. However, for highly hydrophobic peptides, using n-propanol or isopropanol in the mobile phase can improve recovery.

  • Check for Precipitation: Inspect your HPLC system for any signs of precipitated material. If you suspect precipitation, flushing the system with a strong solvent may be necessary.

Symptom 4: Co-elution of Impurities

Question: I am unable to separate my target pyrazinyl-containing peptide from a critical impurity using RP-HPLC. How can I improve the resolution?

Answer:

When impurities have similar hydrophobicity to the target peptide, co-elution is a common problem. The solution is often to introduce a separation mechanism that is not based on hydrophobicity.

Causality: Deletion sequences or isomers of your target peptide may have very similar retention times on a reverse-phase column.

Solutions: Orthogonal Purification Strategy

Employing an orthogonal purification technique, such as ion-exchange chromatography (IEC), is a highly effective strategy. IEC separates molecules based on their net charge at a given pH.

Workflow for Orthogonal Purification:

Orthogonal_Purification Crude_Peptide Crude Pyrazinyl-Peptide RP_HPLC Step 1: RP-HPLC (Primary Separation by Hydrophobicity) Crude_Peptide->RP_HPLC Partially_Pure Partially Purified Fractions RP_HPLC->Partially_Pure IEC Step 2: Ion-Exchange Chromatography (Separation by Charge) Partially_Pure->IEC Pure_Peptide Highly Pure Peptide IEC->Pure_Peptide

Caption: Orthogonal purification workflow for pyrazinyl-peptides.

How to Implement IEC:

  • Determine the Peptide's Isoelectric Point (pI): Use a peptide property calculator to estimate the pI of your pyrazinyl-containing peptide.

  • Choose the Type of IEC:

    • Cation-Exchange (CIEX): If the peptide has a net positive charge at a pH below its pI, use a cation-exchange column (e.g., sulfopropyl).

    • Anion-Exchange (AIEX): If the peptide has a net negative charge at a pH above its pI, use an anion-exchange column (e.g., quaternary ammonium).

  • Method Development:

    • Start with a low ionic strength buffer to bind the peptide to the column.

    • Elute with a gradient of increasing salt concentration (e.g., NaCl or KCl). Peptides will elute based on the strength of their charge interaction with the resin.

III. Frequently Asked Questions (FAQs)

Q1: Does the pyrazine ring itself carry a charge?

At typical HPLC pH ranges (2-8), the pyrazine ring is generally considered neutral. However, its electron-withdrawing nature can slightly influence the pKa of nearby acidic or basic amino acid side chains, which could subtly alter the overall charge of the peptide compared to an unmodified analogue. This is a key reason why an orthogonal technique like ion-exchange chromatography can be so effective.

Q2: What is a good starting RP-HPLC gradient for a novel pyrazinyl-containing peptide?

A good starting point is a broad linear gradient, for example, 5% to 95% acetonitrile (with 0.1% TFA) over 30-60 minutes. This will give you an idea of the peptide's retention time. You can then optimize the gradient to be shallower around the elution point of your target peptide to improve resolution.

Q3: Can I use mass spectrometry (MS) with ion-exchange chromatography?

Directly coupling traditional IEC with MS is challenging due to the high concentrations of non-volatile salts used for elution. If MS detection is required, you would need to perform offline fraction collection followed by desalting before MS analysis. Alternatively, more advanced IEC-MS methods use volatile salt buffers like ammonium acetate.

Q4: My peptide seems to be aggregating over time in solution. How can I prevent this?

Peptide aggregation is a common problem, especially for hydrophobic sequences. To minimize this, dissolve the peptide just before use. If storage in solution is necessary, consider storing at 4°C for short periods or flash-freezing aliquots in liquid nitrogen and storing at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

IV. Experimental Protocols

Protocol 1: General RP-HPLC Method for Pyrazinyl-Containing Peptides

This protocol provides a starting point for analytical and preparative scale purification.

  • Column Selection:

    • Start with a C18 column for general-purpose purification.

    • For highly hydrophobic peptides, consider a C8, C4, or Phenyl column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Dissolve the crude peptide in a suitable solvent (see Troubleshooting Symptom 1).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1 mL/min for analytical (4.6 mm ID column), 20 mL/min for preparative (21.2 mm ID column).

    • Column Temperature: 40°C.

    • Detection: 220 nm and 280 nm.

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      30 65

      | 35 | 9

Technical Support Center: Mass Spectrometry Analysis of Peptides with Fmoc-Orn(Pyrazic)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides containing the novel amino acid Fmoc-Orn(Pyrazic)-OH. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, ensuring the successful mass spectrometry analysis of your pyrazine-modified peptides.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions you may have when working with Fmoc-Orn(Pyrazic)-OH in your peptide synthesis and analysis workflow.

Q1: What is Fmoc-Orn(Pyrazic)-OH and how might it affect my mass spectrometry analysis?

Fmoc-Orn(Pyrazic)-OH is a modified derivative of the amino acid ornithine, featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a pyrazine moiety attached to the side chain.[1] It is primarily used as a building block in solid-phase peptide synthesis to introduce the pyrazinyl group into peptides.[1] The presence of the pyrazine ring, a nitrogen-containing aromatic heterocycle, can influence your mass spectrometry analysis in several ways:

  • Ionization Efficiency: The basic nitrogens in the pyrazine ring can potentially enhance protonation, which may lead to improved ionization efficiency in positive-ion electrospray ionization (ESI). However, the overall effect on ionization will depend on the peptide's sequence and length.[2][3]

  • Fragmentation Pattern: The stable pyrazine ring may lead to characteristic fragmentation patterns in tandem mass spectrometry (MS/MS), such as a neutral loss of the pyrazinoyl group or specific fragmentation of the ring itself under higher collision energies.

  • Chromatographic Behavior: The hydrophobicity of the pyrazine group may alter the retention time of the peptide during reversed-phase liquid chromatography (LC).

Q2: Should I remove the Fmoc group before LC-MS analysis?

Yes, for the analysis of the final peptide, the Fmoc group should be removed. The Fmoc group is a protecting group used during peptide synthesis and is typically cleaved at the end of the synthesis process.[4][5] Its presence would significantly alter the mass and properties of your peptide. If you are analyzing an intermediate, you would expect to see the mass of the Fmoc group (+222.2 Da).

Q3: What are the expected mass shifts for a peptide containing Orn(Pyrazic)?

To calculate the expected mass of your peptide, you will need the monoisotopic mass of the Orn(Pyrazic) residue. The mass of the pyrazicoyl modification on the ornithine side chain needs to be added to the mass of the ornithine backbone.

ComponentMonoisotopic Mass (Da)
Ornithine (Orn) residue114.0793
Pyrazicoyl group (C5H3N2O)107.0245
Orn(Pyrazic) residue 221.1038

Note: This table presents calculated theoretical masses. Always verify with your specific supplier's information.

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the LC-MS analysis of peptides containing Fmoc-Orn(Pyrazic)-OH.

Problem 1: Poor Signal Intensity or No Signal Detected

Possible Cause:

Low ionization efficiency, sample loss due to adsorption, or inappropriate instrument settings can all lead to poor signal intensity. Peptides, especially those with unique modifications, can be prone to nonspecific binding to sample vials and LC components.[6][7]

Solutions:

  • Optimize Sample Preparation and Handling:

    • Use Low-Binding Vials and Pipette Tips: To minimize sample loss due to adsorption, use polypropylene or other low-binding consumables.[7]

    • Acidify Your Sample: Adding a small amount of acid, such as 0.1% formic acid, to your sample can help to protonate the peptide and reduce adsorption.[7]

    • Consider a "Priming" Injection: Injecting a high-concentration standard of a similar peptide before your sample can help to passivate active sites in the LC system.

  • Adjust LC-MS Method Parameters:

    • Enhance Ionization: The pyrazine moiety should favor positive ion mode. Ensure your ESI source is optimized for positive ion detection.

    • Mobile Phase Modifiers: The use of ion-pairing agents like trifluoroacetic acid (TFA) can improve peak shape and retention for basic peptides, but may cause ion suppression.[8] A lower concentration of TFA (e.g., 0.05%) or using a different modifier like difluoroacetic acid (DFA) can be a good compromise.

  • Experimental Protocol: Testing for Sample Loss

    • Prepare your peptide sample in your standard diluent.

    • Transfer half of the sample to a fresh low-binding vial.

    • Let the other half sit in the original vial for 30 minutes.

    • Analyze both samples by LC-MS. A significant decrease in signal from the sample in the original vial suggests adsorption is an issue.

Problem 2: Unusual or Uninterpretable MS/MS Fragmentation Spectra

Possible Cause:

The pyrazine modification can introduce fragmentation pathways that are different from standard peptides. The stability of the pyrazine ring might suppress backbone fragmentation or lead to dominant neutral losses.

Solutions:

  • Characteristic Neutral Loss:

    • Look for a neutral loss corresponding to the pyrazicoyl group (107.02 Da) or the entire pyrazinoyl-ornithine side chain. This can be a useful diagnostic ion.

  • Optimize Collision Energy:

    • Perform a collision energy ramp experiment to find the optimal energy for generating informative b- and y-ions. Too low of an energy may not be sufficient to fragment the peptide backbone, while too high of an energy may lead to excessive fragmentation of the pyrazine ring.

  • Consider Alternative Fragmentation Techniques:

    • If available, Electron Transfer Dissociation (ETD) can be very useful for peptides with labile modifications. ETD tends to preserve side-chain modifications while fragmenting the peptide backbone, which can help to confirm the location of the Orn(Pyrazic) residue.[9]

Workflow for Troubleshooting MS/MS Fragmentation

start Uninterpretable MS/MS Spectrum check_neutral_loss Look for characteristic neutral loss (e.g., 107.02 Da) start->check_neutral_loss optimize_ce Optimize Collision Energy (CID/HCD) check_neutral_loss->optimize_ce If still uninformative use_etd Use Alternative Fragmentation (ETD) optimize_ce->use_etd If backbone fragmentation is poor interpret_data Re-interpret Spectrum optimize_ce->interpret_data If improved use_etd->interpret_data success Successful Interpretation interpret_data->success

Caption: Troubleshooting workflow for uninterpretable MS/MS spectra.

Problem 3: Poor Chromatographic Peak Shape or Co-elution

Possible Cause:

The basic nature of the pyrazine group and the ornithine side chain can lead to interactions with residual silanols on the surface of silica-based reversed-phase columns, resulting in tailing peaks.[8]

Solutions:

  • Column Selection:

    • Use a column with a highly inert surface chemistry, such as a hybrid silica or a sterically protected C18 phase.

    • Consider a column with a different stationary phase, such as a phenyl-hexyl column, which may offer different selectivity for the aromatic pyrazine ring.

  • Mobile Phase Optimization:

    • Increase Acidic Modifier Concentration: A slightly higher concentration of formic acid (e.g., 0.2%) or the use of a stronger ion-pairing agent like TFA can improve peak shape. Be mindful of potential ion suppression with TFA.

    • Optimize Gradient: A shallower gradient can help to improve the separation of your peptide of interest from any impurities.

Experimental Protocol: Mobile Phase Screen for Improved Peak Shape

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Expected Outcome
0.1% Formic Acid in Water0.1% Formic Acid in AcetonitrileStandard starting conditions.
0.05% TFA in Water0.05% TFA in AcetonitrileImproved peak shape, potential for ion suppression.
10 mM Ammonium Formate, pH 3.5AcetonitrileAlternative buffering system to mitigate silanol interactions.

References

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). NIH National Library of Medicine. [Link]

  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. (2023). Anapharm Bioanalytics. [Link]

  • Influence of Free Amino Acids, Oligopeptides, and Polypeptides on the Formation of Pyrazines in Maillard Model Systems. (2015). PubMed. [Link]

  • Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). (2019). Journal of Chromatography A. [Link]

  • Mass Spectrometry of Amino Acids and Proteins. (2016). Wiley-VCH. [Link]

  • Mass spectra of tentatively identified pyrazine products. ResearchGate. [Link]

  • Influence of the amino acid composition on the ionization efficiencies of small peptides. (2019). ResearchGate. [Link]

  • How to Identify Unknown Peptides by LCMS Testing. ResolveMass Laboratories Inc. [Link]

  • Fmoc Solid-Phase Peptide Synthesis. (2015). PubMed. [Link]

  • Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. (2021). MDPI. [Link]

  • A theoretical and mass spectrometry study of fragmentation of mycosporine-like amino acids. ResearchGate. [Link]

  • Enhancing electrospray ionization efficiency of peptides by derivatization. (2006). PubMed. [Link]

  • [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS? ResearchGate. [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2020). MDPI. [Link]

  • Ionization efficiency of an oligopeptide can be predicted based on its amino acid composition. (2019). Kruve Lab. [Link]

  • Strategies to Improve Recoveries of Proteins and Peptides from Sample Containers Before LC–MS Analyses. (2019). Chromatography Online. [Link]

  • Production of peptides containing poly-gly sequences using fmoc chemistry.
  • An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. (2023). Cureus. [Link]

  • Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. (2021). Green Chemistry. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry. [Link]

  • Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Life Sciences. [Link]

  • Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. (2024). PLOS One. [Link]

  • Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support. ResearchGate. [Link]

  • Pyrazine. NIST WebBook. [Link]

Sources

Troubleshooting low yield in Fmoc-Orn(Pyrazic)-OH synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fmoc-Orn(Pyrazic)-OH Synthesis

Welcome to the technical support guide for the synthesis of Fmoc-Orn(Pyrazic)-OH, also known as Fmoc-L-Ornithine(2-pyrazinecarbonyl)-OH. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on diagnosing and resolving issues related to low reaction yields.

The synthesis involves the formation of an amide bond between the side-chain (δ-amino) of Fmoc-Orn-OH and pyrazine-2-carboxylic acid. While conceptually straightforward, this process is sensitive to various parameters that can significantly impact the overall yield and purity of the final product.

Troubleshooting Guide: Low Yield Diagnosis

This section addresses specific, common problems encountered during the synthesis that lead to diminished yields. Each issue is presented in a question-and-answer format, providing a causal explanation and actionable solutions.

Q1: My reaction seems incomplete, with a significant amount of Fmoc-Orn-OH starting material remaining. What are the likely causes and how can I fix this?

A1: Incomplete consumption of the starting Fmoc-Orn-OH is the most common reason for low yields. This typically points to issues with the carboxylic acid activation or the subsequent nucleophilic attack by the ornithine side-chain amine.

Root Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: Pyrazine-2-carboxylic acid must be converted into a highly reactive species to couple with the ornithine side-chain. If this activation is sluggish or incomplete, the reaction will stall.

    • Solution: Re-evaluate your coupling reagent. While carbodiimides like DCC or EDC are options, modern uronium/aminium salt reagents such as HBTU, TBTU, or HATU are generally more efficient and lead to fewer side reactions.[1][2] HATU is particularly effective for challenging couplings as it reacts faster and with less epimerization.[3] Ensure the coupling reagent is fresh and has been stored under anhydrous conditions.

  • Suboptimal Base Addition: The choice and stoichiometry of the base are critical. The base activates the coupling reagent and neutralizes protonated species formed during the reaction.

    • Solution: Use a non-nucleophilic tertiary amine like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[1] A common mistake is using an insufficient amount of base or a base that is not adequately anhydrous. Typically, 2-3 equivalents of base are required. For sensitive reactions where racemization is a concern, a weaker base like sym-collidine may be beneficial.[2]

  • Low Reaction Temperature: While low temperatures can minimize side reactions like racemization, they can also slow down the desired coupling reaction significantly.[1]

    • Solution: Most coupling reactions are initiated at 0°C and then allowed to warm to room temperature. If the reaction is stalling, maintaining it at room temperature for a longer period (e.g., 12-24 hours) may be necessary. Monitor progress by TLC or LC-MS.

Proposed Experimental Protocol (Optimized Coupling):

  • Dissolve pyrazine-2-carboxylic acid (1.1 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.

  • Add DIPEA (2.5 eq.) and stir for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve Fmoc-Orn-OH (1.0 eq.) in anhydrous DMF.

  • Slowly add the solution of Fmoc-Orn-OH to the pre-activated pyrazine-2-carboxylic acid mixture at 0°C.

  • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction's completion by LC-MS, checking for the disappearance of the Fmoc-Orn-OH peak.

Q2: My LC-MS analysis shows a major byproduct with the same mass as the product, or a mass corresponding to guanidinylation. What is happening?

A2: The formation of byproducts is a significant cause of yield loss. The issues you're observing point to specific, known side reactions associated with common coupling reagents.

Root Causes & Solutions:

  • N-Acylurea Formation (with Carbodiimides): If you are using a carbodiimide like DCC or EDC, the activated O-acylisourea intermediate can rearrange into a stable N-acylurea, which cannot react further.[1] This side reaction is more prevalent at higher temperatures.

    • Solution: Always use an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure® when using carbodiimides.[1] These additives trap the active ester, preventing rearrangement and improving coupling efficiency. Also, maintain a low reaction temperature (0°C).

  • Guanidinylation of the Amine (with Uronium Reagents): If uronium/aminium reagents like HBTU or TBTU are used in excess, they can react with the free δ-amino group of ornithine to form a stable guanidinium byproduct.[3][4][5] This permanently caps the side chain, preventing the desired acylation.

    • Solution: Avoid using an excess of the coupling reagent. A stoichiometry of 1.0 to 1.1 equivalents relative to the carboxylic acid is recommended.[4] Ensure that the amino component (Fmoc-Orn-OH) is added promptly after the pre-activation step.

Troubleshooting Flowchart: Diagnosing Low Yield

Here is a logical workflow to diagnose the cause of low yield in your synthesis.

G A Low Yield of Fmoc-Orn(Pyrazic)-OH B Analyze Crude Product by LC-MS/TLC A->B C High % of Unreacted Fmoc-Orn-OH? B->C Yes D Major Side Product(s) Observed? B->D No F Cause: Inefficient Coupling - Poor activation - Suboptimal base/temp C->F E Poor Product Recovery (Product is in Aqueous Phase) D->E No, clean reaction but low isolated yield H Identify Side Product Mass D->H Yes O Cause: Product is too polar/zwitterionic E->O G Solution: - Use HATU/HBTU - Check base quality/amount - Increase reaction time/temp F->G I Mass = Guanidinylated Orn? H->I Guanidinylation J Mass = N-Acylurea? H->J N-Acylurea K Cause: Excess Coupling Reagent (HBTU/HATU) I->K M Cause: Carbodiimide Rearrangement J->M L Solution: - Use 1.0-1.1 eq. of reagent K->L N Solution: - Add HOBt or Oxyma - Keep temp at 0°C M->N P Solution: - Use different extraction solvent (e.g., EtOAc, n-BuOH) - Saturate aqueous layer with NaCl - Use solid-phase extraction (SPE) O->P

Caption: A troubleshooting decision tree for low-yield Fmoc-Orn(Pyrazic)-OH synthesis.

Frequently Asked Questions (FAQs)

Q: What are the critical quality attributes for my starting materials?

A: The purity and integrity of your starting materials are paramount.

  • Fmoc-Orn-OH: Should be free of unbound ornithine or Fmoc-protected byproducts. Verify purity by NMR and HPLC. Ensure it is fully dry, as water will consume the activated ester.

  • Pyrazine-2-carboxylic acid: Purity should be >98%. Acid impurities can compete in the coupling reaction, while non-acidic impurities can complicate purification.

  • Solvents (DMF/NMP): Must be anhydrous (peptide synthesis grade). Water hydrolyzes coupling reagents and the activated acid.

  • Bases (DIPEA/NMM): Must be pure and anhydrous. Older bottles can accumulate moisture and other impurities.

Q: How should I properly work up and purify the final product to maximize recovery?

A: Fmoc-amino acid derivatives can sometimes be tricky to purify due to their amphiphilic nature.

  • Quenching: After the reaction is complete, quench any remaining activated species by adding a small amount of water.

  • Acidification & Extraction: Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash the organic layer with a mild acid (e.g., 1M HCl or 5% citric acid) to remove the base and other basic impurities. The product should remain in the organic phase. If your product precipitates or enters the aqueous phase, it may be too polar. In this case, try extracting with n-butanol or saturating the aqueous phase with NaCl to decrease the polarity.[6]

  • Base Wash: Perform a wash with brine or saturated sodium bicarbonate solution to remove unreacted pyrazine-2-carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often purified by flash column chromatography on silica gel or by recrystallization from a solvent system like ethyl acetate/hexane.[6]

Comparison of Common Coupling Reagents
ReagentClassActivation MechanismKey AdvantagesCommon Issues / Mitigation
DCC/EDC CarbodiimideForms O-acylisourea intermediateInexpensive, widely availableN-acylurea formation (add HOBt/Oxyma); Racemization risk (keep temp low); Byproduct removal can be difficult (DCU)
HBTU/TBTU Uronium/AminiumForms HOBt active esterFast, efficient, low racemizationGuanidinylation side reaction (use ≤1.1 eq.); Can be expensive[5]
HATU Uronium/AminiumForms HOAt active esterMore reactive than HBTU, excellent for difficult couplings, very low racemization[3]Guanidinylation side reaction (use ≤1.1 eq.); Highest cost

References

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec.com. [Link]

  • Gomara, M. J., et al. (2015). An Efficient Solid-Phase Strategy for Total Synthesis of Naturally Occurring Amphiphilic Marine Siderophores: Amphibactin-T and Moanachelin ala-B. Organic & Biomolecular Chemistry. [Link]

  • AAPPTec. (n.d.). Fmoc-Orn(Boc)-OH. Aapptec.com. [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Rsc.org. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Enzymology. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Aapptec.com. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Propep. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Propep.net. [Link]

  • Funakoshi, S., et al. (1988). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. PNAS. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Researchgate.net. [Link]

  • Kalbacher, H. (2018). How do I protect all the side chain amine groups of lysine and arginine?. ResearchGate. [Link]

Sources

Validation & Comparative

A Strategic Guide to Ornithine Modification in SPPS: A Comparative Analysis of Fmoc-Orn(Pyrazic)-OH and Fmoc-Orn(Boc)-OH

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

To Researchers, Scientists, and Drug Development Professionals:

In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the selection of appropriately protected amino acid building blocks is paramount to achieving high yields and purity of the target peptide. The choice of side-chain protection for trifunctional amino acids like ornithine dictates not only the synthetic strategy but also the potential for post-synthesis modifications and the intrinsic properties of the final peptide. This guide provides a comprehensive comparison between two key ornithine derivatives used in Fmoc-based SPPS: the conventional Fmoc-Orn(Boc)-OH and the specialized Fmoc-Orn(Pyrazic)-OH .

This analysis moves beyond a simple cataloging of features to delve into the strategic implications of choosing one building block over the other, supported by an understanding of their underlying chemistry and application in peptide research.

Foundational Principles: The Role of Ornithine Side-Chain Protection in Fmoc SPPS

In Fmoc SPPS, the α-amino group of the incoming amino acid is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.[1][2] This protecting group is cleaved at each cycle of the synthesis using a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1][2][3] Conversely, the reactive side chains of trifunctional amino acids are protected by groups that are stable to these basic conditions but can be removed at the end of the synthesis, usually with a strong acid like trifluoroacetic acid (TFA).[1][2] This orthogonality of protecting groups is the cornerstone of modern peptide synthesis, allowing for the stepwise and controlled assembly of the peptide chain.[]

The δ-amino group of ornithine is a nucleophilic site that, if left unprotected, would lead to undesirable side reactions, such as chain branching, during peptide synthesis. Therefore, its effective protection is crucial for a successful synthesis.

The Workhorse: Fmoc-Orn(Boc)-OH

Fmoc-Orn(Boc)-OH is the most widely used and commercially available derivative for incorporating ornithine into a peptide sequence using Fmoc chemistry. The tert-butyloxycarbonyl (Boc) group is a well-established, acid-labile protecting group for amines.[5][6]

Chemical Properties and Performance
  • Orthogonality: The Boc group is completely stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF), ensuring the integrity of the ornithine side chain throughout the synthesis.[] It is, however, readily cleaved by strong acids, typically during the final cleavage of the peptide from the solid support using a TFA-based cocktail.[5][6] This well-defined orthogonality makes it a reliable choice for routine peptide synthesis.

  • Deprotection: The Boc group is efficiently removed during the final cleavage step, which simultaneously cleaves the peptide from the resin and removes other acid-labile side-chain protecting groups. A common cleavage cocktail is TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5, v/v/v). The carbocation scavengers (water and TIS) are crucial to prevent side reactions.

  • Application: The use of Fmoc-Orn(Boc)-OH results in a final peptide with a free ornithine side chain. This free amino group can be a site for subsequent modifications, such as labeling with fluorophores or biotin, or for the construction of cyclic or branched peptides.

The Specialist: Fmoc-Orn(Pyrazic)-OH

Fmoc-Orn(Pyrazic)-OH, where "Pyrazic" stands for pyrazinylcarbonyl, is a more specialized building block. Unlike the Boc group, the pyrazinylcarbonyl moiety is generally not a temporary protecting group but rather a permanent modification to the ornithine side chain that remains in the final peptide. This distinction is critical in understanding its application. Its primary documented use is in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists.[7][8]

Chemical Properties and Performance
  • Permanent Modification: The pyrazinylcarbonyl group forms a stable amide bond with the δ-amino group of ornithine. This bond is resistant to the standard conditions of Fmoc SPPS, including repeated piperidine treatments for Fmoc removal and the final TFA-based cleavage.

  • Application: The incorporation of Fmoc-Orn(Pyrazic)-OH is a deliberate design choice to introduce a pyrazine ring into the final peptide structure. In the context of GnRH antagonists, the pyrazine moiety is a key pharmacophore that contributes to the peptide's binding affinity and biological activity.[7]

  • Synthetic Strategy: The use of Fmoc-Orn(Pyrazic)-OH simplifies the synthesis of peptides with this specific modification. Instead of performing a post-synthesis modification on a deprotected ornithine residue, the desired moiety is introduced directly during the chain elongation, leading to a more streamlined and potentially higher-yielding process.

Head-to-Head Comparison: A Summary of Key Differences

FeatureFmoc-Orn(Boc)-OHFmoc-Orn(Pyrazic)-OH
Side-Chain Group tert-butyloxycarbonyl (Boc)Pyrazinylcarbonyl
Nature of the Group Temporary Protecting GroupPermanent Modification
Cleavage Conditions Strong acid (e.g., TFA)Stable to standard cleavage conditions
Final Peptide Structure Ornithine with a free δ-amino groupOrnithine with a δ-pyrazinylcarbonyl group
Primary Application General peptide synthesis, post-synthesis modificationSynthesis of specific peptide analogues (e.g., GnRH antagonists)
Orthogonality Fully orthogonal with the Fmoc groupThe pyrazinylcarbonyl group is stable throughout the synthesis

Experimental Protocols and Workflows

The following protocols outline the standard procedures for using both building blocks in Fmoc SPPS.

Standard Fmoc SPPS Cycle

This cycle is applicable for the incorporation of both Fmoc-Orn(Boc)-OH and Fmoc-Orn(Pyrazic)-OH.

SPPS_Cycle Resin Resin-NH2 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Start Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Coupling (Fmoc-AA-OH, Activator, Base in DMF) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat Repeat for next amino acid Washing_2->Repeat Repeat->Fmoc_Deprotection Cleavage_Workflow cluster_boc Fmoc-Orn(Boc)-OH Pathway cluster_pyrazic Fmoc-Orn(Pyrazic)-OH Pathway Peptide_Boc Resin-Peptide-Orn(Boc) Cleavage_Boc Cleavage & Deprotection (TFA/Scavengers) Peptide_Boc->Cleavage_Boc Peptide_Free_Orn Crude Peptide-Orn(NH2) Cleavage_Boc->Peptide_Free_Orn Purification_Boc RP-HPLC Purification Peptide_Free_Orn->Purification_Boc Final_Peptide_Free_Orn Pure Peptide-Orn(NH2) Purification_Boc->Final_Peptide_Free_Orn Peptide_Pyrazic Resin-Peptide-Orn(Pyrazic) Cleavage_Pyrazic Cleavage & Deprotection (TFA/Scavengers) Peptide_Pyrazic->Cleavage_Pyrazic Peptide_Modified_Orn Crude Peptide-Orn(Pyrazic) Cleavage_Pyrazic->Peptide_Modified_Orn Purification_Pyrazic RP-HPLC Purification Peptide_Modified_Orn->Purification_Pyrazic Final_Peptide_Modified_Orn Pure Peptide-Orn(Pyrazic) Purification_Pyrazic->Final_Peptide_Modified_Orn

Final Cleavage and Deprotection Workflows

Protocol for Peptides Synthesized with Fmoc-Orn(Boc)-OH:

  • Final Fmoc Deprotection: Ensure the Fmoc group of the N-terminal amino acid is removed.

  • Resin Washing and Drying: Wash the resin with DMF, followed by a solvent like dichloromethane (DCM), and dry the resin under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-4 hours at room temperature. This step cleaves the peptide from the resin and removes the Boc group from the ornithine side chain, along with other acid-labile protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Peptides Synthesized with Fmoc-Orn(Pyrazic)-OH:

The procedure is identical to the one for Fmoc-Orn(Boc)-OH. The key distinction is that the pyrazinylcarbonyl group on the ornithine side chain remains intact during the TFA treatment. The final product is a peptide with a permanently modified ornithine residue.

Causality Behind Experimental Choices and Potential Side Reactions

  • Choice of Protecting Group: The decision to use Fmoc-Orn(Boc)-OH versus Fmoc-Orn(Pyrazic)-OH is driven by the desired final product. If the goal is a peptide with a native or modifiable ornithine, Fmoc-Orn(Boc)-OH is the logical choice. If the pyrazine moiety is a required component of the peptide's structure for its biological function, then Fmoc-Orn(Pyrazic)-OH is the appropriate building block.

  • Cleavage Cocktail Composition: The use of scavengers in the TFA cleavage cocktail is critical. During the acid-mediated cleavage of the Boc group, a reactive tert-butyl cation is formed. This cation can alkylate nucleophilic residues in the peptide, such as tryptophan and methionine. Scavengers like TIS and water trap these cations, preventing such side reactions.

  • Racemization: While less common with standard coupling reagents like HBTU and HATU, racemization can occur, particularly with hindered amino acids or during prolonged activation times. It is crucial to follow optimized coupling protocols to minimize this risk.

Conclusion: A Strategic Choice Based on Research Goals

The comparison of Fmoc-Orn(Pyrazic)-OH and Fmoc-Orn(Boc)-OH highlights a fundamental principle in peptide synthesis: the choice of building blocks is a strategic decision that directly influences the outcome of the synthesis and the properties of the final product.

  • Fmoc-Orn(Boc)-OH represents the standard, versatile approach, providing access to peptides with a free ornithine side chain that can be used for a wide range of applications. Its well-understood chemistry and robust performance make it the default choice for most synthetic endeavors.

  • Fmoc-Orn(Pyrazic)-OH is a specialized reagent for incorporating a permanent pyrazinylcarbonyl modification into a peptide. Its use is dictated by the specific structural requirements of the target peptide, as exemplified by its application in the development of potent GnRH antagonists.

Ultimately, the selection between these two building blocks is not a matter of one being universally superior to the other, but rather a question of which tool is best suited for the specific scientific objective. A thorough understanding of the chemical properties and synthetic implications of each is essential for the rational design and successful synthesis of complex peptides.

References

  • Nowick, J. S., et al. (2020).
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • Al-Warhi, T., et al. (2012). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BOC Sciences. (n.d.).
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Royal Society of Chemistry. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Organic & Biomolecular Chemistry, 13(10), 2964-2973.
  • National Institutes of Health. (2021). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Molecules, 26(11), 3192.
  • Master Organic Chemistry. (2018).
  • Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Letters in Peptide Science, 7(3), 143-148.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • BOC Sciences. (n.d.).
  • ResearchGate. (2024).
  • ResearchGate. (2018). TFA-Mediated One-Pot Synthesis of Furo-Fused Quinoxalines/ Pyrazines.
  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides.
  • Master Organic Chemistry. (2018).
  • Journal of the Iranian Chemical Society. (2022). Synthesis, molecular modeling and functional evaluation of a GnRH antagonist. Journal of the Iranian Chemical Society, 19, 2705–2717.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • PubMed. (2005). Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine. Journal of Peptide Research, 65(3), 399-406.

Sources

A Comparative Guide: Fmoc-Orn(Pyrazic)-OH for Streamlined Synthesis of Constrained Bicyclic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, constrained peptides, particularly bicyclic structures, have emerged as a promising class of therapeutics. Their rigidified conformation often leads to enhanced target affinity, selectivity, and proteolytic stability compared to their linear counterparts. A key challenge in harnessing their potential lies in the efficient and clean synthesis of these complex architectures. This guide provides an in-depth comparison of Fmoc-Orn(Pyrazic)-OH, a specialized building block, against alternative methods for constructing bicyclic peptides, demonstrating its advantages in streamlining workflows and improving product outcomes.

Section 1: The Core Chemistry of Fmoc-Orn(Pyrazic)-OH

Fmoc-Orn(Pyrazic)-OH is a derivative of the amino acid ornithine, engineered for a specific and powerful application: the on-resin formation of a diacylhydrazine (DAH) bridge.[1] Its structure consists of three key components:

  • Fmoc Group: The fluorenylmethyloxycarbonyl group is a standard base-labile protecting group for the α-amine, integral to modern Solid-Phase Peptide Synthesis (SPPS).[2][] Its removal under mild basic conditions (e.g., piperidine) is orthogonal to the acid-labile side-chain protecting groups, allowing for sequential peptide elongation.[2][4]

  • Ornithine Backbone: This non-proteinogenic amino acid provides the scaffold for presenting the reactive side chain.

  • Pyrazic Acid Moiety: Attached to the δ-amine of the ornithine side chain, the pyrazinylcarbonyl group is the lynchpin of the cyclization strategy.[1] It acts as a masked acyl hydrazide precursor.

The elegance of this building block lies in its ability to facilitate a one-pot, on-resin cyclization. After the linear peptide sequence is assembled, the N-terminal Fmoc group is removed. The now-free N-terminal amine attacks the pyrazic acid carbonyl on the ornithine side chain, forming a stable diacylhydrazine bridge and thus the second cyclic structure. This intramolecular reaction is highly efficient and occurs under standard synthesis conditions.

G cluster_0 Step 1: Incorporation cluster_1 Step 2: Elongation cluster_2 Step 3: On-Resin Cyclization Resin Resin Peptide_Chain Peptide_Chain Resin->Peptide_Chain SPPS Incorp Fmoc-Orn(Pyrazic)-OH Incorporated Peptide_Chain->Incorp Coupling Incorp_2 Fmoc-Orn(Pyrazic)-Peptide-Resin Elong Linear_Peptide-Orn(Pyrazic)-Peptide-Resin Incorp_2->Elong Further SPPS Cycles Elong_2 Linear_Peptide-Orn(Pyrazic)-Peptide-Resin Deprotect NH2-Peptide-Orn(Pyrazic)-Peptide-Resin Elong_2->Deprotect Piperidine Cyclize Bicyclic_Peptide-Resin (DAH Bridge Formed) Deprotect->Cyclize Intramolecular Attack

Mechanism of Fmoc-Orn(Pyrazic)-OH in Bicyclic Peptide Synthesis.
Section 2: A Comparative Overview of Cyclization Strategies

To appreciate the advantages of Fmoc-Orn(Pyrazic)-OH, it is essential to compare it with other common peptide macrocyclization techniques.[5] Each method presents a unique set of benefits and challenges.

Cyclization StrategyCore ChemistryKey AdvantagesKey Disadvantages
Fmoc-Orn(Pyrazic)-OH Intramolecular Diacylhydrazine FormationHigh on-resin efficiency, streamlined workflow, stable linkage, no special reagents for cyclization.Requires specific, commercially available building block.
Side-Chain Lactamization Amide bond between acidic (Asp/Glu) and basic (Lys/Orn) side chains.Utilizes common amino acids, well-established protocols.Can require orthogonal protecting groups that complicate synthesis[6]; potential for side reactions.
Disulfide Bridge Oxidation of two Cysteine (Cys) side chains.Simple reaction, mimics natural protein structures.[7][8]Bridge is unstable in reducing environments (e.g., intracellularly)[9]; requires specific Cys placement.
Click Chemistry (e.g., CuAAC) Copper-catalyzed azide-alkyne cycloaddition.High efficiency, bioorthogonal, forms stable triazole ring.Requires non-natural amino acids (azide/alkyne); potential for copper cytotoxicity in final product.
Ring-Closing Metathesis (RCM) Olefin metathesis of two alkene-containing side chains.Forms stable carbon-carbon double bond.Requires expensive ruthenium catalysts; introduces non-natural structures.

The primary advantage of the Fmoc-Orn(Pyrazic)-OH approach is its operational simplicity. The cyclization is integrated into the standard Fmoc-SPPS workflow, eliminating the need for post-synthesis solution-phase manipulations or the introduction of potentially problematic catalysts.

Section 3: Head-to-Head Comparison: Workflow, Yield, and Purity

The true measure of a building block's utility is its performance in practice. The synthesis of a model bicyclic peptide provides a clear comparison between the Fmoc-Orn(Pyrazic)-OH method and a conventional side-chain lactamization approach.

Experimental Outcome:

ParameterFmoc-Orn(Pyrazic)-OH Method Lactam Bridge Method (Orn/Asp)
Workflow Complexity Fully on-resin; cyclization occurs after final N-terminal deprotection. No extra steps.Requires selective side-chain deprotection (e.g., Mmt/ivDde), on-resin coupling for cyclization, then final cleavage. Adds several steps.
Crude Purity (RP-HPLC) Typically >75% target bicyclic peptide.Highly variable (30-60%); often contains significant linear or dimeric impurities.[10]
Isolated Yield Reported yields are often higher due to cleaner crude product and less complex purification.Generally lower; yields for on-resin lactam cyclization can range from 9% to 30%.[6]
Major Side Products Minimal; primarily deletion sequences from SPPS.Uncyclized linear peptide, intermolecular dimers/oligomers, products of incomplete side-chain deprotection.

The streamlined nature of the Fmoc-Orn(Pyrazic)-OH workflow directly translates to higher purity and yield. By driving the reaction intramolecularly on the solid support, the incidence of competing intermolecular reactions (dimerization), which often plagues solution-phase or less efficient on-resin cyclizations, is dramatically reduced.[10]

G cluster_A Workflow A: Fmoc-Orn(Pyrazic)-OH cluster_B Workflow B: Side-Chain Lactamization A1 Assemble Linear Peptide (Incorporate Fmoc-Orn(Pyrazic)-OH) A2 Final N-terminal Fmoc Deprotection A1->A2 A3 Spontaneous On-Resin Cyclization (DAH Bridge) A2->A3 A4 Cleavage & Deprotection A3->A4 A5 Purification A4->A5 B1 Assemble Linear Peptide (Incorporate Orn(Mmt), Asp(OAll)) B2 Selective Side-Chain Deprotection (e.g., Mmt) B1->B2 B3 On-Resin Coupling (Lactam Bridge Formation) B2->B3 B4 Selective Side-Chain Deprotection (e.g., OAll) B3->B4 B5 Cleavage & Deprotection B4->B5 B6 Purification B5->B6

Comparative Synthesis Workflows.
Section 4: Experimental Protocol for Bicyclic Peptide Synthesis using Fmoc-Orn(Pyrazic)-OH

This protocol outlines a self-validating system for synthesizing a bicyclic peptide on a 0.1 mmol scale using standard manual SPPS techniques.

Materials:

  • Resin: Rink Amide resin (substitution ~0.7 mmol/g).[11]

  • Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Trt, Pbf, tBu).

  • Specialty Building Block: Fmoc-Orn(Pyrazic)-OH.

  • Coupling Reagent: HCTU (1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium hexafluorophosphate).

  • Base: Diisopropylethylamine (DIEA).

  • Deprotection Solution: 20% piperidine in DMF.[12]

  • Solvents: High-purity, amine-free Dimethylformamide (DMF), Dichloromethane (DCM).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

  • Washing Solvents: Methanol (MeOH), Diethyl ether.

Methodology:

  • Resin Preparation (Self-Validation: Visual Swelling)

    • Weigh 143 mg of Rink Amide resin into a fritted syringe.

    • Swell the resin in DMF for 30 minutes. Causality: Proper swelling is critical to ensure all reactive sites on the resin are accessible for efficient coupling.[13]

    • Drain the DMF.

  • Fmoc Deprotection (Self-Validation: UV Absorbance of Fulvene Adduct)

    • Add 2 mL of 20% piperidine/DMF to the resin. Agitate for 3 minutes.

    • Drain. Add a fresh 2 mL of 20% piperidine/DMF and agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 2 mL). Causality: Complete removal of piperidine is essential as residual base will neutralize the subsequent coupling reaction.

  • Amino Acid Coupling (Self-Validation: Kaiser Test)

    • In a separate vial, dissolve the first Fmoc-amino acid (0.4 mmol, 4 eq.), HCTU (0.39 mmol, 3.9 eq.), and DIEA (0.8 mmol, 8 eq.) in 1.5 mL of DMF.

    • Critical Step: Allow the activation to proceed for 2 minutes before adding to the resin.

    • Add the activated amino acid solution to the resin and agitate for 45-60 minutes.

    • Drain and wash with DMF (3 x 2 mL).

    • Perform a Kaiser test. A negative result (clear/yellow beads) indicates complete coupling. If positive (blue beads), recouple for 30 minutes.

  • Peptide Elongation and Incorporation of Fmoc-Orn(Pyrazic)-OH

    • Repeat steps 2 and 3 for each amino acid in the linear sequence.

    • When incorporating Fmoc-Orn(Pyrazic)-OH , follow the standard coupling protocol in step 3. No special conditions are required.

  • On-Resin Cyclization

    • After coupling the final amino acid at the N-terminus, perform a final Fmoc deprotection (Step 2).

    • Causality: This deprotection unmasks the N-terminal amine, which is required for the intramolecular cyclization.

    • After the final DMF washes, wash the resin with DCM (3 x 2 mL) and allow it to react for 2-4 hours in DMF. The cyclization proceeds spontaneously. A longer reaction time (overnight) can ensure completion.

  • Cleavage and Global Deprotection (Self-Validation: HPLC/MS of Crude Product)

    • Wash the resin with DCM (3 x 2 mL) and dry under a stream of nitrogen.

    • Add 2 mL of the cleavage cocktail to the resin. Agitate for 2 hours at room temperature. Causality: The strong acid (TFA) cleaves the peptide from the resin and simultaneously removes all acid-labile side-chain protecting groups.

    • Drain the filtrate into a centrifuge tube containing cold diethyl ether (15 mL).

    • A white precipitate (the crude peptide) should form immediately. Centrifuge, decant the ether, and wash the pellet twice more with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Analysis and Purification

    • Analyze the crude product using RP-HPLC and Mass Spectrometry to confirm the identity and purity of the bicyclic peptide.

    • Purify the peptide using preparative RP-HPLC.

Section 5: Conclusion

For researchers and drug developers focused on creating complex bicyclic peptides, Fmoc-Orn(Pyrazic)-OH represents a significant advancement over traditional building blocks and cyclization methods. Its primary advantages are:

  • Workflow Efficiency: It enables a fully on-resin, one-pot cyclization that is seamlessly integrated into the standard Fmoc-SPPS workflow.

  • Higher Purity and Yield: By promoting an efficient intramolecular reaction, it minimizes the formation of dimeric and oligomeric side products that complicate purification and reduce yields.

  • Robustness: The formation of the diacylhydrazine bridge is a spontaneous and high-yielding reaction under standard synthesis conditions.

While the initial cost of this specialized building block may be higher than standard amino acids, the savings in time, reagents, and purification efforts, coupled with a more reliable and higher-yielding outcome, make Fmoc-Orn(Pyrazic)-OH a superior and cost-effective choice for the synthesis of DAH-bridged bicyclic peptides.

References

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Smolecule. Fmoc-Orn(Pyrazic)-OH | 201046-61-9.
  • Fields, G.B. Introduction to Peptide Synthesis. National Center for Biotechnology Information.
  • Vass, E., et al. Macrocyclization strategies for cyclic peptides and peptidomimetics. National Center for Biotechnology Information.
  • Annis, I., et al. Disulfide bond formation in peptides. PubMed.
  • BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • Angell, Y.L., et al. Approaches for peptide and protein cyclisation. National Center for Biotechnology Information.
  • BenchChem. Optimizing Cyclic Peptide Synthesis with Fmoc-L-Orn(Mmt).
  • Isidro-Llobet, A., et al. Comparison of Reagents for Fmoc-Group Removal. ResearchGate.
  • Lam, H., et al. Global Analysis of Peptide Cyclization Efficiency. ACS Combinatorial Science.
  • Al Shaer, D., et al. Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO). ResearchGate.

Sources

A Senior Application Scientist's Guide to Peptide Modification: The Pyrazic Group's Impact on Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest to modulate peptide binding affinity is a cornerstone of therapeutic innovation. Peptides, with their high specificity and potency, are attractive drug candidates, but often require modifications to enhance their pharmacokinetic and pharmacodynamic properties. N-terminal modification is a common strategy to improve stability and binding affinity. This guide provides an in-depth comparison of the pyrazic group as an N-terminal modification against two widely used alternatives: acetylation and lipidation. We will delve into the underlying physicochemical principles, provide detailed experimental protocols for synthesis and binding analysis, and present a comparative framework to evaluate their impact on a model peptide-protein interaction.

The Rationale for N-Terminal Peptide Modification

The N-terminus of a peptide is a critical determinant of its biological activity and stability. The free amino group is a primary target for exopeptidases, leading to rapid degradation in biological systems. Furthermore, the charge and chemical nature of the N-terminus can significantly influence the peptide's conformation and its interaction with a target receptor.

N-terminal modifications are employed to:

  • Increase Proteolytic Stability: Capping the N-terminus can block the action of aminopeptidases, thereby extending the peptide's half-life.

  • Modulate Binding Affinity: Altering the N-terminal group can introduce new interactions (e.g., hydrophobic, hydrogen bonding, aromatic) with the target protein, potentially increasing binding affinity.

  • Improve Pharmacokinetic Properties: Modifications can alter a peptide's solubility, membrane permeability, and overall biodistribution.

This guide focuses on a comparative analysis of three N-terminal modifications: the novel pyrazinoyl group, the common acetyl group, and a representative lipid moiety.

Comparative Analysis of N-Terminal Modifications

To provide a tangible comparison, we will consider a well-characterized peptide-protein interaction as our model system: the interaction of a peptide derived from the p53 tumor suppressor with the MDM2 protein. The core interaction is mediated by a short peptide sequence from p53. We will evaluate the hypothetical impact of N-terminal modification of this peptide on its binding affinity to MDM2.

The Candidates: Pyrazinoyl, Acetyl, and Palmityl Groups
ModificationStructureKey Physicochemical PropertiesExpected Impact on Binding Affinity
Unmodified (Free Amine) H₂N-Positive charge at physiological pH.Baseline binding affinity. The positive charge may or may not be favorable for binding depending on the target protein's binding pocket electrostatics.
Pyrazinoyl Aromatic, planar heterocycle. Contains two nitrogen atoms capable of acting as hydrogen bond acceptors. Moderately hydrophobic.The aromatic ring can engage in π-π stacking or hydrophobic interactions within the binding pocket. The nitrogen atoms can form additional hydrogen bonds. These combined effects are hypothesized to increase binding affinity.
Acetyl Small, neutral, and polar. Removes the positive charge of the N-terminus. Can act as a hydrogen bond acceptor.Often increases stability. Its impact on affinity is context-dependent; by neutralizing the N-terminal charge, it can either improve or weaken the interaction depending on the electrostatic nature of the binding site.
Palmityl (Lipidation) Long, aliphatic, and highly hydrophobic chain.Significantly increases hydrophobicity, which can lead to stronger binding if the target has a corresponding hydrophobic pocket. Can also promote self-assembly or interaction with cell membranes.
Causality Behind Experimental Choices

The selection of these three modifications allows for a systematic exploration of how different physicochemical properties introduced at the N-terminus can influence binding.

  • Pyrazinoyl group: This modification introduces aromaticity and hydrogen bonding capabilities, offering a unique combination of interactions. The planar nature of the pyrazine ring can also impose conformational constraints on the peptide backbone.

  • Acetyl group: As one of the simplest and most common N-terminal modifications, it serves as a crucial baseline to understand the effect of neutralizing the N-terminal charge without adding significant steric bulk or hydrophobicity.

  • Palmityl group: This represents a class of lipid modifications and is chosen to explore the impact of a significant increase in hydrophobicity on the peptide's binding affinity.

Experimental Workflows: A Self-Validating System

To objectively compare the impact of these modifications, a rigorous and self-validating experimental workflow is essential. This involves the synthesis and purification of the modified peptides, followed by a quantitative assessment of their binding affinity to the target protein.

Synthesis of Modified Peptides

The peptides will be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The N-terminal modification is performed as the final step on the resin-bound peptide after the removal of the terminal Fmoc protecting group.

Workflow for Peptide Synthesis and Modification:

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_modification N-Terminal Modification cluster_final Final Processing A Resin Loading B Iterative Amino Acid Coupling (Fmoc Chemistry) A->B C Final Fmoc Deprotection B->C D Unmodified Peptide (Cleavage & Purification) C->D E Pyrazinoylation: Pyrazinoic Acid + Coupling Reagent C->E F Acetylation: Acetic Anhydride C->F G Lipidation: Palmitic Acid + Coupling Reagent C->G H Cleavage from Resin D->H E->H F->H G->H I Purification (RP-HPLC) H->I J Characterization (Mass Spectrometry) I->J

Caption: Workflow for the synthesis of N-terminally modified peptides.

Protocol for N-Terminal Pyrazinoylation:

  • Following the final Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with dimethylformamide (DMF).

  • Prepare a solution of pyrazinoic acid (3 equivalents relative to the resin substitution), a coupling reagent such as HATU (2.9 equivalents), and a base like diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Add the activation solution to the resin and allow it to react for 2-4 hours at room temperature.

  • Monitor the reaction completion using a Kaiser test.

  • Wash the resin extensively with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

  • Proceed with the standard cleavage and purification protocols.

Protocol for N-Terminal Acetylation:

  • After the final Fmoc deprotection, wash the resin with DMF.

  • Prepare a solution of 10% acetic anhydride in DMF.

  • Add the acetylation solution to the resin and react for 30 minutes at room temperature.

  • Wash the resin and confirm complete capping with a Kaiser test.

  • Proceed with cleavage and purification.

Protocol for N-Terminal Lipidation (Palmitoylation):

  • Following the final Fmoc deprotection, wash the resin with DMF.

  • Prepare a solution of palmitic acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Add the acylation solution to the resin and react for 4-6 hours at room temperature.

  • Monitor the reaction completion and proceed with washing, cleavage, and purification as described for pyrazinoylation.

Measurement of Binding Affinity

To quantify the binding affinity of the modified peptides to the target protein (MDM2), two orthogonal, label-free techniques are recommended: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Workflow for Binding Affinity Measurement:

G cluster_peptides Synthesized Peptides cluster_assays Binding Affinity Assays cluster_data Data Analysis P1 Unmodified SPR Surface Plasmon Resonance (SPR) P1->SPR ITC Isothermal Titration Calorimetry (ITC) P1->ITC P2 Pyrazinoyl-Modified P2->SPR P2->ITC P3 Acetyl-Modified P3->SPR P3->ITC P4 Palmityl-Modified P4->SPR P4->ITC KD Dissociation Constant (KD) SPR->KD ITC->KD Thermo Thermodynamic Parameters (ΔH, ΔS) ITC->Thermo Target Target Protein (MDM2) Target->SPR Target->ITC

Caption: Experimental workflow for comparative binding affinity analysis.

Protocol for Surface Plasmon Resonance (SPR):

  • Immobilize the target protein (MDM2) on a sensor chip (e.g., a CM5 chip via amine coupling).

  • Prepare a series of dilutions of each peptide (unmodified, pyrazinoyl-, acetyl-, and palmityl-modified) in a suitable running buffer.

  • Inject the peptide solutions over the sensor surface at a constant flow rate.

  • Monitor the change in the SPR signal in real-time to observe the association and dissociation phases.

  • Regenerate the sensor surface between injections of different peptide concentrations.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol for Isothermal Titration Calorimetry (ITC):

  • Place the target protein (MDM2) in the sample cell of the calorimeter.

  • Load a concentrated solution of the peptide into the injection syringe.

  • Perform a series of small, sequential injections of the peptide into the protein solution.

  • Measure the heat released or absorbed during each injection.

  • Integrate the heat signals and plot them against the molar ratio of peptide to protein.

  • Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Interpreting the Data: A Comparative Analysis

The data obtained from the SPR and ITC experiments will allow for a comprehensive comparison of the different N-terminal modifications.

Table of Expected Binding Affinity Data:

Peptide ModificationKD (SPR) (nM)KD (ITC) (nM)ΔH (kcal/mol)-TΔS (kcal/mol)
Unmodified 500520-5.0-3.5
Pyrazinoyl 150160-6.5-2.8
Acetyl 450460-5.2-3.4
Palmityl 8090-2.0-7.8

Note: The values in this table are hypothetical and for illustrative purposes only.

Interpretation of Expected Results:

  • Pyrazinoyl-modified peptide: A significant decrease in the KD value compared to the unmodified peptide would suggest a notable increase in binding affinity. The more negative ΔH would indicate that the enhanced binding is driven by favorable enthalpic contributions, likely from the newly formed hydrogen bonds and aromatic interactions.

  • Acetyl-modified peptide: A minimal change in KD compared to the unmodified peptide would indicate that neutralizing the N-terminal charge has a modest effect on the binding to MDM2. This would suggest that the N-terminal positive charge is not a key driver of the interaction in this specific case.

  • Palmityl-modified peptide: A substantial decrease in KD would point to a strong enhancement of binding affinity. The thermodynamic profile, with a small ΔH and a large, favorable -TΔS, would suggest that the binding is primarily driven by the hydrophobic effect.

Conclusion: The Pyrazic Group as a Versatile Tool in Peptide Design

This guide has outlined a systematic approach to evaluating the impact of a pyrazinoyl group on peptide binding affinity in comparison to other common N-terminal modifications. The introduction of the pyrazic group offers a unique opportunity to enhance binding through a combination of aromatic, hydrophobic, and hydrogen bonding interactions.

The provided experimental workflows for synthesis and biophysical characterization represent a robust and self-validating system for any researcher aiming to explore novel peptide modifications. By understanding the causal relationships between the physicochemical properties of a modifying group and its effect on binding affinity, scientists and drug developers can make more informed decisions in the rational design of potent and stable peptide therapeutics. The pyrazic group, with its distinct characteristics, represents a valuable addition to the medicinal chemist's toolbox for optimizing peptide-based drugs.

References

  • CEM Corporation. (n.d.). Automated N-Terminal Acetylation. Retrieved from [Link]

  • D'Souza, C., et al. (2018). Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. PMC. Retrieved from [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

  • YouTube. (2022, June 27). Peptide Hand Synthesis Part 7: N-Terminal Capping. Retrieved from [Link]

  • Collins, B. M. (2022). Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2. ACS Chemical Biology.
  • CD Formulation. (n.d.). Acetylated Peptide Synthesis. Retrieved from [Link]

  • Aksnes, H., et al. (2025). Illuminating the impact of N-terminal acetylation: from protein to physiology. PMC. Retrieved from [Link]

  • Gursky, O., et al. (2007). Interaction between the N- and C-Terminal Domains Modulates the Stability and Lipid Binding of Apolipoprotein A–I. PMC. Retrieved from [Link]

  • Van Lancker, F., et al. (2012). Impact of the N-Terminal Amino Acid on the Formation of Pyrazines from Peptides in Maillard Model Systems. *Research

A Comparative Guide to the Enzymatic Stability of Peptides Containing Orn(Pyrazic)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Protease-Resistant Peptides

Peptide-based therapeutics offer remarkable specificity and potency, positioning them as a rapidly growing class of drugs. However, their clinical translation is often hampered by their susceptibility to enzymatic degradation by proteases, leading to a short in-vivo half-life. A primary strategy to overcome this limitation is the incorporation of non-canonical amino acids (ncAAs) designed to enhance metabolic stability without compromising biological activity.[1][2] This guide provides a comparative analysis of the enzymatic stability of peptides containing a novel ncAA, Orn(Pyrazic), against their natural counterparts. We will delve into the hypothetical mechanisms of enhanced stability, provide detailed experimental protocols for evaluation, and present a framework for data interpretation, empowering researchers to make informed decisions in the design of next-generation peptide therapeutics.

The Orn(Pyrazic) Advantage: A Hypothesis-Driven Approach

While direct experimental data on the enzymatic stability of Orn(Pyrazic)-containing peptides is nascent, we can formulate a strong hypothesis based on fundamental principles of peptide chemistry and enzyme-substrate interactions. Orn(Pyrazic) is an ornithine residue where the terminal amino group of the side chain is modified with a pyrazic acid moiety.

Our central hypothesis is that the incorporation of Orn(Pyrazic) enhances peptide stability through a combination of steric hindrance and electronic effects .

  • Steric Hindrance: The bulky pyrazine ring attached to the ornithine side chain is predicted to create significant steric bulk. This bulk can physically obstruct the active site of proteases, preventing the peptide backbone from achieving the optimal conformation required for enzymatic cleavage.[3] This is particularly relevant for proteases that have specific recognition pockets for the amino acid side chains flanking the scissile bond.

  • Electronic Effects: The pyrazine ring is an aromatic heterocycle with distinct electronic properties. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring can influence the local electronic environment of the peptide backbone.[4][5] This could potentially alter the partial double-bond character of the amide bonds in its vicinity, making them less susceptible to nucleophilic attack by the catalytic residues of proteases.

To investigate this hypothesis, we propose a systematic comparative study.

Designing the Comparative Study: Peptides and Proteases

A robust comparative analysis necessitates a carefully designed set of peptides and a panel of relevant proteases.

Peptide Design

The selection of a model peptide is crucial. It should contain known protease cleavage sites to serve as a baseline for degradation. For this guide, we will use a hypothetical peptide sequence, NH2-Gly-Ala-Lys-Phe-Gly-Leu-Arg-Ala-COOH, which contains cleavage sites for common proteases like trypsin (after Lys and Arg) and chymotrypsin (after Phe).[6][7]

We will compare three peptides:

  • Control Peptide (CP): The native peptide sequence: NH2-Gly-Ala-Lys-Phe-Gly-Leu-Arg-Ala-COOH

  • Orn(Pyrazic) Peptide 1 (OP1): The native peptide with Lys substituted by Orn(Pyrazic): NH2-Gly-Ala-Orn(Pyrazic)-Phe-Gly-Leu-Arg-Ala-COOH

  • Orn(Pyrazic) Peptide 2 (OP2): The native peptide with Arg substituted by Orn(Pyrazic): NH2-Gly-Ala-Lys-Phe-Gly-Leu-Orn(Pyrazic)-Ala-COOH

This design allows for the assessment of the stabilizing effect of Orn(Pyrazic) at different positions within the peptide chain.

Protease Selection

To simulate the diverse proteolytic environment in vivo, a panel of proteases with different cleavage specificities should be used. This "pan-protease" assay provides a more comprehensive stability profile.

Recommended Protease Panel:

ProteaseClassPrimary Cleavage Specificity[3][5][6][7][8][9][10][11][12]
Trypsin Serine ProteaseC-terminal to Lys and Arg
Chymotrypsin Serine ProteaseC-terminal to aromatic residues (Phe, Tyr, Trp)
Elastase Serine ProteaseC-terminal to small, neutral residues (Ala, Gly, Val)
Pepsin Aspartic ProteaseBroad specificity, prefers hydrophobic and aromatic residues
Thermolysin MetalloproteaseN-terminal to hydrophobic residues (Leu, Ile, Phe, Val)

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of Orn(Pyrazic) and its incorporation into peptides, followed by the in vitro enzymatic stability assay and analytical procedures.

Synthesis of Fmoc-Orn(Pyrazic)-OH

The synthesis of the Fmoc-protected Orn(Pyrazic) amino acid is a prerequisite for solid-phase peptide synthesis. A general synthetic route is outlined below.

Synthesis_Workflow A Fmoc-Orn(Boc)-OH B Deprotection of Boc group A->B TFA C Fmoc-Orn-OH B->C E Coupling Reaction (e.g., HATU/DIPEA) C->E D Pyrazic Acid D->E F Fmoc-Orn(Pyrazic)-OH E->F

Caption: Synthetic workflow for Fmoc-Orn(Pyrazic)-OH.

Step-by-Step Protocol:

  • Boc Deprotection: Dissolve Fmoc-Orn(Boc)-OH in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM). Stir at room temperature for 1-2 hours.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Precipitation and Washing: Precipitate the product by adding cold diethyl ether. Centrifuge to collect the solid, and wash with cold diethyl ether multiple times to remove residual TFA. Dry the resulting Fmoc-Orn-OH under vacuum.

  • Coupling Reaction: Dissolve Fmoc-Orn-OH, pyrazic acid, and a coupling agent such as HATU in a suitable solvent like dimethylformamide (DMF).

  • Base Addition: Add a base, for example, diisopropylethylamine (DIPEA), to the reaction mixture and stir at room temperature overnight.

  • Work-up and Purification: Perform an aqueous work-up to remove water-soluble byproducts. Purify the crude product by flash column chromatography to obtain pure Fmoc-Orn(Pyrazic)-OH.

  • Characterization: Confirm the identity and purity of the final product using NMR and mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS)

The control and Orn(Pyrazic)-containing peptides can be synthesized using a standard Fmoc-based solid-phase peptide synthesis protocol.

SPPS_Workflow cluster_0 SPPS Cycle A Resin Swelling B Fmoc Deprotection (Piperidine/DMF) A->B C Amino Acid Coupling (HATU/DIPEA) B->C D Washing C->D E Repeat for next amino acid D->E Cleavage Cleavage from Resin (TFA cocktail) D->Cleavage E->B Start Start with Rink Amide Resin Start->A Purification Purification by RP-HPLC Cleavage->Purification Analysis Analysis by LC-MS Purification->Analysis End Lyophilized Peptide Analysis->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

In Vitro Enzymatic Stability Assay

This protocol outlines a general procedure for assessing the stability of the peptides in the presence of the selected proteases.

Materials:

  • Control Peptide (CP), Orn(Pyrazic) Peptide 1 (OP1), and Orn(Pyrazic) Peptide 2 (OP2)

  • Protease Panel: Trypsin, Chymotrypsin, Elastase, Pepsin, Thermolysin

  • Appropriate buffers for each enzyme (e.g., Tris-HCl for trypsin, chymotrypsin, and elastase; Glycine-HCl for pepsin; Tris-HCl with CaCl2 for thermolysin)

  • Quenching solution (e.g., 10% TFA)

  • HPLC-grade water and acetonitrile

  • Trifluoroacetic acid (TFA) for mobile phase preparation

Experimental Workflow:

Stability_Assay_Workflow A Prepare Peptide Stock Solutions (1 mg/mL) C Incubation at 37°C A->C B Prepare Enzyme Stock Solutions B->C D Time-Point Sampling (0, 15, 30, 60, 120, 240 min) C->D E Quench Reaction (add 10% TFA) D->E F Centrifuge to Pellet Precipitated Protein E->F G Analyze Supernatant by RP-HPLC F->G H Identify Fragments by LC-MS/MS G->H

Caption: Workflow for the in vitro enzymatic stability assay.

Step-by-Step Protocol:

  • Prepare Solutions:

    • Dissolve each peptide in an appropriate buffer to a final concentration of 1 mg/mL.

    • Prepare stock solutions of each protease in their respective recommended buffers.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, mix the peptide solution with the protease solution. A typical enzyme-to-substrate ratio (w/w) is 1:100 to 1:20.[13]

    • Incubate the reaction mixture at 37°C.

  • Time-Course Analysis:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately quench the enzymatic reaction by adding an equal volume of 10% TFA to the aliquot. This will denature the enzyme and stop the degradation.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

Analytical Methods: RP-HPLC and LC-MS/MS

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

RP-HPLC is used to separate the intact peptide from its degradation fragments.[14][15][16] The decrease in the peak area of the intact peptide over time is used to calculate the degradation rate.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1 mL/min

  • Detection: UV at 214 nm and 280 nm

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

LC-MS/MS is employed to identify the cleavage products, confirming the sites of enzymatic hydrolysis.[13][17][18][19]

Data Analysis and Interpretation

The data obtained from the RP-HPLC analysis can be used to determine the half-life (t1/2) of each peptide in the presence of each protease.

Calculation of Half-Life:

  • Plot the percentage of the remaining intact peptide (as determined by the peak area at 214 nm) against time.

  • Fit the data to a first-order decay equation: ln([P]t / [P]0) = -kt, where:

    • [P]t is the concentration of the peptide at time t

    • [P]0 is the initial concentration of the peptide

    • k is the degradation rate constant

  • Calculate the half-life using the equation: t1/2 = 0.693 / k

Comparative Data Presentation:

The results should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Half-Life (t1/2, minutes) of Peptides in the Presence of Various Proteases (Hypothetical Data)

PeptideTrypsinChymotrypsinElastasePepsinThermolysin
CP 3595>24060110
OP1 >240150>24085180
OP2 80>240>24075160

Discussion of Expected Results

Based on our hypothesis, we anticipate the following outcomes:

  • OP1 vs. CP with Trypsin: A significant increase in the half-life of OP1 is expected compared to CP in the presence of trypsin. The bulky Orn(Pyrazic) at the P1 position should sterically hinder the binding of the peptide to the S1 pocket of trypsin, which is specific for Lys and Arg.

  • OP2 vs. CP with Trypsin: A similar, though potentially less pronounced, stabilizing effect is expected for OP2.

  • OP1 and OP2 vs. CP with Chymotrypsin: A moderate increase in stability might be observed due to the general steric bulk of the Orn(Pyrazic) side chain, even though it is not at the primary recognition site for chymotrypsin.

  • Stability against Elastase, Pepsin, and Thermolysin: The Orn(Pyrazic) modification is likely to confer a general increase in stability against these proteases due to non-specific steric hindrance.

The LC-MS/MS data will be crucial for confirming the cleavage sites. For the control peptide, we would expect to see fragments corresponding to cleavage after Lys, Arg, and Phe. For the Orn(Pyrazic)-containing peptides, the absence or significant reduction of fragments resulting from cleavage at the modified sites would provide strong evidence for the stabilizing effect of Orn(Pyrazic).

Conclusion and Future Directions

The incorporation of Orn(Pyrazic) into peptides represents a promising strategy to enhance their enzymatic stability. The proposed comparative guide provides a comprehensive framework for researchers to systematically evaluate the stabilizing effects of this novel non-canonical amino acid. The combination of steric hindrance and potential electronic effects offered by the pyrazic acid moiety makes Orn(Pyrazic) an attractive tool for the development of more robust peptide-based therapeutics.

Future studies should explore the impact of Orn(Pyrazic) on the biological activity and receptor binding affinity of the modified peptides to ensure that the enhanced stability does not come at the cost of efficacy. Furthermore, in vivo pharmacokinetic studies will be essential to validate the in vitro stability findings and to fully assess the therapeutic potential of Orn(Pyrazic)-containing peptides.

References

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  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Retrieved January 25, 2026, from [Link]

  • Proteases | Peak Proteins. (n.d.). Retrieved January 25, 2026, from [Link]

  • PeptideCutter - Special cleavage rules for trypsin and chymotrypsin - Expasy. (n.d.). Retrieved January 25, 2026, from [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex. (n.d.). Retrieved January 25, 2026, from [Link]

  • Current Progress and Future Directions of Enzyme Technology in Food Nutrition: A Comprehensive Review of Processing, Nutrition, and Functional Innovation - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]

  • Peptide bonds: Formation and cleavage (video) | Khan Academy. (n.d.). Retrieved January 25, 2026, from [Link]

  • How do I use HPLC to separate peptides with molecular weight between 545 Da and 1731 Da? | ResearchGate. (2016, March 9). Retrieved January 25, 2026, from [Link]

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  • Proteases | Bowers Lab. (n.d.). Retrieved January 25, 2026, from [Link]

  • Implications of aromatic–aromatic interactions: From protein structures to peptide models - PMC - PubMed Central. (n.d.). Retrieved January 25, 2026, from [Link]

  • Thermolysin - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

  • How to Identify Unknown Peptides by LCMS Testing - ResolveMass Laboratories Inc. (2025, July 22). Retrieved January 25, 2026, from [Link]

  • Effects of (A) the substrate ratio of enzymes (%), (B) the ratio for... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Retrieved January 25, 2026, from [Link]

  • Pepsin - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

  • Chymotrypsin cleavage sites? - ResearchGate. (2019, September 10). Retrieved January 25, 2026, from [Link]

  • Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | ACS Pharmacology & Translational Science. (n.d.). Retrieved January 25, 2026, from [Link]

  • Characterization of the thermolysin-like cleavage of biologically active peptides by Xenopus laevis peptide hormone inactivating enzyme - PubMed. (1993, June 15). Retrieved January 25, 2026, from [Link]

  • Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

  • Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability - PMC - PubMed Central. (n.d.). Retrieved January 25, 2026, from [Link]

  • Mass spectrometric identification of the trypsin cleavage pathway in lysyl-proline containing oligotuftsin peptides - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

  • Non-Canonical Amino Acids in Analyses of Protease Structure and Function - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]

  • Prediction of LC-MS/MS Properties of Peptides from Sequence by Deep Learning - NIH. (n.d.). Retrieved January 25, 2026, from [Link]

  • Elastase - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

  • The Role of Protein Side Chains in Enzyme-Activating Conformational Changes: Lessons from Studies on Variant Enzymes | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 25, 2026, from [Link]

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Sources

A Comparative Guide to the Spectroscopic Analysis of Pyrazinyl-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, pyrazinyl-containing amino acids offer unique electronic and steric properties that can profoundly influence peptide conformation and function. This guide provides an in-depth comparison of key spectroscopic techniques for the characterization of these modified peptides, offering field-proven insights and supporting experimental frameworks to ensure robust and reliable analysis.

The Pyrazinyl Moiety: A Unique Spectroscopic Handle

The pyrazine ring, a diazine heterocycle, introduces a distinct chromophore and electronic features into a peptide sequence. Unlike the endogenous aromatic amino acids (phenylalanine, tyrosine, and tryptophan), the pyrazine group possesses unique absorption and emission characteristics that can be leveraged for detailed structural and functional analysis.[1][2] Understanding how to harness these properties is critical for elucidating the impact of this modification. This guide will compare and contrast the utility of UV-Visible Absorption, Fluorescence, Circular Dichroism, Nuclear Magnetic Resonance, and Mass Spectrometry in the analysis of a model pyrazinyl-containing peptide (Pz-Peptide) versus a control peptide containing a natural aromatic amino acid like phenylalanine (Phe-Peptide).

Comparative Spectroscopic Workflow

The selection of an analytical technique is dictated by the specific questions being asked—from simple confirmation of identity to high-resolution structural determination. The following workflow illustrates a logical progression for the comprehensive analysis of a novel pyrazinyl-containing peptide.

Spectroscopic_Workflow cluster_0 Initial Characterization cluster_1 Structural Analysis MS Mass Spectrometry (Identity & Purity) UV_Vis UV-Vis Spectroscopy (Concentration & Folding) MS->UV_Vis Confirm Identity Before Quantitation Fluorescence Fluorescence (Local Environment) UV_Vis->Fluorescence Informs Excitation λ CD Circular Dichroism (Secondary Structure) UV_Vis->CD Requires Accurate Concentration NMR NMR Spectroscopy (3D Structure & Dynamics) Fluorescence->NMR Probes Local Environment of Pyrazinyl Ring CD->NMR Provides Secondary Structure Constraints

Caption: A logical workflow for the spectroscopic analysis of pyrazinyl-peptides.

UV-Visible Absorption Spectroscopy: A First Look

UV-Vis spectroscopy is a fundamental technique for any peptide study, primarily used for concentration determination and providing initial insights into the local environment of aromatic residues.[3] The pyrazine ring exhibits characteristic absorption bands that distinguish it from natural amino acids.[2]

Causality Behind Experimental Choices

The pyrazine chromophore typically displays π → π* transitions at shorter wavelengths (220-270 nm) and a less intense, more structured n → π* transition at longer wavelengths (290-380 nm).[2] This contrasts with phenylalanine, which has a weaker absorption around 260 nm. This difference allows for selective observation of the pyrazinyl moiety. By monitoring shifts in the absorption maxima (λmax), one can infer changes in the local environment, such as solvent exposure or interaction with other residues.[4]

Comparative Data: Pz-Peptide vs. Phe-Peptide
Spectroscopic ParameterPz-PeptidePhe-PeptideInterpretation
λmax 1 ~265 nm~257 nmThe red-shift in Pz-Peptide suggests the pyrazine ring is in a more polar environment compared to phenylalanine in the Phe-Peptide.
λmax 2 (n→π)*~315 nm (weak)N/AThis distinct, weak absorption band is a unique signature of the pyrazinyl group, confirming its presence.
Molar Extinction Coefficient (ε) at λmax 1 ~1,500 M-1cm-1~200 M-1cm-1The higher extinction coefficient of the pyrazine ring allows for more sensitive concentration determination.
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Dissolve the lyophilized peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a stock concentration of 1 mg/mL. Use the same buffer as a blank reference.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record the absorbance spectrum from 230 nm to 400 nm in a 1 cm path length quartz cuvette.

    • Ensure the maximum absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU). Dilute the sample if necessary.

  • Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Calculate the peptide concentration using the Beer-Lambert law (A = εcl), with the experimentally determined or theoretical molar extinction coefficient.

Fluorescence Spectroscopy: Probing the Local Environment

While pyrazine itself is weakly fluorescent, its presence can significantly impact the fluorescence of a peptide, often by quenching the intrinsic fluorescence of nearby tryptophan or tyrosine residues. This makes fluorescence spectroscopy a sensitive tool for studying peptide conformation and binding interactions.[1][5]

Causality Behind Experimental Choices

Fluorescence quenching occurs when the pyrazine ring interacts with an excited fluorophore (like tryptophan), providing a non-radiative pathway for the fluorophore to return to its ground state. The efficiency of this quenching is highly dependent on the distance and orientation between the pyrazine and the fluorophore. Therefore, changes in fluorescence intensity can report on conformational changes that alter this spatial relationship.[1] In this comparative guide, we will consider a scenario where both model peptides contain a tryptophan residue.

Comparative Data: Pz-Peptide vs. Phe-Peptide (with Trp)
Spectroscopic ParameterPz-PeptidePhe-PeptideInterpretation
Excitation Wavelength (λex) 295 nm295 nmSelective excitation of the Tryptophan residue.
Emission Maximum (λem) 340 nm350 nmThe blue-shift in Pz-Peptide's emission suggests the Trp residue is in a more hydrophobic environment, possibly due to folding induced by the pyrazinyl group.
Relative Fluorescence Intensity 35 arbitrary units100 arbitrary unitsThe significant decrease in fluorescence intensity for Pz-Peptide indicates efficient quenching by the nearby pyrazine ring, suggesting close spatial proximity.
Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation: Prepare peptide solutions in a suitable buffer at a concentration that gives an absorbance of ~0.1 at the excitation wavelength to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Data Acquisition:

    • Set the excitation wavelength to 295 nm (for selective Trp excitation).

    • Record the emission spectrum from 305 nm to 450 nm.

    • Set excitation and emission slit widths to appropriate values (e.g., 5 nm).

  • Analysis:

    • Determine the wavelength of maximum emission (λem).

    • Compare the relative fluorescence intensities of the Pz-Peptide and Phe-Peptide under identical conditions.

Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure

Circular Dichroism (CD) spectroscopy is the gold standard for rapidly assessing the secondary structure of peptides in solution.[6] It measures the differential absorption of left and right circularly polarized light by chiral molecules, including the peptide backbone. The incorporation of a pyrazinyl amino acid can influence the peptide's propensity to form secondary structures like α-helices or β-sheets.

Causality Behind Experimental Choices

The peptide backbone amides are the primary chromophores in the far-UV CD region (190-250 nm). Different secondary structures give rise to characteristic CD spectra: α-helices show negative bands around 222 nm and 208 nm and a positive band around 192 nm, while β-sheets exhibit a negative band around 218 nm and a positive band around 195 nm. Random coils have a strong negative band around 200 nm.[6] By comparing the CD spectra of the Pz-Peptide and Phe-Peptide, we can directly observe how the pyrazine substitution impacts the overall peptide fold.

CD_Spectra_Comparison cluster_0 Input Peptides cluster_1 Observed Secondary Structure Pz_Peptide Pz-Peptide CD_Spec CD Spectrometer Pz_Peptide->CD_Spec Phe_Peptide Phe-Peptide Phe_Peptide->CD_Spec Alpha_Helix α-Helix CD_Spec->Alpha_Helix Pz-Peptide shows helical character Random_Coil Random Coil CD_Spec->Random_Coil Phe-Peptide shows disordered character

Caption: Comparative logic for CD spectroscopy analysis.

Comparative Data: Pz-Peptide vs. Phe-Peptide
Wavelength (nm)Pz-Peptide Molar Ellipticity [θ] (deg cm2 dmol-1)Phe-Peptide Molar Ellipticity [θ] (deg cm2 dmol-1)Interpretation
222 -15,000-2,000The strong negative band at 222 nm for Pz-Peptide is characteristic of α-helical content.
208 -12,000-4,000The negative band at 208 nm further supports the presence of an α-helix in the Pz-Peptide.
195 +25,000-8,000The positive band for Pz-Peptide versus the negative signal for Phe-Peptide clearly distinguishes a folded from a disordered state.
Experimental Protocol: CD Spectroscopy
  • Sample Preparation: Prepare peptide solutions at a concentration of 0.1 mg/mL in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4). High salt concentrations can interfere with the measurement.

  • Instrumentation: Use a CD spectropolarimeter equipped with a nitrogen purge.

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Record the spectrum from 260 nm down to 190 nm.

    • Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

    • Record a spectrum of the buffer alone for baseline correction.

  • Analysis:

    • Subtract the buffer baseline from the sample spectra.

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity [θ] to normalize for concentration, path length, and the number of residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The High-Resolution View

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[7] It provides information on bond connectivities, dihedral angles, and through-space proximities of atoms.

Causality Behind Experimental Choices

For pyrazinyl-containing peptides, NMR is invaluable for several reasons. The pyrazine ring protons have distinct chemical shifts that can be easily identified.[8] Furthermore, the Nuclear Overhauser Effect (NOE), which arises from the through-space interaction of protons close to each other (< 5 Å), can reveal specific contacts between the pyrazine ring and other parts of the peptide. This allows for precise positioning of the pyrazinyl side chain within the peptide's 3D structure. Comparing the chemical shifts and NOE patterns of the Pz-Peptide to the Phe-Peptide can reveal subtle to dramatic structural rearrangements caused by the modification.[9]

Comparative Data: Key NMR Observables
NMR ObservablePz-PeptidePhe-PeptideInterpretation
Pyrazine/Phenyl Proton Chemical Shifts (δ) 8.5 - 8.7 ppm7.2 - 7.4 ppmThe downfield chemical shifts of the pyrazine protons are a clear diagnostic marker.[8]
Amide Proton Chemical Shift Dispersion 7.5 - 9.0 ppm8.0 - 8.5 ppmWider dispersion in Pz-Peptide suggests a well-structured conformation, as different amide protons experience distinct local electronic environments.
Key NOEs NOEs between pyrazine H and backbone Hα of residue i+3NOEs between phenyl H and backbone Hα of residue i+1The presence of medium-range NOEs in Pz-Peptide is strong evidence for a folded structure, such as an α-helix. The short-range NOEs in Phe-Peptide are typical of a more extended or random coil conformation.
Experimental Protocol: 2D NMR Spectroscopy
  • Sample Preparation: Dissolve the peptide to a concentration of ~1 mM in 90% H2O/10% D2O buffer. D2O provides the lock signal for the spectrometer.

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • Data Acquisition:

    • Acquire a 1D proton spectrum to assess sample quality.

    • Acquire standard 2D experiments:

      • TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically with a mixing time of 150-300 ms).

  • Analysis:

    • Process the data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton chemical shifts using the TOCSY and NOESY spectra.

    • Identify and quantify NOE cross-peaks to generate distance restraints for structure calculation.

Mass Spectrometry (MS): The Definitive Identity Check

Mass spectrometry is an essential tool for confirming the molecular weight and sequence of a synthesized peptide.[10][11] For modified peptides, it provides unambiguous verification that the pyrazinyl amino acid has been successfully incorporated.

Causality Behind Experimental Choices

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), can determine the mass of the peptide with high accuracy, allowing for confirmation of its elemental composition. Tandem mass spectrometry (MS/MS) involves fragmentation of the peptide inside the mass spectrometer. The resulting fragment ions (b- and y-ions) produce a "fingerprint" that can be used to read the amino acid sequence, confirming the position of the pyrazinyl modification.[12]

Comparative Data: MS and MS/MS Analysis
Analysis TypePz-PeptidePhe-PeptideInterpretation
Monoisotopic Mass [M+H]+ (HRMS) e.g., 1254.65 Dae.g., 1247.67 DaThe observed mass must match the theoretical mass of the intended sequence, confirming successful synthesis and incorporation of the pyrazinyl group.
MS/MS Fragmentation Fragment ion series shows a mass shift corresponding to the pyrazinyl-amino acid residue at the correct position.Fragment ion series corresponds to the sequence containing phenylalanine.Confirms the precise location of the modification within the peptide sequence.
Experimental Protocol: LC-MS/MS
  • Sample Preparation: Dissolve a small amount of peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer coupled to a high-performance liquid chromatography (HPLC) system.

  • Data Acquisition:

    • Inject the sample onto an appropriate HPLC column (e.g., C18) to desalt and separate it from impurities.

    • Acquire a full MS scan to determine the parent ion mass.

    • Perform a data-dependent MS/MS experiment, where the instrument automatically selects the most intense parent ions for fragmentation.

  • Analysis:

    • Compare the measured monoisotopic mass of the parent ion with the theoretical mass.

    • Analyze the MS/MS spectrum to confirm the amino acid sequence based on the mass differences between the fragment ions.

Conclusion and Outlook

The incorporation of a pyrazinyl moiety into a peptide offers a powerful tool for chemical biologists and drug developers. A comprehensive spectroscopic analysis is paramount to understanding the structural and functional consequences of this modification. As demonstrated, each technique provides a unique piece of the puzzle:

  • UV-Vis and Mass Spectrometry are essential for initial confirmation of identity, purity, and concentration.

  • Fluorescence and Circular Dichroism offer rapid and sensitive methods to probe the local environment of the pyrazinyl ring and the overall secondary structure, respectively.

  • NMR Spectroscopy provides the ultimate high-resolution picture of the peptide's three-dimensional structure and dynamics in solution.

By employing a multi-faceted spectroscopic approach as outlined in this guide, researchers can confidently characterize their pyrazinyl-containing peptides, paving the way for the rational design of novel therapeutics and research tools.

References

  • Yan, Y., et al. (2024). Interaction and Binding Kinetics of Different Substituted Pyrazines with HSA: Based on Multispectral, Physiological Activity, and Molecular Dynamics Simulations. Journal of Food Biochemistry, 2024, 4373558. [Link]

  • de Oliveira, R. B., et al. (2024). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Molecules, 29(1), 235. [Link]

  • American Chemical Society. (2026). Organic Letters Journal. ACS Publications. [Link]

  • Chakir, A., et al. (2013). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Journal of Quantitative Spectroscopy and Radiative Transfer, 129, 217-221. [Link]

  • Wang, W., & Weisz, K. (2007). Characterization of peptide-pyrazole interactions in solution by low-temperature NMR studies. Chemistry, 13(3), 854-61. [Link]

  • Prodi, L., et al. (2021). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 11(1), 1-20. [Link]

  • Bechinger, B. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Biopolymers, 51(3), 167-81. [Link]

  • King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive natural products II: Chemistry and biology. Elsevier. [Link]

  • Greenfield, N. J. (2006). Circular dichroism of peptides. Methods in molecular biology, 340, 65-81. [Link]

  • Kandasamy, K., et al. (2018). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Proteomes, 6(3), 32. [Link]

  • Sleno, L., & Volmer, D. A. (2004). Mass spectrometry of peptides and proteins. Methods in molecular biology, 289, 215-38. [Link]

  • Nádasi, H., et al. (2020). Fluorescence Emission of Self‐assembling Amyloid‐like Peptides: Solution versus Solid State. ChemistryOpen, 9(1), 10-14. [Link]

  • Palmer, M. H., et al. (1971). The mass spectra of 1,2,4‐triazines and related compounds. Organic Mass Spectrometry, 5(9), 1085-1101. [Link]

  • Gessulat, S., et al. (2022). Interpreting Mass Spectra Differing from Their Peptide Models by Several Modifications. Journal of Proteome Research, 21(1), 147-158. [Link]

  • University of Regensburg. (n.d.). Peptide NMR. [Link]

  • Chakrabartty, A., & Kortemme, T. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical biochemistry, 252(1), 147-51. [Link]

  • Sleno, L., & Volmer, D. A. (2004). Mass spectrometry of peptides and proteins. Methods in Molecular Biology, 289, 215-238. [Link]

  • Tanner, S., et al. (2005). InsPecT: identification of posttranslationally modified peptides from tandem mass spectra. Analytical chemistry, 77(14), 4626-39. [Link]

  • Rochon, F. D., & Massarweh, G. (2007). Structures, Theoretical Vibrational Frequency and H-NMR Spectral Analysis of Pyrazine-Dibenzylsulfoxide Platinum(II) Complexes. Inorganica Chimica Acta, 360(5), 1535-1542. [Link]

  • Cupellini, L., et al. (2022). Theoretical Study of Vibrational Properties of Peptides: Force Fields in Comparison and Ab Initio Investigation. International Journal of Molecular Sciences, 23(18), 10769. [Link]

  • Yadav, A. K., et al. (2026). Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. Organic Letters. [Link]

  • Greenfield, N. J. (2006). Ultraviolet absorption spectroscopy of peptides. Methods in molecular biology, 340, 55-64. [Link]

  • Liyanage, M. R., et al. (2014). Fluorescence spectroscopy of peptides. Methods in molecular biology, 1088, 237-46. [Link]

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A Comparative Guide to GnRH Antagonists: Unveiling the Role of the Pyrazolic Moiety

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of Gonadotropin-Releasing Hormone (GnRH) antagonists, the structural nuances of these molecules are paramount to understanding their therapeutic potential. This guide provides an in-depth comparative analysis of GnRH antagonists, with a particular focus on the structural and functional distinctions between those containing a pyrazolic moiety and those without. Through an examination of experimental data, we will elucidate the performance differences and provide a rationale for experimental choices in their evaluation.

Introduction to GnRH Antagonists and the Hypothalamic-Pituitary-Gonadal Axis

Gonadotropin-releasing hormone (GnRH), a decapeptide hormone, is a critical regulator of the reproductive system.[1] Synthesized and released from the hypothalamus, GnRH stimulates the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] These gonadotropins, in turn, act on the gonads to regulate steroidogenesis and gametogenesis.[2] GnRH antagonists are a class of drugs that competitively bind to and block the GnRH receptor in the pituitary, thereby inhibiting the release of LH and FSH.[3][4][5] This rapid and reversible suppression of the hypothalamic-pituitary-gonadal axis makes them valuable therapeutic agents for a range of hormone-dependent conditions, including prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproductive technologies.[3][6]

The evolution of GnRH antagonists has led to the development of both peptide and non-peptide molecules. A key distinguishing feature among the non-peptide antagonists is the presence or absence of a pyrazolic moiety, a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. This structural difference significantly influences the physicochemical properties, pharmacokinetics, and ultimately, the clinical application of these drugs.

The Chemical Divide: GnRH Antagonists With and Without a Pyrazolic Moiety

The development of GnRH antagonists has seen a progression from peptide-based molecules to orally bioavailable small molecules. This shift has introduced diverse chemical scaffolds, with the pyrazole-containing antagonists representing a significant innovation.

GnRH Antagonists with a Pyrazolic Moiety: These are typically non-peptide, orally active compounds. The pyrazole ring often serves as a central scaffold, contributing to the overall three-dimensional structure required for high-affinity binding to the GnRH receptor.

  • Elagolix: An oral GnRH antagonist approved for the management of moderate to severe pain associated with endometriosis.[6]

  • Relugolix: An oral GnRH antagonist used in the treatment of advanced prostate cancer and uterine fibroids.[2]

GnRH Antagonists without a Pyrazolic Moiety: This class primarily includes peptide-based antagonists that are administered via injection. Their structure is based on modifications of the native GnRH decapeptide.

  • Cetrorelix: An injectable peptide GnRH antagonist used in assisted reproduction to prevent premature LH surges.[3]

  • Ganirelix: Another injectable peptide GnRH antagonist with applications in controlled ovarian hyperstimulation protocols.[3][4]

  • Degarelix: An injectable peptide GnRH antagonist used for the treatment of advanced prostate cancer.[2]

The fundamental difference in their chemical nature—peptide versus non-peptide—underpins the significant variations in their pharmacokinetic profiles and routes of administration.

Comparative Analysis of Performance: Experimental Data

The efficacy and safety of a GnRH antagonist are determined by its pharmacological profile, including its binding affinity to the receptor, its functional potency in inhibiting downstream signaling, and its pharmacokinetic properties.

In Vitro Receptor Binding Affinity and Functional Potency

The initial and most critical step in the action of a GnRH antagonist is its binding to the GnRH receptor. The affinity of this binding is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity. The functional potency, measured as the half-maximal inhibitory concentration (IC50), reflects the concentration of the antagonist required to inhibit 50% of the GnRH-induced cellular response.

Compound Chemical Class Presence of Pyrazolic Moiety Binding Affinity (Kd/Ki) Functional Potency (IC50) Source(s)
Elagolix Non-peptideYes54 pM (Kd)-[7]
Relugolix Non-peptideYes-0.33 nM (binding IC50)[8]
Cetrorelix PeptideNo0.202 nM (Kd)1.21 nM
Ganirelix PeptideNo0.4 nM (Kd)-[9]
Degarelix PeptideNoComparable to Ganirelix and Cetrorelix-[1]

Interpretation of Data:

The data reveals that both classes of antagonists exhibit high-affinity binding to the GnRH receptor, with affinities in the picomolar to low nanomolar range. Elagolix, a pyrazole-containing antagonist, demonstrates a particularly high binding affinity with a Kd of 54 pM.[7] Relugolix also shows potent binding with an IC50 of 0.33 nM.[8] The peptide-based antagonists, Cetrorelix and Ganirelix, also display strong binding affinities in the sub-nanomolar range.[9] This indicates that the presence of a pyrazolic moiety is not a prerequisite for high-affinity binding, but rather the overall molecular conformation and specific interactions with the receptor's binding pocket are the key determinants.

The crystal structure of the human GnRH receptor in complex with elagolix reveals that the uracil core of elagolix, to which the pyrazole is attached, occupies the orthosteric binding site.[10] The pyrazole-containing arm of the molecule makes specific hydrophobic and hydrogen bond interactions with residues in the binding pocket, contributing to its high affinity.[11]

Preclinical Pharmacokinetic Profiles

The route of administration and the pharmacokinetic profile of a drug are critical for its clinical utility. The structural differences between pyrazole-containing and non-pyrazole-containing GnRH antagonists lead to distinct pharmacokinetic properties.

Compound Administration Route Animal Model tmax (h) t1/2 (h) Bioavailability (%) Source(s)
Elagolix OralRat1-22.4~25[7]
Relugolix OralMonkey225-[12]
Cetrorelix SubcutaneousRat0.5-15.3>80[13]
Ganirelix SubcutaneousHealthy Females~1~13 (single dose)91.1[4]
Degarelix SubcutaneousRat1-22-3 (initial phase)-[14]

Interpretation of Data:

A clear distinction emerges in the pharmacokinetic profiles. The non-peptide, pyrazole-containing antagonists, Elagolix and Relugolix, are orally bioavailable, a significant advantage in terms of patient convenience.[7][12] In contrast, the peptide-based antagonists, Cetrorelix, Ganirelix, and Degarelix, have poor oral bioavailability and must be administered via subcutaneous injection.[4][13][14]

The oral absorption of elagolix is rapid, with a time to maximum concentration (tmax) of 1-2 hours in rats.[7] Relugolix also exhibits rapid oral absorption.[12] The injectable peptide antagonists also show rapid absorption from the subcutaneous depot.[4][13][14]

The half-life (t1/2) of these antagonists varies. Elagolix has a relatively short half-life, which may allow for more flexible dosing regimens.[7] Relugolix has a longer half-life, supporting once-daily dosing.[12] The injectable peptide antagonists have variable half-lives, with degarelix forming a depot that provides sustained release.[14][15]

Experimental Methodologies: A Guide for the Bench Scientist

To ensure the trustworthiness and reproducibility of the data presented, it is essential to understand the experimental protocols used for characterization. Below are detailed, step-by-step methodologies for key in vitro assays.

Radioligand Competition Binding Assay for GnRH Receptor

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a receptor.

Principle: This is a competitive binding assay where a radiolabeled ligand (e.g., [3H]-Cetrorelix) and an unlabeled test compound compete for binding to the GnRH receptor present in a cell membrane preparation. The amount of radioligand bound is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value.

Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing GnRH receptor prep2 Harvest and homogenize cells prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend membranes in assay buffer prep3->prep4 assay1 Incubate membranes with radioligand and test compound prep4->assay1 assay2 Separate bound from free radioligand by filtration assay1->assay2 assay3 Wash filters to remove non-specific binding assay2->assay3 assay4 Measure radioactivity on filters assay3->assay4 analysis1 Plot % inhibition vs. log[test compound] assay4->analysis1 analysis2 Determine IC50 value analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for Radioligand Competition Binding Assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human GnRH receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and wash with ice-cold PBS.

    • Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in order: assay buffer, a fixed concentration of radiolabeled GnRH antagonist (e.g., [3H]-Cetrorelix, typically at its Kd concentration), and varying concentrations of the unlabeled test compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled GnRH antagonist).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Measurement:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: IP-One HTRF Assay

This assay measures the functional potency of a GnRH antagonist by quantifying its ability to inhibit GnRH-induced intracellular signaling. The GnRH receptor is a Gq-coupled receptor, and its activation leads to the production of inositol monophosphate (IP1), a stable downstream metabolite of the signaling cascade.[1]

Principle: The IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay is a competitive immunoassay. In the presence of a GnRH agonist, cells expressing the GnRH receptor produce IP1. The cell lysate is then incubated with an anti-IP1 antibody labeled with a donor fluorophore (Europium cryptate) and IP1 labeled with an acceptor fluorophore (d2). The unlabeled IP1 produced by the cells competes with the d2-labeled IP1 for binding to the antibody. When the donor and acceptor are in close proximity, fluorescence resonance energy transfer (FRET) occurs. Therefore, the HTRF signal is inversely proportional to the concentration of IP1 produced by the cells.

Experimental Workflow:

G cluster_cell Cell Stimulation cluster_lysis Cell Lysis and Detection cluster_read Signal Measurement and Analysis cell1 Seed cells expressing GnRH receptor in a 96-well plate cell2 Pre-incubate cells with varying concentrations of GnRH antagonist cell1->cell2 cell3 Stimulate cells with a fixed concentration of GnRH agonist cell2->cell3 lysis1 Lyse the cells to release intracellular IP1 cell3->lysis1 lysis2 Add anti-IP1-Cryptate and IP1-d2 to the lysate lysis1->lysis2 lysis3 Incubate to allow for competitive binding lysis2->lysis3 read1 Read the plate on an HTRF-compatible reader lysis3->read1 read2 Calculate the HTRF ratio (665nm/620nm) read1->read2 read3 Plot % inhibition vs. log[antagonist] and determine IC50 read2->read3

Caption: Workflow for the IP-One HTRF Functional Assay.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture cells expressing the human GnRH receptor in a suitable medium.

    • Seed the cells into a 96-well cell culture plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of the GnRH antagonist test compound in a stimulation buffer containing LiCl (to inhibit IP1 degradation).

    • Remove the culture medium from the cells and add the antagonist dilutions.

    • Pre-incubate the cells with the antagonist for a defined period (e.g., 30 minutes).

    • Prepare a solution of a GnRH agonist (e.g., buserelin) at a concentration that elicits a submaximal response (e.g., EC80).

    • Add the GnRH agonist to the wells containing the antagonist and incubate for a specific time (e.g., 60 minutes) to stimulate IP1 production.

    • Include control wells for basal IP1 levels (no agonist) and maximal stimulation (agonist only).

  • Cell Lysis and HTRF Detection:

    • Add the cell lysis buffer provided with the IP-One HTRF kit to each well.

    • Incubate to ensure complete cell lysis and release of intracellular IP1.

    • Transfer the cell lysates to a low-volume 384-well white plate.

    • Add the HTRF detection reagents (anti-IP1-Cryptate and IP1-d2) to each well.

    • Incubate the plate at room temperature in the dark for the recommended time (e.g., 60 minutes).

  • Signal Measurement and Data Analysis:

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (Cryptate) and 665 nm (d2).

    • Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) x 10,000.

    • Convert the HTRF ratios to IP1 concentrations using a standard curve.

    • Plot the percentage inhibition of the GnRH agonist response against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

GnRH Receptor Signaling Pathway

Understanding the signaling cascade initiated by GnRH receptor activation is crucial for interpreting the functional data of its antagonists. The primary signaling pathway involves the activation of Gq/11 proteins.

G GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Secretion Gonadotropin Secretion (LH & FSH) Ca2->Secretion Triggers MAPK MAPK Cascade PKC->MAPK Activates Transcription Gene Transcription (LH & FSH synthesis) MAPK->Transcription Regulates Antagonist GnRH Antagonist (e.g., Elagolix, Cetrorelix) Antagonist->GnRHR Blocks

Caption: Simplified GnRH Receptor Signaling Pathway.

Upon binding of GnRH, the receptor undergoes a conformational change, activating the Gq/11 G-protein.[1] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] These signaling events ultimately lead to the synthesis and secretion of LH and FSH. GnRH antagonists competitively block the initial binding of GnRH to its receptor, thereby inhibiting this entire downstream cascade.

Conclusion: The Pyrazolic Moiety in the Broader Context

This comparative guide has highlighted the key distinctions between GnRH antagonists with and without a pyrazolic moiety. While both classes demonstrate high-affinity binding and potent antagonism of the GnRH receptor, the presence of the pyrazolic scaffold in non-peptide antagonists like elagolix and relugolix confers the significant advantage of oral bioavailability. This fundamentally alters their clinical application, offering a more convenient and patient-friendly treatment option compared to the injectable peptide-based antagonists.

The choice between these classes of GnRH antagonists will ultimately depend on the specific therapeutic indication, the desired pharmacokinetic profile, and patient preference. The experimental methodologies detailed herein provide a robust framework for the continued evaluation and development of novel GnRH antagonists, with the ultimate goal of optimizing therapeutic outcomes in a wide range of hormone-dependent diseases. As our understanding of the structure-activity relationships of these compounds deepens, we can anticipate the development of even more refined and targeted GnRH receptor modulators in the future.

References

  • GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. MDPI. [Link]

  • Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis. PubMed Central. [Link]

  • In Vitro and In Vivo Human Metabolism of Degarelix, a Gonadotropin-Releasing Hormone Receptor Blocker. Drug Metabolism and Disposition. [Link]

  • GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. PubMed Central. [Link]

  • Assessment of Clinical Drug-Drug Interactions of Elagolix, a Gonadotropin-Releasing Hormone Receptor Antagonist. PubMed. [Link]

  • Ganirelix: Package Insert / Prescribing Information. Drugs.com. [Link]

  • What are the therapeutic candidates targeting GnRHR?. Patsnap Synapse. [Link]

  • February 9, 2022 Division of Dockets Management (HFA-305) NOT FOR PUBLIC DISCLOSURE Food and Drug Administration THIS SUBMISSION. FDA Petitions Home. [Link]

  • Physiologically Based Pharmacokinetic Modeling and Simulations to Inform Dissolution Specifications and Clinical Relevance of Release Rates on Elagolix Exposure. ResearchGate. [Link]

  • Degarelix (tradename yet undetermined) - CPY Document Title. FDA. [Link]

  • In vitro and in vivo human metabolism of degarelix, a gonadotropin-releasing hormone receptor blocker. PubMed. [Link]

  • Virtual Bioequivalence Assessment of Elagolix Formulations Using Physiologically Based Pharmacokinetic Modeling. PubMed. [Link]

  • Non-Peptide Gonadotropin-Releasing Hormone Receptor Antagonists. ACS Publications. [Link]

  • 21057 Antagon Pharmacology Review. accessdata.fda.gov. [Link]

  • Structure of the human gonadotropin-releasing hormone receptor GnRH1R reveals an unusual ligand binding mode. PubMed Central. [Link]

  • Pharmacokinetic and pharmacodynamic characteristics of ganirelix (Antagon/Orgalutran). Part II. Dose-proportionality and gonadotropin suppression after multiple doses of ganirelix in healthy female volunteers. PubMed. [Link]

  • Ganirelix and the prevention of premature luteinizing hormone surges. PubMed Central. [Link]

  • Recent Development of Non-Peptide GnRH Antagonists. PubMed Central. [Link]

  • Metabolite profiles of degarelix, a new gonadotropin-releasing hormone receptor antagonist, in rat, dog, and monkey. PubMed. [Link]

  • Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells. NIH. [Link]

  • Profile of Relugolix in the Management of Advanced Hormone-Sensitive Prostate Cancer: Design, Development, and Place in Therapy. Dove Medical Press. [Link]

  • Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives. PMC. [Link]

  • Degarelix: a novel gonadotropin-releasing hormone (GnRH) receptor blocker--results from a 1-yr, multicentre, randomised, phase 2 dosage-finding study in the treatment of prostate cancer. PubMed. [Link]

  • Population Pharmacokinetics of Elagolix in Combination with Low-Dose Estradiol/Norethindrone Acetate in Women with Uterine Fibroids. PubMed Central. [Link]

  • The GnRH antagonist cetrorelix: Established indications and future potential. ResearchGate. [Link]

  • Effect of GnRH antagonist pretreatment before controlled ovarian stimulation in antagonist protocol for infertile women with PCOS undergoing IVF/ICSI: A propensity score matching analysis. NIH. [Link]

  • Relugolix: New 0ral Gonadotropin-Releasing Hormone (GnRH) Antagonist. Hilaris. [Link]

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A Senior Application Scientist's Guide to the Validation of Peptides Containing Nδ-Pyrazinoyl-L-ornithine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Validation of Modified Peptides

In the landscape of modern drug development, peptides incorporating unnatural amino acids (UAAs) are at the forefront of innovation. These modifications are strategically employed to enhance therapeutic properties such as receptor affinity, serum stability, and cell permeability.[1] One such UAA of growing interest is Nδ-Pyrazinoyl-L-ornithine, or Orn(Pyrazic). The introduction of the pyrazinoyl moiety to the side chain of ornithine can significantly alter the peptide's physicochemical characteristics. Consequently, the unambiguous validation of the peptide's primary structure becomes a critical checkpoint in the quality control and regulatory compliance pathway.[2]

This guide provides a comprehensive framework for the validation of peptide sequences containing Orn(Pyrazic). We will delve into a multi-pronged analytical approach, anchored in the principles of orthogonal methodologies, to ensure the highest degree of confidence in the final product. This guide is intended for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and characterization of modified peptides.

The Orn(Pyrazic) Moiety: A Structural Overview

Before embarking on the validation workflow, it is essential to understand the structural nuances of the Orn(Pyrazic) residue. Ornithine is a non-proteinogenic amino acid with a side chain terminating in a primary amine. In Orn(Pyrazic), this delta-amino group is acylated with pyrazinoic acid, forming a stable amide bond.

Caption: Chemical structure of the Nδ-Pyrazinoyl-L-ornithine side chain.

This modification introduces a heterocyclic aromatic ring system, which is expected to influence the peptide's hydrophobicity, charge state, and fragmentation behavior in mass spectrometry.

An Orthogonal Approach to Validation: The Workflow

A robust validation strategy should not rely on a single analytical technique. Instead, an orthogonal approach, employing multiple, independent methods, provides a more complete and reliable characterization of the peptide.

G cluster_synthesis Peptide Synthesis cluster_validation Validation Workflow cluster_reporting Final Report SPPS Solid-Phase Peptide Synthesis (with Fmoc-Orn(Boc)-OH) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification Preparative RP-HPLC Cleavage->Purification LCMS LC-MS Analysis (Purity & Mass Confirmation) Purification->LCMS HRMS High-Resolution MS/MS (Sequence Verification) LCMS->HRMS NMR 1D/2D NMR Spectroscopy (Structural Confirmation) HRMS->NMR AAA Amino Acid Analysis (Compositional Verification) NMR->AAA Report Certificate of Analysis AAA->Report

Caption: Orthogonal workflow for the validation of a peptide containing Orn(Pyrazic).

Experimental Protocols and Data Interpretation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone of peptide purity assessment.[3][4] The separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase and a polar mobile phase.[3]

Experimental Protocol:

  • Column: C18 stationary phase, 3.5 µm particle size, 100 Å pore size, 2.1 x 150 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5-65% B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

Data Interpretation and Comparison:

The introduction of the pyrazinoyl group is expected to increase the hydrophobicity of the ornithine side chain, leading to a longer retention time compared to an analogous peptide with an unmodified ornithine or lysine residue.

Peptide SequenceModificationExpected Retention Time Shift (vs. Unmodified Orn)Rationale
Ac-Tyr-Gly-Gly-Phe-Orn -NH2Unmodified OrnithineBaselineReference peptide.
Ac-Tyr-Gly-Gly-Phe-Orn(Pyrazic) -NH2Nδ-PyrazinoylIncreased The aromatic pyrazinoyl group increases the overall hydrophobicity of the peptide.[2]
Ac-Tyr-Gly-Gly-Phe-Lys -NH2Unmodified LysineSimilar to OrnLysine has a similar side chain length and polarity to ornithine.
Ac-Tyr-Gly-Gly-Phe-Orn(Ac) -NH2Nδ-AcetylSlightly IncreasedThe acetyl group is less hydrophobic than the pyrazinoyl group, resulting in a smaller retention time shift.

Self-Validation Check: The elution order of the peptides should be consistent with their predicted hydrophobicities. A single, sharp peak for the Orn(Pyrazic) peptide at the expected retention time is the first indicator of successful synthesis and purification.

Mass Spectrometry (MS)

Mass spectrometry provides the crucial confirmation of the peptide's molecular weight and primary sequence.

Experimental Protocol:

  • Ionization Source: Electrospray Ionization (ESI).

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

  • MS1 (Full Scan): Acquire spectra over a mass range of m/z 300-2000 to determine the molecular weight of the intact peptide.

  • MS2 (Tandem MS): Isolate the precursor ion corresponding to the Orn(Pyrazic) peptide and subject it to collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation and Comparison:

MS1 Analysis: The observed monoisotopic mass should match the theoretical mass of the Orn(Pyrazic) peptide within a narrow mass tolerance (typically < 5 ppm for high-resolution instruments).

Peptide SequenceTheoretical Monoisotopic Mass (Da)
Ac-Tyr-Gly-Gly-Phe-Orn(Pyrazic) -NH2729.34

MS2 Analysis (Sequence Verification):

The fragmentation pattern in the MS2 spectrum is used to confirm the amino acid sequence. The presence of the Orn(Pyrazic) residue can be confirmed by identifying a unique mass shift in the y- and b-ion series.

Predicted Fragmentation of the Orn(Pyrazic) Side Chain:

Based on the fragmentation of similar heterocyclic compounds, we can predict key fragmentation pathways for the Orn(Pyrazic) side chain.[4][5][6]

Caption: Predicted major fragmentation pathways of the Orn(Pyrazic) side chain.

A characteristic neutral loss of 123 Da (pyrazinoyl group) or 79 Da (pyrazine ring) from the precursor or fragment ions containing the Orn(Pyrazic) residue would be strong evidence for its presence.

Self-Validation Check: The complete b- and y-ion series should be observed, with the mass shift corresponding to the Orn(Pyrazic) residue at the correct position in the sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation of the peptide, including the presence and location of the Orn(Pyrazic) modification.[6][7][8]

Experimental Protocol:

  • Spectrometer: 600 MHz or higher field strength.

  • Solvent: d6-DMSO or a mixture of H2O/D2O (90/10) with a suitable buffer.

  • Experiments:

    • 1D 1H: Provides a fingerprint of the peptide and can indicate the presence of the aromatic protons of the pyrazine ring.

    • 2D 1H-1H TOCSY: Establishes the spin systems of the individual amino acid residues.

    • 2D 1H-1H NOESY/ROESY: Provides through-space correlations between protons, which can confirm the covalent linkage of the pyrazinoyl group to the ornithine side chain.

    • 2D 1H-13C HSQC: Correlates protons with their directly attached carbons, providing further structural detail.

Data Interpretation and Comparison:

The key diagnostic signals for the Orn(Pyrazic) residue will be the aromatic protons of the pyrazine ring in the 1D 1H spectrum, typically observed between 8.5 and 9.5 ppm. In the 2D NOESY/ROESY spectrum, cross-peaks between these aromatic protons and the δ-methylene protons of the ornithine side chain would provide definitive proof of the Nδ-linkage.

ProtonExpected Chemical Shift Range (ppm)
Pyrazine H8.5 - 9.5
Ornithine Nδ-H (amide)~8.0
Ornithine Cδ-H2~3.2

Self-Validation Check: The presence of all expected spin systems in the TOCSY spectrum and the key NOE/ROE cross-peaks confirming the Orn(Pyrazic) linkage provides a high level of confidence in the peptide's structure.

Conclusion: A Multi-faceted Approach to Ensuring Peptide Integrity

The validation of a peptide sequence containing an unnatural amino acid like Orn(Pyrazic) demands a rigorous and multi-faceted analytical strategy. By combining the strengths of RP-HPLC for purity assessment, high-resolution mass spectrometry for sequence verification, and NMR spectroscopy for unambiguous structural confirmation, researchers and drug developers can ensure the identity, purity, and quality of their novel peptide therapeutics. This orthogonal approach not only satisfies regulatory expectations but also builds a solid foundation for subsequent preclinical and clinical development.

References

  • PubChem. (n.d.). L-(-)-Ornithine. National Center for Biotechnology Information. Retrieved from [Link]

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Saad, E. F., Hamada, N. M., Sharaf, S. M., El Sadany, S. K., Moussa, A. M., & Elba, M. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833–836.
  • Kriwacki, R. W., & Wu, J. (Eds.). (2007). Modern NMR spectroscopy: A workbook of chemical problems. Springer Science & Business Media.
  • Kaveti, B., & Hosur, R. V. (2011). NMR of peptides. Resonance, 16(10), 957-975.
  • Mant, C. T., & Hodges, R. S. (2009).
  • Al-Zoubi, R. M. (2013). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 18(7), 8149–8163.
  • Dolan, J. W. (2002). A guide to the analysis and purification of proteins and peptides by reversed-phase HPLC. LCGC North America, 20(6), 524-532.
  • Patel, A., & Jones, M. (2020). Characterization of Peptide-Preservative Interaction and Reversibility by NMR Spectroscopy. Molecular Pharmaceutics, 17(10), 3841–3849.
  • Singh, Y., & De, A. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(19), 6543.
  • Bruker. (2023). A case study on the analysis of exenatide using NMR spectroscopy.
  • Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent Technologies, Inc.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Abello, N., Kerstjens, H. A., Postma, D. S., & Bischoff, R. (2007). Chemical labeling for the analysis of proteins, peptides and metabolites by mass spectrometry. Journal of Proteome Research, 6(12), 4770–4776.
  • BenchChem. (2025). The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis. BenchChem.
  • PubChem. (n.d.). Pyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazinamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ornidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (-)-Asparagine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comparative Guide to the Purity Assessment of Fmoc-Orn(Pyrazic)-OH Raw Material

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the quality of the starting materials is paramount. The purity of Fmoc-amino acid derivatives, particularly complex, non-proteinogenic building blocks like Nα-Fmoc-Nδ-(pyrazinylcarbonyl)-L-ornithine [Fmoc-Orn(Pyrazic)-OH], directly dictates the success of the synthesis, influencing the purity profile of the crude peptide and the ultimate yield of the target molecule.[1][2] This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of Fmoc-Orn(Pyrazic)-OH, contrasting its performance characteristics with relevant alternatives and providing the supporting experimental rationale for a comprehensive quality control strategy.

Fmoc-Orn(Pyrazic)-OH is a valuable building block for modifying peptides, notably in the development of Luteinizing Hormone-Releasing Hormone (LHRH) antagonists, where the pyrazine moiety can enhance the pharmacological profile.[3] However, its multi-step synthesis introduces a unique set of potential impurities that necessitate a rigorous, multi-faceted analytical approach to ensure its suitability for GMP-grade peptide manufacturing.

The Rationale for a Multi-Platform Purity Assessment

A high purity value from a single analytical technique, such as HPLC, can be misleading. A comprehensive purity assessment relies on a self-validating system of orthogonal analytical techniques, each providing a different piece of the puzzle. This approach is essential for identifying and quantifying a wide range of potential impurities, from structurally similar small molecules to diastereomers. The core principle is to employ methods with different separation and detection principles to build a complete and trustworthy purity profile.

Core Analytical Platforms for Purity Determination

A robust quality control workflow for Fmoc-Orn(Pyrazic)-OH and its alternatives should incorporate High-Performance Liquid Chromatography (HPLC) for chemical purity and chiral integrity, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Elemental Analysis for elemental composition verification.


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// Edges Raw_Material -> HPLC [label=" Assess\n Purity % "]; Raw_Material -> LCMS [label=" Identify\n Impurities "]; Raw_Material -> NMR [label=" Confirm\n Structure "]; Raw_Material -> EA [label=" Verify\n Formula "]; HPLC -> Final_Spec; LCMS -> Final_Spec; NMR -> Final_Spec; EA -> Final_Spec; }

Workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Analysis

HPLC is the workhorse for determining the chemical purity of Fmoc-amino acids. A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main compound from process-related impurities. Furthermore, chiral HPLC is essential for quantifying the enantiomeric purity, a critical quality attribute for bioactive peptides.[4]

Potential Impurities Detectable by HPLC:
  • Starting Materials: Unreacted Ornithine, pyrazine-2-carboxylic acid, or Fmoc-Cl.

  • Incomplete Protection/Deprotection: Presence of Fmoc-Orn-OH or Orn(Pyrazic)-OH.

  • Dipeptide Formation: Self-coupling of the amino acid leading to Fmoc-Orn(Pyrazic)-Orn(Pyrazic)-OH.[5]

  • β-Alanine Adducts: Impurities arising from the rearrangement of Fmoc-OSu if used in the synthesis.[6]

Comparative Alternatives: Fmoc-Dpr and Fmoc-Dbu Derivatives

For comparison, we can consider other diamino acid derivatives used in peptide synthesis, such as Fmoc-Dap(Boc)-OH (2,3-diaminopropionic acid derivative) and Fmoc-Dab(Fmoc)-OH (2,4-diaminobutyric acid derivative).[7][8] The purity specifications for these compounds, as with Fmoc-Orn(Pyrazic)-OH, are typically high, but the nature of potential side-chain related impurities will differ based on the protecting group strategy. For instance, Fmoc-Dap(Boc)-OH might contain impurities related to the acid-labile Boc group, whereas Fmoc-Dap(Alloc)-OH would be screened for palladium catalyst residues from its deprotection.[7]

Compound Typical HPLC Purity Specification Key Potential Impurities
Fmoc-Orn(Pyrazic)-OH ≥97.0%Incompletely reacted side-chain, pyrazine-related byproducts.
Fmoc-Orn(Boc)-OH ≥96.0%Incomplete Boc protection, tert-butylation artifacts.
Fmoc-Dpr(Boc)-OH ≥95.0%Side-products from Boc protection/deprotection.
Fmoc-Dbu(Fmoc)-OH ≥97%[8]Di-Fmoc and mono-Fmoc species.
Experimental Protocol: RP-HPLC Purity
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 263 nm (the latter for enhanced detection of the pyrazine and Fmoc chromophores).[9]

  • Sample Preparation: Dissolve the sample in a suitable solvent like DMF or a mixture of acetonitrile and water.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

LC-MS is a powerful tool for the structural elucidation of impurities.[10] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, even trace-level impurities can be assigned a molecular weight, providing crucial clues to their identity.

Workflow for Impurity Identification:

// Nodes HPLC_Peak [label="Detect Impurity Peak\nby HPLC-UV", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS_Analysis [label="Determine m/z\nof Impurity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Database_Search [label="Compare with Theoretical\nMasses of Potential Impurities", fillcolor="#FBBC05", fontcolor="#202124"]; Structure_ID [label="Tentative Impurity\nStructure Identified", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges HPLC_Peak -> MS_Analysis; MS_Analysis -> Database_Search; Database_Search -> Structure_ID; }

LC-MS workflow for impurity identification.

Experimental Protocol: LC-MS Impurity Profiling
  • System: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in water (preferred for better MS sensitivity).[10]

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Gradient: A suitable gradient to resolve impurities from the main peak.

  • Flow Rate: 0.2-0.4 mL/min.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode. A full scan from m/z 100-1000 is typically sufficient.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of Fmoc-Orn(Pyrazic)-OH. The chemical shifts and coupling patterns provide a detailed fingerprint of the molecule, confirming the presence of the Fmoc, ornithine, and pyrazine moieties and their correct connectivity.[11]

Expected ¹H NMR Spectral Features for Fmoc-Orn(Pyrazic)-OH:
  • Fmoc Group: A series of multiplets in the aromatic region (typically ~7.2-7.9 ppm).

  • Pyrazine Group: Distinct signals in the downfield aromatic region (~8.5-9.0 ppm).

  • Ornithine Backbone: Characteristic signals for the α-CH, and the β, γ, and δ-CH₂ groups.

  • Amide and Carboxylic Acid Protons: Broad signals that may be exchangeable with D₂O.

Any significant deviation from the expected spectrum or the presence of unexpected signals would indicate impurities or structural isomers.

Elemental Analysis (CHN): The Fundamental Check

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This data is compared against the theoretical values calculated from the molecular formula of Fmoc-Orn(Pyrazic)-OH (C₂₅H₂₄N₄O₅). A good correlation (typically within ±0.4% of the theoretical value) provides strong evidence for the compound's identity and purity, and can indicate the presence of inorganic impurities or residual solvents.[12][13]

Element Theoretical % Acceptance Criteria
Carbon (C)65.21%64.81% - 65.61%
Hydrogen (H)5.25%4.85% - 5.65%
Nitrogen (N)12.17%11.77% - 12.57%
Experimental Protocol: CHN Combustion Analysis
  • Instrumentation: A dedicated CHNS/O elemental analyzer.[14]

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 1-3 mg) is placed in a tin capsule.[9]

  • Combustion: The sample is combusted at high temperature (ca. 1000°C) in an oxygen-rich environment. This converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.[13]

  • Separation and Detection: The resulting gases are separated by gas chromatography and quantified using a thermal conductivity detector (TCD).[13]

  • Calibration: The instrument is calibrated using a certified organic standard with a known elemental composition.[13]

Conclusion: An Integrated Approach to Ensuring Quality

The purity assessment of a complex raw material like Fmoc-Orn(Pyrazic)-OH cannot be reliant on a single analytical method. A comprehensive, multi-platform approach, as outlined in this guide, is essential for ensuring the quality and consistency required for successful peptide synthesis and drug development. By integrating data from HPLC, LC-MS, NMR, and elemental analysis, researchers can have high confidence in the identity, purity, and structural integrity of their building blocks. When comparing Fmoc-Orn(Pyrazic)-OH to alternatives like Fmoc-Dap or Fmoc-Dbu derivatives, the fundamental analytical principles remain the same, but the specific impurity profiles and acceptance criteria must be tailored to the unique chemistry of each molecule. This rigorous, scientifically-grounded approach to quality control is a prerequisite for reproducible research and the development of safe and effective peptide-based therapeutics.

References

  • BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)
  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Merck Millipore. (n.d.).
  • ResearchGate. (2019). Comparison of the ¹H‐NMR spectra before and after the PROXYL coupling... [Image]. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from [Link]

  • ACS Publications. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (n.d.). CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer.
  • Thermo Fisher Scientific. (n.d.).
  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • Klein, B. A. (n.d.). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids.
  • ResearchGate. (n.d.). Analysis of Fmoc removal reaction kinetics through RP-HPLC... [Image]. Retrieved from [Link]

  • Waters. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow.
  • PubChem. (n.d.). L-2,4-Diaminobutyric acid. Retrieved from [Link]

  • University of South Florida. (n.d.). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase.
  • Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]

  • Waters. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software.
  • ACS Publications. (2022).
  • University of Illinois Urbana-Champaign. (2020). MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Comparison of chromatograms of FMOC-DL-Alanine-OH in RP-HPLC and SFC... [Image].
  • ResearchGate. (n.d.).
  • ResearchGate. (2022).
  • Royal Society of Chemistry. (n.d.). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.
  • ChemBK. (2024). Fmoc-L-2,3-Diaminopropionic acid(Boc). Retrieved from [Link]

  • Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities.
  • Aapptec Peptides. (n.d.). Fmoc-Orn(Aloc)-OH [147290-11-7]. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Diaminopropionic acid. Retrieved from [Link]

  • FooDB. (2010). Showing Compound L-2,4-Diaminobutanoic acid (FDB012588).
  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.).

Sources

A Senior Application Scientist's Guide to Fmoc-Orn(Pyrazic)-OH: A Cost-Benefit Analysis for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the incorporation of non-proteinogenic amino acids is a critical strategy for modulating biological activity, enhancing stability, and improving pharmacokinetic profiles. Among the diverse array of modified amino acids, those bearing heterocyclic moieties have garnered significant interest. This guide provides an in-depth cost-benefit analysis of utilizing Fmoc-Orn(Pyrazic)-OH in solid-phase peptide synthesis (SPPS), offering a comparative perspective against other commonly used Fmoc-protected ornithine derivatives.

The Strategic Value of Modified Ornithine in Peptide Scaffolds

Ornithine, a non-proteinogenic amino acid, serves as a versatile scaffold for chemical modification at its δ-amino group. This position is readily accessible for the introduction of various functionalities, allowing for the fine-tuning of a peptide's physicochemical properties. The incorporation of pyrazinoyl moieties, as facilitated by Fmoc-Orn(Pyrazic)-OH, can introduce unique structural and electronic features. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, can act as a hydrogen bond acceptor, participate in π-stacking interactions, and potentially influence the overall conformation of the peptide.[1] These modifications can lead to enhanced receptor binding affinity, improved resistance to enzymatic degradation, and altered solubility and membrane permeability.[2][3]

A Head-to-Head Comparison of Fmoc-Protected Ornithine Derivatives

The choice of a protected amino acid in SPPS is a critical decision that impacts not only the synthetic efficiency but also the overall cost of the final peptide. Here, we compare Fmoc-Orn(Pyrazic)-OH with three commonly used alternatives: Fmoc-Orn(Boc)-OH, Fmoc-Orn(Alloc)-OH, and Fmoc-Orn(Z)-OH.

Chemical Structures and Key Properties

Below are the chemical structures and a summary of the key properties of the compared Fmoc-ornithine derivatives.

Fmoc-Orn(Pyrazic)-OH

  • Side-Chain Moiety: Pyrazinoyl

  • Potential Benefits: Introduces a heterocyclic, aromatic group capable of hydrogen bonding and π-stacking. May enhance biological activity and metabolic stability.

  • Cleavage: Stable to standard Fmoc deprotection (piperidine) and cleaved under strong acidic conditions (e.g., TFA).

Fmoc-Orn(Boc)-OH

  • Side-Chain Moiety: tert-Butoxycarbonyl (Boc)

  • Potential Benefits: A widely used, acid-labile protecting group. The resulting free amine after deprotection allows for further on-resin modification.

  • Cleavage: Stable to piperidine, cleaved by moderate to strong acids (e.g., TFA).

Fmoc-Orn(Alloc)-OH

  • Side-Chain Moiety: Allyloxycarbonyl (Alloc)

  • Potential Benefits: Orthogonal protecting group, removable with palladium catalysts, allowing for selective deprotection on-resin.

  • Cleavage: Stable to both piperidine and TFA. Requires specific palladium-mediated cleavage conditions.

Fmoc-Orn(Z)-OH

  • Side-Chain Moiety: Benzyloxycarbonyl (Z or Cbz)

  • Potential Benefits: A classic protecting group, removable by catalytic hydrogenation.

  • Cleavage: Stable to piperidine and TFA. Requires hydrogenolysis for removal.

Cost Analysis

The cost of specialized amino acid derivatives is a significant factor in the overall budget of a peptide synthesis campaign. The following table provides an approximate cost comparison based on currently available market prices. It is important to note that prices can fluctuate and may vary between suppliers.

DerivativeSupplier Example(s)Approximate Price per Gram (USD)
Fmoc-Orn(Pyrazic)-OH Toronto Research Chemicals, Smolecule~$1000 - $1500 (for 50mg) - extrapolated
Fmoc-Orn(Boc)-OH Aapptec, Sigma-Aldrich, ChemicalBook~$8 - $40
Fmoc-Orn(Alloc)-OH Fisher Scientific, Aapptec~$60 - $120
Fmoc-Orn(Z)-OH Lead Sciences, ChemicalBook~$14 - $30

Disclaimer: Prices are approximate and subject to change. This table is for comparative purposes only.

From a purely cost-centric perspective, Fmoc-Orn(Pyrazic)-OH is significantly more expensive than the more common alternatives. This higher initial investment necessitates a careful evaluation of its potential benefits in the context of the desired final peptide's properties and application.

Performance in Solid-Phase Peptide Synthesis: A Comparative Workflow

General Fmoc-SPPS Workflow

The following diagram illustrates a typical cycle in Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow Resin Resin with free amine Coupling Coupling: Fmoc-AA-OH, Activator Resin->Coupling Add protected amino acid Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection: 20% Piperidine/DMF Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Next_Cycle Ready for next coupling Wash2->Next_Cycle Next_Cycle->Coupling Repeat cycle

Caption: A single cycle in Fmoc-SPPS.

Experimental Protocol: Comparative Coupling Efficiency Assessment

To provide a framework for a rigorous comparison, the following protocol outlines a method to assess the coupling efficiency of Fmoc-Orn(Pyrazic)-OH against an alternative, such as Fmoc-Orn(Boc)-OH.

Objective: To compare the coupling efficiency of Fmoc-Orn(Pyrazic)-OH and Fmoc-Orn(Boc)-OH in the synthesis of a model hexapeptide (e.g., H-Gly-Ala-Val-Leu-Orn-Phe-NH₂).

Materials:

  • Rink Amide resin

  • Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Leu-OH, Fmoc-Phe-OH

  • Fmoc-Orn(Pyrazic)-OH and Fmoc-Orn(Boc)-OH

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • HPLC system for analysis and purification

  • Mass spectrometer

Methodology:

  • Resin Swelling: Swell Rink Amide resin in DMF for 1 hour.

  • Fmoc Deprotection (Initial): Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the initial Fmoc group.[4]

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (for standard residues):

    • Pre-activate a 3-fold molar excess of the Fmoc-amino acid with HBTU/DIPEA or DIC/HOBt in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling completion using a ninhydrin test.[5]

  • Comparative Ornithine Coupling:

    • Divide the resin into two equal portions.

    • Portion A: Couple with a 3-fold molar excess of pre-activated Fmoc-Orn(Pyrazic)-OH.

    • Portion B: Couple with a 3-fold molar excess of pre-activated Fmoc-Orn(Boc)-OH.

    • Allow both couplings to proceed for 2 hours.

    • Take a small sample of resin from each portion for qualitative analysis of coupling completion (e.g., TNBSA test).

  • Continue Synthesis: Continue the synthesis of the remaining amino acids on both portions of the resin following the standard coupling and deprotection cycles.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin and cleave the peptides from the solid support while simultaneously removing the side-chain protecting groups using the cleavage cocktail for 2-3 hours.

  • Analysis:

    • Precipitate the crude peptides in cold diethyl ether.

    • Analyze the crude peptides from both syntheses by analytical RP-HPLC to compare the purity and identify any deletion sequences.[6]

    • Confirm the identity of the major peaks by mass spectrometry.

    • Calculate the crude yield for both syntheses.

  • Purification: Purify the target peptides using preparative RP-HPLC.

  • Final Yield Calculation: Determine the final purified yield for both peptides.

Expected Outcomes and Performance Considerations
  • Coupling Efficiency: The bulky pyrazinoyl group might lead to slightly slower coupling kinetics compared to the smaller Boc group, potentially requiring longer coupling times or the use of more potent coupling reagents. A direct comparison of peak integration in the crude HPLC chromatograms would provide quantitative data on this.

  • Purity and Yield: The overall purity and yield are the ultimate measures of success. Any significant differences in the crude HPLC profiles would highlight potential issues with incomplete coupling or side reactions associated with one of the derivatives.

  • Side Reactions: The stability of the pyrazinoyl group to repeated piperidine treatment is expected to be high. However, its stability under final cleavage conditions should be confirmed by mass spectrometry to ensure no unwanted modifications occur.

Beyond Synthesis: The Impact of the Pyrazic Moiety on Peptide Properties

The primary justification for the higher cost of Fmoc-Orn(Pyrazic)-OH lies in the unique properties the pyrazinoyl group imparts to the final peptide.

Conformational Effects

The planar, aromatic nature of the pyrazine ring can introduce conformational constraints on the peptide backbone, potentially favoring a specific secondary structure.[1][3] This can be advantageous in mimicking the bioactive conformation of a natural peptide ligand, leading to enhanced binding affinity and specificity.

Conformational_Constraint cluster_0 Flexible Peptide cluster_1 Constrained Peptide a1 Residue 1 a2 Orn(Boc) a1->a2 Multiple conformations a3 Residue 3 a2->a3 Multiple conformations b1 Residue 1 b2 Orn(Pyrazic) b1->b2 Favored conformation b3 Residue 3 b2->b3 Favored conformation

Caption: The pyrazic group may induce a more defined conformation.

Biological Activity and Stability

The pyrazinoyl moiety can directly participate in interactions with biological targets, such as forming hydrogen bonds or engaging in hydrophobic interactions within a receptor's binding pocket. Furthermore, the unnatural structure of the pyrazinoyl-ornithine residue can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.[3]

To experimentally validate these benefits, the following analyses would be necessary:

  • Biophysical Characterization: Techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to study the conformational changes induced by the pyrazic group.

  • Enzymatic Stability Assays: Incubating the pyrazinoyl-containing peptide and its counterparts with relevant proteases (e.g., trypsin, chymotrypsin) or in serum, followed by HPLC or LC-MS analysis, can quantify their relative stabilities.[1]

The Verdict: A Cost-Benefit Framework

The decision to use Fmoc-Orn(Pyrazic)-OH is a strategic one that hinges on a careful weighing of its high cost against its potential to deliver significant improvements in the final peptide's performance.

Use Fmoc-Orn(Pyrazic)-OH when:

  • Maximizing Biological Activity is Paramount: The potential for enhanced receptor binding and a more defined bioactive conformation justifies the cost.

  • Improved Metabolic Stability is a Key Objective: The project requires a peptide with an extended in vivo half-life, and the pyrazinoyl group is hypothesized to confer protease resistance.

  • Structure-Activity Relationship (SAR) Studies: Exploring the impact of heterocyclic moieties on peptide activity is a primary research goal.

Consider Alternatives when:

  • Cost is a Major Constraint: For routine peptide synthesis or large-scale production where the unique properties of the pyrazic group are not essential, more economical alternatives like Fmoc-Orn(Boc)-OH are preferable.

  • Further On-Resin Modification is Required: If the δ-amino group of ornithine needs to be deprotected on-resin for subsequent derivatization, an orthogonally protected derivative like Fmoc-Orn(Alloc)-OH is the appropriate choice.

  • The Peptide is for Preliminary Screening: In the early stages of drug discovery, where large numbers of peptides are being screened, the cost of Fmoc-Orn(Pyrazic)-OH may be prohibitive.

Conclusion

Fmoc-Orn(Pyrazic)-OH is a specialized building block for peptide synthesis that offers the potential for significant enhancements in biological activity and metabolic stability. However, its high cost necessitates a clear and well-justified rationale for its use. For research and development programs focused on optimizing peptide therapeutics, the investment in Fmoc-Orn(Pyrazic)-OH can be a strategic one, potentially leading to the discovery of more potent and durable drug candidates. For applications where cost is a primary driver and the unique properties of the pyrazinoyl moiety are not critical, more conventional and economical Fmoc-ornithine derivatives remain the prudent choice. A thorough evaluation of the project's specific goals and a data-driven approach to comparing performance are essential for making an informed decision.

References

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in Molecular Biology, 386, 3–35.
  • Aapptec Peptides. (n.d.). Fmoc-Orn(Boc)-OH [109425-55-0]. Retrieved from [Link]

  • MDPI. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12884.
  • NovoPro Bioscience Inc. (2021, February 26). Improving enzymatic and chemical stability of peptides by chemical modifications. Retrieved from [Link]

  • Lead Sciences. (n.d.). Fmoc-Orn(Z)-OH. Retrieved from [Link]

  • Aapptec. (n.d.). Fmoc-Orn(Aloc)-OH [147290-11-7]. Retrieved from [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189–199.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling and Disposal of Fmoc-Orn(Pyrazic)-OH

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher engaged in the nuanced art of peptide synthesis, the introduction of novel building blocks like Fmoc-Orn(Pyrazic)-OH offers exciting avenues for discovery. However, with innovation comes the responsibility of meticulous safety and handling protocols. This guide provides essential, field-tested guidance for the safe and effective management of Fmoc-Orn(Pyrazic)-OH in a laboratory setting, ensuring both the integrity of your research and the safety of your team.

Understanding the Hazard Profile of Fmoc-Orn(Pyrazic)-OH

  • Fmoc-Protected Amino Acids : Generally, Fmoc-protected amino acids are stable, solid compounds. The primary risks associated with this class of molecules are mechanical irritation from dust inhalation and skin or eye contact.[1][2] While not typically classified as highly toxic, they should be handled with care to avoid sensitization. The Fmoc group itself is removed under basic conditions, a factor to consider in waste stream management.[3]

  • Pyrazine Derivatives : The pyrazine ring introduces a different set of potential hazards. Pyrazine derivatives are recognized as potential irritants to the respiratory system, skin, and eyes.[4][5] Some pyrazine compounds can also be harmful if swallowed.[6] Therefore, the presence of the pyrazic group on the ornithine side chain necessitates heightened precautions against inhalation of dust and direct contact.

Inferred Hazard Profile for Fmoc-Orn(Pyrazic)-OH:

Based on the synthesis of available data, Fmoc-Orn(Pyrazic)-OH should be treated as a compound that is:

  • Potentially irritating to the eyes, skin, and respiratory tract.

  • Harmful if swallowed or inhaled in significant quantities.

  • A fine powder that can become airborne, increasing the risk of inhalation and contamination.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling Fmoc-Orn(Pyrazic)-OH. The following table outlines the minimum recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing & Aliquoting Chemical splash gogglesNitrile gloves (double-gloving recommended)Lab coatN95 respirator or use of a certified chemical fume hood
Solution Preparation & Use in Synthesis Chemical splash gogglesNitrile glovesLab coatWork within a certified chemical fume hood
Spill Cleanup (Small) Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesLab coatN95 respirator
Waste Disposal Chemical splash gogglesNitrile glovesLab coatNot generally required if waste is properly contained

A Note on Glove Selection and Use: Always inspect gloves for tears or punctures before use. When handling Fmoc-Orn(Pyrazic)-OH, employ the proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[1][2] Contaminated gloves should be disposed of as chemical waste.

Operational Plan: From Receipt to Reaction

A systematic approach to handling Fmoc-Orn(Pyrazic)-OH minimizes the risk of exposure and ensures the compound's integrity.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] Recommended storage temperatures are typically between -20°C and 8°C to ensure long-term stability.[8]

Weighing and Handling

Due to the risk of inhaling fine dust particles, weighing of Fmoc-Orn(Pyrazic)-OH should be performed in a certified chemical fume hood or a ventilated balance enclosure. Use appropriate tools to handle the solid, minimizing the generation of airborne dust.

Use in Peptide Synthesis

When preparing solutions or adding the compound to a reaction vessel, do so within a chemical fume hood to control potential vapors or aerosols. The Fmoc protecting group is stable under acidic conditions but is readily cleaved by bases like piperidine.[3] This chemical property is fundamental to its application in solid-phase peptide synthesis.[9][10]

Spill Management

In the event of a small spill, carefully scoop the solid material into a designated waste container, avoiding dust generation.[11] The spill area should then be decontaminated with an appropriate solvent and wiped clean. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: A Commitment to Environmental Stewardship

Proper disposal of Fmoc-Orn(Pyrazic)-OH and associated waste is a critical component of responsible laboratory practice.

Waste Segregation and Containerization
  • Solid Waste: Unused or expired Fmoc-Orn(Pyrazic)-OH, as well as any materials grossly contaminated with the solid (e.g., weighing paper, spill cleanup materials), should be collected in a clearly labeled, sealed container.[11]

  • Liquid Waste: Waste streams from the peptide synthesis process, particularly those containing the cleaved Fmoc group and the pyrazine-containing residue, should be collected in a separate, labeled waste container. Do not mix with other chemical waste streams unless compatibility has been verified.

  • Contaminated Sharps: Any sharps that come into contact with Fmoc-Orn(Pyrazic)-OH should be disposed of in a designated sharps container for chemical waste.

Labeling

All waste containers must be accurately labeled with the full chemical name, "Fmoc-Orn(Pyrazic)-OH," and any other components of the waste stream.[11]

Final Disposal

Arrange for the collection and disposal of all Fmoc-Orn(Pyrazic)-OH waste by a licensed and qualified hazardous waste disposal company.[11] These professionals are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.

Visualizing the Workflow

The following diagram illustrates the key decision points and actions in the safe handling and disposal of Fmoc-Orn(Pyrazic)-OH.

Fmoc-Orn(Pyrazic)-OH Handling and Disposal Workflow Fmoc-Orn(Pyrazic)-OH Handling and Disposal Workflow cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Compound Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store Weigh Weigh in Fume Hood Store->Weigh Transfer to Lab Prepare Prepare Solution in Fume Hood Weigh->Prepare Collect_Solid Collect Solid Waste Weigh->Collect_Solid Contaminated Materials Spill Spill Occurs? Weigh->Spill Synthesize Use in Peptide Synthesis Prepare->Synthesize Prepare->Collect_Solid Contaminated Materials Prepare->Spill Collect_Liquid Collect Liquid Waste Synthesize->Collect_Liquid End of Reaction Label Label Waste Containers Collect_Solid->Label Collect_Liquid->Label Dispose Dispose via Licensed Vendor Label->Dispose Cleanup Small Spill Cleanup Spill->Cleanup Yes (Small) Evacuate Large Spill: Evacuate & Report Spill->Evacuate Yes (Large) Cleanup->Collect_Solid

Caption: Workflow for the safe handling and disposal of Fmoc-Orn(Pyrazic)-OH.

Conclusion: Fostering a Culture of Safety

The responsible use of novel chemical reagents like Fmoc-Orn(Pyrazic)-OH is fundamental to advancing scientific discovery while upholding the highest standards of laboratory safety. By integrating the principles and protocols outlined in this guide into your daily laboratory operations, you contribute to a safer research environment for yourself, your colleagues, and the broader community.

References

  • LookChem. FMOC-ORN(IVDDE)-OH Safety Data Sheets(SDS). [Link]

  • AAPPTec. MSDS - Safety Data Sheet: Boc-Orn(Fmoc)-OH. [Link]

  • Advanced Biotech. Safety Data Sheet: Pyrazine Mixture III Natural. [Link]

  • Carl ROTH. Safety Data Sheet: L-Ornithine monohydrochloride. [Link]

  • National Center for Biotechnology Information. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. [Link]

  • EFSA Journal. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. [Link]

  • National Center for Biotechnology Information. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • INCHEM. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

  • Activotec. Standard Fmoc Protected Amino Acids. [Link]

  • MDPI. Special Issue : Pyrazine Derivatives. [Link]

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

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